molecular formula C7H6ClNO3 B2436192 2-Chloro-5-methoxyisonicotinic acid CAS No. 1060801-70-8

2-Chloro-5-methoxyisonicotinic acid

Cat. No.: B2436192
CAS No.: 1060801-70-8
M. Wt: 187.58
InChI Key: LRGQPUJQMORYNI-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyisonicotinic acid is a useful research compound. Its molecular formula is C7H6ClNO3 and its molecular weight is 187.58. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGQPUJQMORYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and properties of 2-Chloro-5-methoxyisonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 2-Chloro-5-methoxyisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (IUPAC Name: 2-chloro-5-methoxypyridine-4-carboxylic acid), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details a proposed, scientifically robust synthetic pathway, outlines its key physicochemical and spectroscopic properties, discusses its chemical reactivity and potential applications, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and utilization of novel pyridine-based scaffolds.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that embodies a versatile chemical scaffold. The pyridine ring is a privileged structure in drug discovery, and its functionalization with a chloro group at the 2-position, a methoxy group at the 5-position, and a carboxylic acid at the 4-position creates a molecule with multiple reactive handles. The chloro atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group modulates the electronic properties and lipophilicity of the ring system.

These structural features make it a valuable building block for constructing more complex molecules, particularly in the search for new therapeutic agents. Analogous chlorinated nicotinic and isonicotinic acid derivatives are key intermediates in the synthesis of pharmaceuticals and agrochemicals, including anti-inflammatory drugs and herbicides.[1][2][3] This guide provides the necessary technical details to enable its synthesis and effective use in research and development settings.

Synthesis Methodology

While specific literature detailing a full experimental synthesis of this compound is sparse, a robust and logical pathway can be devised based on well-established pyridine chemistry. The most field-proven approach involves the chlorination of the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form), a standard transformation in heterocyclic chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C-Cl bond, identifying the 2-hydroxy (2-pyridone) analogue as the immediate precursor. This precursor, 2-hydroxy-5-methoxyisonicotinic acid, is a more accessible starting material or can be synthesized from simpler precursors.

G Target This compound Precursor 2-Hydroxy-5-methoxyisonicotinic acid (2-Pyridone tautomer) Target->Precursor C-Cl Disconnection (Chlorination)

Caption: Retrosynthesis of the target compound.

Synthetic Workflow

The forward synthesis, therefore, involves the direct chlorination of 2-hydroxy-5-methoxyisonicotinic acid. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess to serve as both reagent and solvent. The addition of phosphorus pentachloride (PCl₅) can sometimes facilitate the reaction with less reactive pyridones.

G cluster_0 Proposed Synthetic Pathway A 2-Hydroxy-5-methoxy- isonicotinic acid B 2-Chloro-5-methoxy- isonicotinic acid A->B  POCl₃, Δ   (Chlorination)

Caption: Proposed workflow for the synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a representative procedure based on standard methods for converting 2-pyridones to 2-chloropyridines.[4]

Step 1: Chlorination of 2-Hydroxy-5-methoxyisonicotinic acid

  • Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 2-hydroxy-5-methoxyisonicotinic acid (1.0 eq).

  • Reaction Initiation: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature under a nitrogen atmosphere. The mixture may be stirred as a slurry.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by TLC or LC-MS by periodically taking aliquots, quenching them carefully with ice water, and extracting with ethyl acetate.

    • Causality Insight: Refluxing in POCl₃ provides the necessary thermal energy to drive the conversion of the pyridone to the chloropyridine. The large excess of POCl₃ ensures the reaction goes to completion and acts as the solvent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • pH Adjustment: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. The product may precipitate as a solid.

  • Extraction & Isolation: If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains in solution, extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The physical and analytical data for this compound are summarized below.

Physical Properties
PropertyValueSource(s)
IUPAC Name 2-chloro-5-methoxypyridine-4-carboxylic acid[5]
CAS Number 1060801-70-8[6]
Molecular Formula C₇H₆ClNO₃[5][6]
Molecular Weight 187.58 g/mol [6]
Appearance White to off-white solid (predicted)-
Purity Min. 95% (as commercially available)[6]
XlogP (predicted) 1.3[5]
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~13.5 (s, 1H, -COOH): A broad singlet for the acidic proton.

    • δ ~8.2 (s, 1H, Ar-H): Singlet corresponding to the proton at the 6-position.

    • δ ~7.5 (s, 1H, Ar-H): Singlet corresponding to the proton at the 3-position.

    • δ ~3.9 (s, 3H, -OCH₃): Singlet for the methoxy group protons.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~165 (-COOH), ~155 (C-O), ~150 (C-Cl), ~148 (Ar-CH), ~120 (Ar-C), ~110 (Ar-CH), ~56 (-OCH₃).

  • IR Spectroscopy (KBr, cm⁻¹):

    • ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1580, 1450 (C=C, C=N ring stretch), ~1250 (C-O stretch), ~780 (C-Cl stretch).

  • Mass Spectrometry (ESI-MS):

    • m/z: [M-H]⁻ calculated for C₇H₅ClNO₃⁻: 185.99.[5] The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁻ and M⁻+2 peaks in an approximate 3:1 ratio).

Reactivity and Applications

The utility of this compound as a research chemical stems from the distinct reactivity of its functional groups.

G cluster_reactions Key Reaction Sites main This compound C2-Chloro C4-Carboxylic Acid C5-Methoxy r1 Nucleophilic Aromatic Substitution (SNAr) main:f1->r1 r2 Amide Coupling, Esterification, Reduction main:f2->r2 r3 Electronic Modulation, Potential Ether Cleavage main:f3->r3

Caption: Functional group reactivity map.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chloro substituent at the 2-position towards SNAr. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular diversity.

  • Carboxylic Acid Derivatization: The carboxyl group is a versatile handle for standard transformations. It can be readily converted to amides using coupling reagents (e.g., HATU, EDC), esters via Fischer esterification, or reduced to a primary alcohol using reducing agents like borane (BH₃).

  • Applications in Drug Discovery: This molecule is an ideal starting point for generating libraries of compounds for screening. Its core structure is found in molecules designed to interact with various biological targets. For instance, related 2-chloro-5-substituted pyridine analogs have been explored as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols.

  • Hazard Identification: Based on data from structurally similar compounds, this acid is expected to be an irritant.[7]

    • Causes skin irritation.[3][8]

    • Causes serious eye irritation.[3][8]

    • May cause respiratory irritation.[3][8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.

  • Handling and Storage:

    • Avoid dust formation.[7]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

    • Incompatible Materials: Keep away from strong bases, amines, and reducing agents.[7]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

    • Inhalation: Remove to fresh air. If breathing is difficult, get medical attention.[7]

References

"2-Chloro-5-methoxyisonicotinic acid mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Chloro-5-methoxyisonicotinic Acid

Authored by: A Senior Application Scientist

Preamble: Charting the Unexplored Potential of a Novel Pyridine Carboxylic Acid Derivative

In the landscape of contemporary drug discovery and molecular biology, pyridine carboxylic acids and their derivatives represent a cornerstone of medicinal chemistry. These heterocyclic compounds are prevalent in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic activities. This guide focuses on a specific, yet under-characterized molecule: This compound . While direct, extensive research on its mechanism of action is nascent, its structural features suggest a high potential for interaction with key biological pathways.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a strategic roadmap for the systematic investigation of this compound's mechanism of action. We will leverage insights from structurally analogous compounds to propose and explore plausible biological targets and pathways. The core of this guide is to provide the "why" behind the "how"—elucidating the scientific rationale that underpins each experimental choice, ensuring a self-validating and robust investigative process.

Section 1: Foundational Insights and Hypothesized Mechanisms of Action

The structure of this compound, a substituted isonicotinic acid, provides the initial clues to its potential biological activity. The pyridine ring is a key pharmacophore in numerous approved drugs, and the chloro and methoxy substitutions can significantly influence its electronic properties, lipophilicity, and binding interactions. Based on the activities of structurally related nicotinic and isonicotinic acid derivatives, we can formulate several primary hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Rationale: The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1] Derivatives of quinoline, a bicyclic aromatic compound containing a pyridine ring, have been shown to exhibit anticancer activity by modulating this pathway.[1] The structural similarity of our compound of interest to these active molecules suggests it may also target components of this cascade.

Proposed Signaling Pathway:

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->AKT This compound->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Hypothesis 2: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The pyridine moiety is a fundamental component of nicotine and other ligands that bind to nAChRs. A novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been synthesized and shown to have high affinity for nAChRs.[2] Given the shared 2-chloro-pyridine core, it is plausible that this compound could act as a ligand for these receptors, potentially as an agonist or antagonist.

Hypothesis 3: Inhibition of Monocarboxylate Transporter 4 (MCT4)

Rationale: Cancer cells exhibit high rates of glycolysis and produce large amounts of lactate, which must be exported to maintain intracellular pH. MCT4 is a key transporter involved in lactate efflux.[3][4] A derivative of 4-methoxypyridine-2-carboxylic acid has been identified as a highly selective MCT4 inhibitor.[3] The structural similarity suggests that this compound could also inhibit MCT4, leading to intracellular acidification and cell death in glycolytic tumor cells.

Hypothesis 4: Antimicrobial Activity

Rationale: Nicotinic acid derivatives have been investigated for their antimicrobial properties.[5] Specifically, some have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Hydrazone derivatives of nicotinic acid have also been found to possess antibacterial and antifungal properties.[6][7] Therefore, it is worthwhile to investigate the potential of this compound as an antimicrobial agent.

Section 2: Experimental Workflows for Mechanism of Action Elucidation

This section provides detailed, step-by-step methodologies to investigate the hypothesized mechanisms of action. The experimental design emphasizes a logical progression from broad cellular effects to specific molecular targets.

Workflow 1: Investigating PI3K/AKT/mTOR Pathway Inhibition

This workflow aims to determine if this compound affects the viability of cancer cells and modulates the PI3K/AKT/mTOR signaling cascade.

Experimental Workflow Diagram:

PI3K_Workflow A Step 1: Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Step 2: Western Blot Analysis of Key Pathway Proteins (p-AKT, p-mTOR, p-S6K) A->B If cytotoxic C Step 3: In Vitro Kinase Assay (PI3K, AKT, mTOR) B->C If pathway is inhibited D Step 4: Molecular Docking Studies C->D To predict binding mode E Conclusion: Determine if compound is a direct inhibitor of the PI3K/AKT/mTOR pathway C->E D->E

Caption: Workflow for investigating PI3K/AKT/mTOR pathway inhibition.

Step-by-Step Protocols:

Protocol 2.1.1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines known to have an active PI3K/AKT/mTOR pathway (e.g., HCT116, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.1.2: Western Blot Analysis

  • Cell Lysis: Treat cells with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of AKT, mTOR, and S6K overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins.

Protocol 2.1.3: In Vitro Kinase Assay

  • Assay Setup: Use a commercial in vitro kinase assay kit for PI3K, AKT, or mTOR.

  • Reaction: In a microplate, combine the recombinant kinase, its specific substrate, and ATP with varying concentrations of this compound.

  • Detection: After incubation, measure the kinase activity, typically through luminescence or fluorescence, which correlates with the amount of phosphorylated substrate.

  • Data Analysis: Determine the IC50 value of the compound for each kinase to assess direct inhibition.

Workflow 2: Assessing Modulation of Nicotinic Acetylcholine Receptors

This workflow is designed to determine if this compound binds to and modulates the activity of nAChRs.

Experimental Workflow Diagram:

nAChR_Workflow A Step 1: Radioligand Binding Assay (e.g., with [3H]epibatidine) B Step 2: Functional Assay (e.g., Calcium influx assay in nAChR-expressing cells) A->B If binding is observed C Step 3: Electrophysiology (Patch-clamp on nAChR-expressing oocytes or neurons) B->C To determine mode of action (agonist vs. antagonist) D Conclusion: Characterize the compound as an agonist, antagonist, or allosteric modulator of nAChRs C->D

Caption: Workflow for investigating nAChR modulation.

Step-by-Step Protocols:

Protocol 2.2.1: Radioligand Binding Assay

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the nAChR subtype of interest.

  • Binding Reaction: Incubate the membranes with a known radioligand for nAChRs (e.g., [³H]epibatidine) and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) to determine the binding affinity of the compound.

Protocol 2.2.2: Calcium Influx Assay

  • Cell Culture: Use a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Apply this compound to the cells. To test for antagonistic activity, pre-incubate with the compound before adding a known nAChR agonist (e.g., nicotine).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

  • Analysis: Determine if the compound induces a calcium influx (agonist activity) or inhibits the agonist-induced influx (antagonist activity).

Section 3: Data Interpretation and Validation

A cornerstone of robust scientific inquiry is the implementation of self-validating systems. This involves rigorous controls and orthogonal assays to confirm initial findings.

Quantitative Data Summary
AssayKey ParameterExample Positive ControlExample Negative Control
Cell Viability (MTT)IC50DoxorubicinVehicle (DMSO)
Western Blot% PhosphorylationGrowth Factor (e.g., EGF)Untreated Cells
In Vitro Kinase AssayIC50Known Kinase InhibitorInactive Analogue
Radioligand BindingKiNicotineUnrelated Compound
Calcium InfluxEC50 or IC50Nicotine (agonist)Vehicle (DMSO)
Trustworthiness Through Orthogonal Validation
  • If a compound shows cytotoxicity in a cancer cell line and reduces p-AKT levels in a Western blot, the hypothesis of PI3K/AKT/mTOR pathway inhibition is strengthened. However, to confirm direct inhibition, an in vitro kinase assay is essential. This orthogonal approach distinguishes between direct target engagement and off-target or upstream effects.

  • Similarly, if a compound demonstrates binding in a radioligand assay for nAChRs, a functional assay like calcium influx or electrophysiology is required to determine if this binding translates to a biological effect (agonism or antagonism).

Conclusion and Future Directions

The exploration of this compound's mechanism of action is an endeavor with significant potential. This guide provides a structured and scientifically rigorous framework for its investigation. By systematically testing the proposed hypotheses, researchers can elucidate the molecular targets and cellular effects of this compound. The insights gained will be invaluable for its potential development as a therapeutic agent or a chemical probe to dissect complex biological processes. The journey from a compound of interest to a well-characterized molecule is paved with meticulous experimentation and a commitment to scientific integrity.

References

A Technical Guide to the Biological Activity of 2-Chloro-5-methoxyisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Isonicotinic Acids in Drug Discovery

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a cornerstone in medicinal chemistry, most notably as the scaffold for the frontline anti-tuberculosis drug isoniazid.[1] The therapeutic landscape of this class of compounds is continually expanding, with research revealing a breadth of biological activities, including antimicrobial, anticancer, and neurological effects. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of their pharmacological profiles.

This technical guide focuses on a specific, yet promising, subset of these derivatives: 2-Chloro-5-methoxyisonicotinic acid and its analogs . The introduction of a chloro group at the 2-position and a methoxy group at the 5-position of the isonicotinic acid core creates a unique electronic and steric environment, opening avenues for novel biological interactions. This guide will provide an in-depth exploration of the synthesis, known biological activities, and underlying mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound, also known as 2-chloro-5-methoxypyridine-4-carboxylic acid, serves as the foundational step for producing a variety of analogs. While a detailed, step-by-step protocol for this specific molecule is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for related substituted pyridines.

A plausible synthetic route would likely involve a multi-step process starting from more readily available precursors. For instance, methods for the preparation of 2-chloronicotinic acid often involve the oxidation of a corresponding methylpyridine followed by chlorination.[2] Similarly, the synthesis of 2-chloro-5-nitronicotinic acid has been achieved from 2-hydroxynicotinic acid through nitration followed by chlorination.[3] The introduction of the methoxy group can be accomplished through nucleophilic substitution of a suitable leaving group on the pyridine ring.

A generalized synthetic workflow can be proposed as follows:

Synthesis_Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Introduction of Methoxy Group Start->Step1 Step2 Oxidation of Side Chain to Carboxylic Acid Step1->Step2 Step3 Chlorination at 2-position Step2->Step3 Core_Molecule This compound Step3->Core_Molecule Step4 Amidation/Esterification Core_Molecule->Step4 Analogs Diverse Analogs Step4->Analogs

Caption: Generalized synthetic workflow for this compound and its analogs.

This proposed pathway is a logical progression based on known pyridine chemistry. The final step, functionalization of the carboxylic acid group, allows for the creation of a diverse library of amide and ester analogs for biological screening.

Biological Activities and Mechanistic Insights

While direct studies on a broad range of this compound analogs are limited, compelling evidence from closely related compounds points towards significant potential in oncology and potentially other therapeutic areas.

Anticancer Activity: A Promising Frontier

Research on structurally similar compounds suggests that the 2-chloro-5-methoxy substitution pattern may confer potent anticancer properties.

A notable example is the compound 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid , which, although a picolinic acid derivative, shares the 4-methoxy feature. This compound was identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4) .[4] MCT4 is crucial for lactate efflux in highly glycolytic tumor cells, a hallmark of cancer metabolism known as the Warburg effect.[4] By inhibiting MCT4, this compound disrupts pH homeostasis within the cancer cells, leading to intracellular acidification and ultimately, cell death.[4] This finding strongly suggests that this compound analogs could be explored as potential MCT4 inhibitors.

Furthermore, a derivative of neocryptolepine, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , exhibited significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 μM, respectively.[5] Mechanistic studies revealed that this compound exerts its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway , a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5]

The following table summarizes the cytotoxic activity of this related compound:

CompoundCell LineIC50 (μM)
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal Cancer)0.35[5]
Caco-2 (Colorectal Cancer)0.54[5]

Signaling Pathway Implication:

The modulation of the PI3K/AKT/mTOR pathway by a compound containing the 2-chloro and methoxy substitutions provides a strong rationale for investigating this pathway as a potential target for this compound analogs.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Analog 2-Chloro-5-methoxy- isonicotinic acid analog (Hypothesized) Analog->PI3K Inhibition (Hypothesized) Analog->AKT Inhibition (Hypothesized) Analog->mTORC1 Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound analogs.

Antimicrobial Potential

The broader class of isonicotinic acid derivatives has a well-established history of antimicrobial activity. Halogenated compounds, in particular, have demonstrated potent antibacterial effects against various pathogens, including resistant strains.[6] The presence of the chloro group in the 2-position of the pyridine ring in this compound analogs suggests that they may possess antimicrobial properties. Further investigation into their efficacy against a panel of clinically relevant bacteria and fungi is warranted.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission. Allosteric modulators of nAChRs are of significant interest for the treatment of various neurological and psychiatric disorders.[1] The pyridine core is a common feature in many nAChR ligands. While there is no direct evidence of this compound analogs acting as nAChR modulators, the structural similarity to known modulators suggests this as a potential area of investigation. For example, PNU-120596 (1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea) is a powerful positive allosteric modulator of the α7 nAChR, highlighting that chloro and methoxy substitutions on a phenyl ring can confer potent modulatory activity.[7]

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of novel this compound analogs, a series of well-established in vitro assays should be employed.

Anticancer Activity Screening

A tiered approach is recommended, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for the most promising candidates.

1. Cell Viability and Cytotoxicity Assays:

  • Objective: To determine the concentration-dependent cytotoxic effects of the analogs on various cancer cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cancer cells (e.g., HCT116, Caco-2, and a panel of other relevant cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Experimental Workflow for Anticancer Screening:

References

A Technical Guide to the Spectroscopic Profile of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Chloro-5-methoxyisonicotinic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document synthesizes predicted and theoretical data for Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Infrared (IR) Spectroscopy. Each section details the theoretical basis for the expected spectral features, providing researchers with a robust framework for the identification and characterization of this compound. The methodologies outlined herein are designed to be self-validating, offering a logical workflow for spectroscopic analysis from sample preparation to data interpretation.

Introduction: The Molecular Profile

This compound (IUPAC name: 2-chloro-5-methoxypyridine-4-carboxylic acid) is a substituted pyridine derivative. Its structural combination of a carboxylic acid, a chloro group, and a methoxy group on a pyridine ring makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of this compound in any research or development setting.

Key Molecular Identifiers:

IdentifierValue
CAS Number 1060801-70-8[1]
Molecular Formula C₇H₆ClNO₃[1][2]
Molecular Weight 187.58 g/mol [1]
Monoisotopic Mass 187.00362 Da[2]

Below is the chemical structure of this compound, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Structure of this compound with atom numbering.

General Spectroscopic Workflow

A standardized workflow ensures reproducibility and accuracy in the structural elucidation of chemical compounds. The following diagram illustrates the logical progression from sample acquisition to final data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Acquire Compound Dissolve Dissolve in Deuterated Solvent (NMR) or Appropriate Matrix Sample->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR MS Mass Spectrometry Dissolve->MS IR Infrared Spectroscopy Dissolve->IR Interpret_NMR Assign Peaks & Determine Connectivity NMR->Interpret_NMR Interpret_MS Confirm Molecular Ion & Fragmentation MS->Interpret_MS Interpret_IR Identify Functional Groups IR->Interpret_IR Final_Structure Confirm Structure Interpret_NMR->Final_Structure Interpret_MS->Final_Structure Interpret_IR->Final_Structure

Caption: General workflow for spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For this compound, electrospray ionization (ESI) is a suitable method, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Positive Ion Mode: Infuse the sample solution into the ESI source. Set the instrument to detect positive ions to observe the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.

  • Negative Ion Mode: Switch the instrument to detect negative ions. This is crucial for observing the deprotonated molecule [M-H]⁻, which is expected for a carboxylic acid.

  • Data Analysis: Analyze the resulting spectra to identify the monoisotopic mass of the parent ion and compare it with the theoretical value.

Predicted Mass Spectrometry Data
AdductPredicted m/zIon Type
[M+H]⁺ 188.01090Protonated Molecule
[M+Na]⁺ 209.99284Sodium Adduct
[M-H]⁻ 185.99634Deprotonated Molecule
[M]⁺ 187.00307Radical Cation

Data Interpretation: The presence of chlorine will manifest as a characteristic isotopic pattern. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule. The high-resolution mass measurement should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol (¹H & ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, usually with proton decoupling, on the same instrument. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

¹H NMR: Theoretical Spectrum and Interpretation

The structure of this compound suggests four distinct proton signals:

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0 Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange.
~8.5 Singlet1HH-6This aromatic proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift.
~7.5 Singlet1HH-3This aromatic proton is deshielded by the adjacent chloro group and the ring nitrogen.
~4.0 Singlet3HOCH₃Protons of the methoxy group are in a typical range for ethers attached to an aromatic system.
¹³C NMR: Theoretical Spectrum and Interpretation

The molecule has seven carbon atoms, all in unique chemical environments, which should result in seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Shift (δ, ppm)AssignmentRationale
~165 C =OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~160 C 5-OCH₃This carbon is attached to an oxygen atom, resulting in a strong downfield shift, typical for an ether on an aromatic ring.
~150 C 2-ClThe carbon atom bonded to chlorine is deshielded, and its signal will be in the aromatic region.
~148 C 6This aromatic carbon is adjacent to the nitrogen, causing a downfield shift.
~140 C 4The quaternary carbon to which the carboxylic acid is attached.
~110 C 3An aromatic CH carbon.
~56 OC H₃The carbon of the methoxy group appears in the typical upfield region for sp³ hybridized carbons bonded to oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Theoretical Spectrum and Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands:

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 O-H stretchCarboxylic AcidA very broad band characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
~1700 C=O stretchCarboxylic AcidA strong, sharp absorption for the carbonyl group. Its exact position can be influenced by hydrogen bonding.
1550-1600 C=C / C=N stretchAromatic RingMultiple bands corresponding to the stretching vibrations within the pyridine ring.
1200-1300 C-O stretchAryl Ether & Carboxylic AcidAsymmetric C-O-C stretching of the methoxy group and C-O stretching of the carboxylic acid.
1000-1100 C-O stretchAryl EtherSymmetric C-O-C stretching of the methoxy group.
700-800 C-Cl stretchAryl HalideAbsorption corresponding to the carbon-chlorine bond.

Conclusion

This guide provides a detailed, albeit theoretical and predicted, spectroscopic profile of this compound. The presented mass spectrometry, NMR, and IR data serve as a foundational reference for researchers working with this compound. By following the outlined experimental protocols and using the provided interpretations as a benchmark, scientists can confidently verify the structure and purity of their synthesized or acquired material, ensuring the integrity of their subsequent research and development activities.

References

The Strategic Utility of 2-Chloro-5-methoxyisonicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and aqueous solubility make it a "privileged scaffold" for the development of novel therapeutics.[1][2] Among the vast array of pyridine derivatives, those with specific substitution patterns, such as 2-Chloro-5-methoxyisonicotinic acid, offer a tailored set of physicochemical and reactive properties that are highly advantageous in the design of targeted therapies. This guide provides a comprehensive technical overview of this compound as a key building block, exploring its synthesis, reactivity, and strategic application in the construction of complex drug candidates, with a particular focus on the rationale behind its use in contemporary drug discovery programs.

Physicochemical Properties and Strategic Advantages

This compound is a trifunctional building block, presenting a carboxylic acid, a chloro leaving group, and a methoxy group on a pyridine core. This specific arrangement of functionalities provides medicinal chemists with a versatile platform for molecular elaboration.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₆ClNO₃Provides the basic atomic composition.
Molecular Weight 187.58 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
CAS Number 1060801-70-8A unique identifier for this specific chemical entity.[3][4]
XLogP3 (Predicted) 1.3Indicates a moderate lipophilicity, which is often correlated with good membrane permeability.

The 2-chloro substituent serves as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The 5-methoxy group, an electron-donating substituent, can influence the reactivity of the pyridine ring and provide a potential hydrogen bond acceptor, which can be crucial for target engagement. The carboxylic acid at the 4-position is a key functional group for forming amide bonds, a ubiquitous linkage in pharmaceutical agents.

Synthesis of this compound: A Representative Protocol

While a variety of methods exist for the synthesis of substituted nicotinic and isonicotinic acids, a common approach involves the construction of the pyridine ring followed by functional group interconversions.[1] Below is a representative, multi-step synthesis protocol adapted from general methods for preparing similar substituted pyridines.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-5-methoxypyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-amino-5-methoxypyridine (1.0 eq), sodium nitrite (1.2 eq), and water.

  • Reaction Execution: Cool the mixture to 0-5 °C in an ice bath. Slowly add sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxy-5-methoxypyridine.

Step 2: Chlorination to 2-Chloro-5-methoxypyridine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 2-hydroxy-5-methoxypyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 110 °C) for 3 hours.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring it over crushed ice. Neutralize the acidic solution with solid sodium carbonate until effervescence ceases. Extract the product with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give 2-chloro-5-methoxypyridine.

Step 3: Lithiation and Carboxylation to this compound

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-5-methoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction Execution: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 1 hour. Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Work-up and Isolation: Allow the reaction to warm to room temperature. Quench with water and acidify to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to afford this compound.

Amide_Coupling Isonicotinic_Acid 2-Chloro-5-methoxy- isonicotinic Acid Activated_Ester Activated O-Acylisourea Ester Intermediate Isonicotinic_Acid->Activated_Ester Activation Amine Primary or Secondary Amine (R-NH2) Amide_Product Target Amide Product Amine->Amide_Product Coupling_Reagents EDC, HOBt, DIPEA in DMF Coupling_Reagents->Activated_Ester Activated_Ester->Amide_Product Nucleophilic Acyl Substitution Byproducts Urea byproduct, Salts

References

An In-Depth Technical Guide to the Reactivity of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the reactivity of 2-Chloro-5-methoxyisonicotinic acid, a key building block in medicinal chemistry and materials science. By understanding its electronic properties and the interplay of its functional groups, researchers can strategically design synthetic routes to novel compounds with diverse applications.

Molecular Structure and Electronic Landscape

This compound (CAS: 1060801-70-8) possesses a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid.[1][2] This arrangement of functional groups creates a unique electronic profile that dictates its reactivity.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient compared to benzene. This inherent electronic property is crucial for its susceptibility to certain reaction types.

  • 2-Chloro Substituent: The chlorine atom at the 2-position is a good leaving group, particularly in nucleophilic aromatic substitution reactions, due to the activating effect of the ring nitrogen.

  • 5-Methoxy Substituent: The methoxy group is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

  • 4-Carboxylic Acid Substituent: The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including amidation and esterification.

Below is a diagram illustrating the key reactive sites of the molecule.

Reactivity_Map mol C1=C(C(=O)O)C=C(OC)N=C1Cl node_Cl C-Cl Bond (Nucleophilic Substitution) node_Cl->mol node_COOH Carboxylic Acid (Amidation, Esterification) node_COOH->mol node_Ring Pyridine Ring (Cross-Coupling) node_Ring->mol

Caption: Key reactive sites of this compound.

Reactivity at the C2-Position: The Chloro Substituent

The primary mode of reactivity involving the chlorine atom is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles at the carbon bearing the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on 2-chloropyridines are well-established. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product. A variety of nucleophiles can be employed, including amines, alkoxides, and thiols.

Experimental Protocol: General SNAr with an Amine

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 equiv) in a suitable aprotic polar solvent such as DMF or DMSO.

  • Addition of Reagents: Add the desired amine (1.2-2.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Chloro-5-methoxy- isonicotinic acid in solvent add_reagents Add amine and base start->add_reagents heat Heat to 80-120 °C add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Column chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate the coupling.

Key Considerations for Suzuki-Miyaura Coupling:

  • Catalyst System: A palladium(0) source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary for efficient coupling of aryl chlorides.

  • Base: A suitable base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid.

  • Solvent: Anhydrous, degassed solvents like toluene or dioxane are typically used.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine.[3] Similar to the Suzuki coupling, this reaction requires a palladium catalyst and a suitable ligand.

Typical Conditions for Buchwald-Hartwig Amination:

  • Catalyst System: A combination of a palladium precursor and a specialized phosphine ligand is employed.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or THF are preferred.

Reactivity of the Carboxylic Acid Group

The carboxylic acid at the 4-position is a key functional handle for derivatization.

Amide Bond Formation

Amide coupling is a frequently employed transformation in drug discovery. The direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, activating agents are used to convert the carboxylic acid into a more reactive species.

Common Amide Coupling Protocols:

Coupling ReagentActivating AgentBaseSolventTemperature
HATUN/ADIPEA, TEADMF, DCM0 °C to RT
HBTU/HOBtN/ADIPEA, TEADMF, DCM0 °C to RT
EDC/HOBtN/ADIPEA, TEADMF, DCM0 °C to RT
SOCl₂Thionyl chloridePyridine (optional)DCM, Toluene0 °C to reflux

Experimental Protocol: Amide Coupling using HATU

  • Activation: To a solution of this compound (1.0 equiv) in DMF at 0 °C, add HATU (1.1 equiv) and DIPEA (2.0-3.0 equiv). Stir the mixture for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Esterification

Esterification of the carboxylic acid can be achieved through several methods, with the Fischer esterification being a common choice for simple alcohols.

Fischer Esterification Protocol:

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5]

  • Reaction Conditions: Heat the mixture to reflux to drive the equilibrium towards the ester product. The removal of water, for example, using a Dean-Stark apparatus, can improve the yield.[4]

  • Work-up and Purification: After cooling, neutralize the acid catalyst with a base (e.g., NaHCO₃ solution) and extract the ester into an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude ester, which can be purified by distillation or chromatography.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected NMR data can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the 3 and 6 positions of the pyridine ring.

  • Methoxy Protons: A singlet at approximately δ 3.9-4.1 ppm corresponding to the three protons of the methoxy group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the chlorine will be deshielded, as will the carbon attached to the nitrogen.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Conclusion

This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The chloro group is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for amidation, esterification, and other transformations. A thorough understanding of its reactivity profile, guided by the principles outlined in this guide, will empower researchers to effectively utilize this compound in the synthesis of complex molecules for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Electronic Properties of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of a Key Pharmacophore

2-Chloro-5-methoxyisonicotinic acid, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the isonicotinic acid core suggests a nuanced electronic profile that can profoundly influence its molecular interactions, reactivity, and ultimately, its pharmacological activity. Understanding these electronic properties is paramount for researchers and scientists in drug development, as it provides a rational basis for designing more potent, selective, and effective therapeutic agents.[3][4]

This in-depth technical guide provides a comprehensive framework for the study of the electronic properties of this compound. We will delve into both theoretical and experimental approaches, explaining the causality behind methodological choices and providing actionable protocols. This guide is designed to empower researchers to elucidate the electronic characteristics of this molecule and leverage that knowledge for informed drug design and development.

I. Theoretical Investigation via Computational Chemistry: A Quantum Mechanical Perspective

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to predict and analyze the electronic structure of molecules with a high degree of accuracy.[3] DFT calculations can provide invaluable insights into parameters that are difficult or impossible to measure experimentally.[5][6][7]

Core Concepts in the DFT Analysis of Substituted Pyridines

Pyridine and its derivatives are a well-studied class of compounds in computational chemistry.[5][6] The electronic properties of the pyridine ring are significantly modulated by the nature and position of its substituents. An electron-withdrawing group, such as a chlorine atom, generally lowers the energy of the molecular orbitals, while an electron-donating group, like a methoxy group, tends to raise them. The interplay of these effects in this compound is what makes its electronic structure particularly interesting.

Experimental Protocol: DFT Calculations

This protocol outlines the steps for performing a comprehensive DFT study on this compound.

Objective: To calculate the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and other electronic descriptors.

Methodology:

  • Structure Preparation:

    • Construct the 3D structure of this compound using a molecular modeling software such as Avogadro or GaussView.[8]

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • DFT Calculation Setup:

    • Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set, which has been shown to provide accurate results for substituted pyridines.[5]

    • Specify the calculation type as "Optimization + Frequency" to obtain the minimum energy geometry and confirm that it is a true minimum (no imaginary frequencies).

    • Define the solvent environment if necessary, using a continuum solvation model like the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., water or DMSO) on the electronic properties.

  • Execution and Analysis:

    • Run the DFT calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

    • Analyze the output to extract the following key electronic properties:

      • Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

      • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

      • Molecular Electrostatic Potential (MEP) Surface: This surface visualizes the charge distribution and helps identify regions of positive (electrophilic) and negative (nucleophilic) potential.

      • Mulliken or Natural Population Analysis (NPA) Charges: To quantify the partial atomic charges on each atom.

      • Global Reactivity Descriptors: Such as chemical hardness, softness, and electrophilicity index, which can be derived from the HOMO and LUMO energies.[9]

Data Presentation: Predicted Electronic Properties

The quantitative data obtained from the DFT calculations should be summarized in a clear and concise table for easy interpretation and comparison.

PropertyPredicted ValueSignificance
HOMO Energy (eV)Calculated ValueRelates to the electron-donating ability of the molecule.
LUMO Energy (eV)Calculated ValueRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (eV)Calculated ValueIndicates chemical reactivity and kinetic stability.
Dipole Moment (Debye)Calculated ValueMeasures the overall polarity of the molecule.
Molecular Electrostatic Potential (V)VisualizationIdentifies sites for electrophilic and nucleophilic attack.
Visualization: Computational Workflow and Molecular Orbitals

A clear workflow diagram is essential for understanding the computational process.

computational_workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis mol_build Build 3D Structure pre_opt Initial Geometry Optimization (e.g., MMFF94) mol_build->pre_opt dft_setup Setup DFT Calculation (B3LYP/6-311+G(d,p)) pre_opt->dft_setup dft_run Run Calculation (Gaussian/ORCA) dft_setup->dft_run geom Optimized Geometry dft_run->geom fmo HOMO/LUMO Analysis dft_run->fmo mep MEP Surface dft_run->mep charges Atomic Charges dft_run->charges reactivity Global Reactivity Descriptors dft_run->reactivity

Caption: Computational workflow for the DFT study of this compound.

A visualization of the HOMO and LUMO orbitals provides a qualitative understanding of the molecule's reactivity.

molecular_orbitals cluster_homo HOMO cluster_lumo LUMO homo_img [Visualization of HOMO orbital] lumo_img [Visualization of LUMO orbital]

Caption: Schematic representation of the HOMO and LUMO of this compound.

II. Experimental Validation: Spectroscopic and Electrochemical Approaches

While computational methods provide a robust theoretical framework, experimental validation is crucial for confirming the predicted electronic properties. A combination of spectroscopic and electrochemical techniques can provide a comprehensive picture of the molecule's electronic behavior.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals.

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the electronic absorption spectrum and estimate the experimental HOMO-LUMO gap.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

  • Data Acquisition:

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • The onset of the lowest energy absorption band can be used to estimate the experimental HOMO-LUMO gap (Egap) using the following equation:

      • Egap (eV) = 1240 / λonset (nm)

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively.

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Prepare a solution of this compound in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Data Acquisition:

    • Record the cyclic voltammogram by scanning the potential between a suitable range (e.g., -2.0 V to +2.0 V).

    • Identify the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks.

  • Data Analysis:

    • The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

      • EHOMO (eV) = -[Eox - Eref + 4.8]

      • ELUMO (eV) = -[Ered - Eref + 4.8]

      • Where Eref is the potential of the reference electrode versus the Fc/Fc+ couple.

Data Presentation: Experimental Electronic Properties

The experimental data should be presented in a table to facilitate comparison with the theoretical results.

PropertyExperimental ValueTechnique
λmax (nm)Measured ValueUV-Vis Spectroscopy
Experimental Egap (eV)Calculated ValueUV-Vis Spectroscopy
Oxidation Potential (V vs. Fc/Fc+)Measured ValueCyclic Voltammetry
Reduction Potential (V vs. Fc/Fc+)Measured ValueCyclic Voltammetry
Experimental EHOMO (eV)Calculated ValueCyclic Voltammetry
Experimental ELUMO (eV)Calculated ValueCyclic Voltammetry

Visualization: Integrated Experimental Workflow

experimental_workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry uv_prep Sample Preparation uv_acq Data Acquisition uv_prep->uv_acq uv_analysis λmax and Egap Determination uv_acq->uv_analysis comparison Comparison of Experimental and Theoretical Data uv_analysis->comparison cv_setup Electrochemical Cell Setup cv_acq Data Acquisition cv_setup->cv_acq cv_analysis Eox, Ered, EHOMO, ELUMO Determination cv_acq->cv_analysis cv_analysis->comparison

Caption: Integrated workflow for the experimental study of electronic properties.

III. Synthesis of Findings and Implications for Drug Development

The convergence of theoretical predictions and experimental measurements provides a robust and comprehensive understanding of the electronic properties of this compound. This knowledge has profound implications for drug development:

  • Structure-Activity Relationship (SAR) Studies: By understanding how the electronic properties influence biological activity, researchers can rationally design analogs with improved potency and selectivity. For instance, modulating the HOMO and LUMO energies can tune the molecule's ability to participate in charge-transfer interactions with its biological target.

  • Metabolic Stability: The electronic distribution can influence the molecule's susceptibility to metabolic enzymes. Regions of high electron density may be more prone to oxidation.

  • Pharmacokinetic Properties: The polarity and charge distribution, as revealed by the dipole moment and MEP surface, can affect properties such as solubility, membrane permeability, and protein binding.

Conclusion: A Roadmap for Rational Drug Design

This technical guide has provided a detailed roadmap for the comprehensive study of the electronic properties of this compound. By integrating computational and experimental approaches, researchers can gain deep insights into the molecule's electronic landscape. This fundamental understanding is not merely an academic exercise; it is a critical component of modern, rational drug design, enabling the development of safer and more effective medicines. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the study of other novel chemical entities, thus serving as a valuable resource for the broader scientific community.

References

The Structure-Activity Relationship of 2-Chloro-5-methoxyisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloro-5-methoxyisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutics. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the nitrogen atom within the pyridine ring, offer a versatile platform for designing molecules with tailored biological activities. This in-depth technical guide explores the structure-activity relationship (SAR) of derivatives based on this core, providing a comprehensive overview for researchers, scientists, and drug development professionals. By dissecting the synthetic pathways to key derivatives and analyzing the impact of structural modifications on potential biological targets, this document serves as a foundational resource for unlocking the therapeutic potential of this intriguing chemical space. While direct SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide a predictive framework for rational drug design.

Introduction: The this compound Core

The isonicotinic acid framework, a pyridine ring with a carboxylic acid at the 4-position, is a well-established privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The subject of this guide, this compound, introduces specific substitutions that significantly influence its physicochemical properties and, consequently, its potential biological interactions.

The chlorine atom at the 2-position serves as a crucial handle for synthetic modification through various cross-coupling and nucleophilic substitution reactions. Its electron-withdrawing nature also modulates the pKa of the carboxylic acid and the overall electron density of the pyridine ring. Conversely, the methoxy group at the 5-position is an electron-donating group, which can influence hydrogen bonding interactions and metabolic stability. This juxtaposition of electronic effects creates a unique chemical entity with significant potential for targeted drug design.

Synthetic Strategies for Derivatization

The therapeutic potential of the this compound scaffold can be explored through the synthesis of a diverse library of derivatives. The primary points of modification are the carboxylic acid group (position 4) and the chlorine-bearing carbon (position 2).

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of functional groups, most notably amides and esters, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

Amide bond formation is a cornerstone of medicinal chemistry. Standard coupling reagents such as carbodiimides (e.g., DCC, EDC), uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP) can be employed to couple this compound with a wide range of primary and secondary amines.[] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[2]

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-chloro-5-methoxyisonicotinoyl chloride.

  • Amide Formation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

  • To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide.

Esterification can be achieved through several methods, including Fischer esterification with an alcohol under acidic catalysis, or by reacting the acyl chloride with an alcohol.[3][4]

Experimental Protocol: Fischer Esterification

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Modification at the 2-Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The electron-deficient nature of the pyridine ring, enhanced by the chlorine atom, facilitates nucleophilic aromatic substitution.[5][6][7] Strong nucleophiles, such as amines, thiols, and alkoxides, can displace the chloride.

Experimental Workflow: Nucleophilic Aromatic Substitution

G start Start: this compound derivative nucleophile Select Nucleophile (e.g., R-NH2, R-SH, R-OH) start->nucleophile reaction Reaction Setup: Solvent (e.g., DMF, DMSO) Base (e.g., K2CO3, Et3N) Heat nucleophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product: 2-Substituted-5-methoxyisonicotinic acid derivative purification->product

Caption: Workflow for nucleophilic substitution at the 2-position.

Modern synthetic chemistry offers a plethora of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce aryl, vinyl, and amino groups, respectively, at the 2-position.[8][9][10][11]

Experimental Protocol: Suzuki Coupling

  • In a reaction vessel, combine the this compound derivative (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Heat the mixture under an inert atmosphere to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 2-aryl or 2-heteroaryl product.

Predicted Structure-Activity Relationships

Based on the known biological activities of related isonicotinic and nicotinic acid derivatives, we can extrapolate a predictive SAR for the this compound scaffold. The primary areas of interest for these derivatives are anticipated to be in anti-inflammatory and anticancer applications, particularly as kinase inhibitors.

The Role of the Amide/Ester Moiety (Position 4)

The nature of the substituent attached to the amide nitrogen or ester oxygen will be critical for determining biological activity and selectivity.

  • Lipophilicity and Steric Bulk: The size and lipophilicity of the R group in an amide (CONHR) or ester (COOR) will influence cell permeability and binding to the target protein. A balance is often required; increasing lipophilicity can enhance membrane transport but may also lead to non-specific binding and toxicity.

  • Hydrogen Bonding: The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The R group can also introduce additional hydrogen bond donors or acceptors, which can be crucial for specific interactions with a biological target.

  • Bioisosteric Replacements: The carboxylic acid can be replaced with known bioisosteres such as tetrazoles or acyl sulfonamides to potentially improve metabolic stability and cell permeability.[12][13][14][15][16]

Logical Relationship: Impact of Amide/Ester Substituent

G substituent Amide/Ester Substituent (R group) lipophilicity Lipophilicity substituent->lipophilicity sterics Steric Hindrance substituent->sterics h_bonding Hydrogen Bonding Capacity substituent->h_bonding permeability Cell Permeability lipophilicity->permeability binding Target Binding Affinity sterics->binding h_bonding->binding activity Biological Activity permeability->activity selectivity Selectivity binding->selectivity binding->activity

Caption: Influence of the R group on biological properties.

The Significance of the 2-Position Substituent

The substituent introduced at the 2-position in place of the chlorine atom is expected to have a profound impact on the molecule's activity, likely by engaging with specific pockets of the target protein.

  • Aromatic and Heteroaromatic Groups: Introduction of aryl or heteroaryl rings can lead to beneficial π-π stacking or hydrophobic interactions within the active site of a target enzyme, such as a kinase. The substitution pattern on these rings will further modulate activity.

  • Flexible Alkyl Chains: Alkyl chains, particularly those with terminal functional groups capable of hydrogen bonding, can probe for and interact with specific residues in a binding pocket.

  • Hydrogen Bond Donors/Acceptors: Groups that can participate in hydrogen bonding are often crucial for anchoring the molecule in the correct orientation for potent inhibition.

The Contribution of the 5-Methoxy Group

The methoxy group at the 5-position is likely to play a role in orienting the molecule within a binding site through hydrogen bonding with its oxygen atom. It may also influence the overall conformation of the molecule and its metabolic profile. Demethylation is a common metabolic pathway, which could lead to a potentially active hydroxyl metabolite.

Potential Biological Targets and SAR Insights from Analogs

While direct experimental data for this compound derivatives is scarce, the SAR of structurally similar compounds provides valuable insights into their potential biological targets.

Kinase Inhibition

Many pyridine-based scaffolds are known to be potent kinase inhibitors. The general pharmacophore for many ATP-competitive kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase domain, and various substituents that occupy the hydrophobic pocket and the solvent-exposed region.

Derivatives of this compound, particularly amides, are well-suited to adopt this binding mode. For instance, the pyridine nitrogen can act as a hinge-binding element, while the amide substituent can be tailored to fit the specific topology of the target kinase's active site. The substituent at the 2-position can further enhance potency and selectivity by interacting with less conserved regions of the ATP-binding pocket.

Table 1: Predicted SAR for Kinase Inhibition

PositionModificationPredicted Effect on ActivityRationale
4 (Carboxylic Acid) Conversion to amides with small, aromatic, or heteroaromatic aminesLikely increaseAmide can form key hydrogen bonds. Aromatic groups can engage in hydrophobic/π-stacking interactions.
2 (Chloro) Replacement with anilines or other amino-heterocycles via Buchwald-Hartwig couplingPotential for significant increaseCan mimic the hinge-binding motif of known kinase inhibitors.
2 (Chloro) Replacement with aryl or heteroaryl groups via Suzuki couplingPotential for increaseCan occupy hydrophobic pockets and improve potency.
5 (Methoxy) Demethylation to hydroxylMay increase or decreaseHydroxyl can form an additional hydrogen bond, but may also alter solubility and metabolism.
Anti-inflammatory Activity

Isonicotinic acid derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). The carboxylic acid is often a key feature for COX inhibition. However, amide and ester derivatives can also exhibit activity, sometimes acting as prodrugs. The anti-inflammatory potential of this compound derivatives would likely be modulated by the nature of the substituents at the 2- and 4-positions, which would influence their interaction with the active site of pro-inflammatory enzymes.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries targeting the carboxylic acid and the 2-position. Based on the analysis of structurally related compounds, derivatives of this core are predicted to be promising candidates for development as kinase inhibitors and anti-inflammatory agents.

Future research should focus on the synthesis and biological evaluation of a focused library of amides and 2-substituted derivatives. High-throughput screening against a panel of kinases and key inflammatory targets would be a logical first step to identify initial hits. Subsequent lead optimization efforts should then be guided by the SAR principles outlined in this guide, employing structure-based drug design where possible to rationalize and predict the effects of further structural modifications. The exploration of this chemical space is a worthwhile endeavor with the potential to yield novel and effective therapies.

References

Exploring the Chemical Space of 2-Chloro-5-methoxyisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the exploration of the chemical space surrounding the 2-chloro-5-methoxyisonicotinic acid scaffold. This privileged heterocyclic core offers a unique combination of reactive handles and electronic properties, making it an attractive starting point for the synthesis of novel small molecules with potential therapeutic applications. We will delve into the strategic derivatization of this molecule, supported by field-proven insights and detailed experimental protocols.

The Strategic Value of the this compound Scaffold

The this compound core is a highly versatile building block in medicinal chemistry. The pyridine ring is a common motif in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The substituents on this particular scaffold offer three distinct points for chemical modification:

  • The Carboxylic Acid (C4-position): This functional group is ideal for the introduction of a wide array of substituents through amide bond formation or esterification. Amides are particularly prevalent in drug molecules, contributing to target binding through hydrogen bond donation and acceptance.

  • The Chloro Group (C2-position): The chlorine atom at the 2-position is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of carbon, nitrogen, oxygen, and sulfur-based substituents.

  • The Methoxy Group (C5-position): The electron-donating methoxy group influences the electronic properties of the pyridine ring, which can in turn affect the reactivity of the other positions and the binding affinity of the final compound to its biological target. While less commonly modified, ether cleavage followed by alkylation can provide an additional avenue for derivatization.

The strategic combination of these features allows for the systematic exploration of the surrounding chemical space to develop structure-activity relationships (SAR) and optimize compounds for desired biological activities.

Synthesis of the Core Scaffold: this compound

While 2-chloro-5-methoxypyridine is commercially available, the corresponding isonicotinic acid may require synthesis. A plausible and efficient route starts from the commercially available 2-chloro-5-methoxypyridine.

Proposed Synthetic Pathway

Synthesis_of_Core_Scaffold start 2-Chloro-5-methoxypyridine intermediate 2-Chloro-5-methoxy-4-lithiopyridine start->intermediate 1. n-BuLi, THF, -78 °C product This compound intermediate->product 2. CO2 (s) 3. H3O+

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol utilizes a directed ortho-metalation approach. The chloro and methoxy groups are not expected to direct lithiation to the 4-position. Therefore, a lithium-halogen exchange or a more direct C-H activation at the 4-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide is a more likely successful strategy. Given the acidity of the proton at C4, direct deprotonation is a viable route.

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the cooled THF.

  • Substrate Addition: Add a solution of 2-chloro-5-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Add an excess of crushed dry ice (solid CO2) to the reaction mixture in one portion. The reaction mixture will warm up. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 3-4 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Exploring the Chemical Space: Derivatization Strategies

The true power of the this compound scaffold lies in its potential for diversification. The following sections detail the key synthetic transformations that can be employed.

Derivatization of the Carboxylic Acid Group

The carboxylic acid is a versatile handle for introducing a wide range of functionalities, most commonly through the formation of amides.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent that minimizes racemization for chiral amines.

Amide_Formation start 2-Chloro-5-methoxy- isonicotinic acid product 2-Chloro-5-methoxy- isonicotinamide Derivative start->product Amide Coupling reagents Primary or Secondary Amine (R1R2NH) HATU, DIPEA, DMF reagents->product

Caption: General workflow for amide bond formation.

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reactions at the 2-Chloro Position

The activated 2-chloro substituent is a key site for introducing diversity. Two primary strategies are employed: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for the formation of C-C bonds, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are particularly relevant. The choice of ligand is crucial for the success of these reactions with electron-rich chloropyridines.[1]

Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 2-Chloro-5-methoxy- isonicotinic acid Derivative suzuki_reagents Aryl/Heteroaryl Boronic Acid Pd(OAc)2, SPhos, K3PO4, Toluene/H2O start->suzuki_reagents Pd-Catalyzed C-C Coupling buchwald_reagents Amine (R3R4NH) Pd2(dba)3, XPhos, NaOtBu, Toluene start->buchwald_reagents Pd-Catalyzed C-N Coupling suzuki_product 2-Aryl/Heteroaryl Derivative suzuki_reagents->suzuki_product buchwald_product 2-Amino Derivative buchwald_reagents->buchwald_product

Caption: Palladium-catalyzed cross-coupling strategies.

  • Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 equivalent), the aryl or heteroaryl boronic acid (1.5 equivalents), potassium phosphate (K3PO4, 3.0 equivalents), palladium(II) acetate (Pd(OAc)2, 5 mol%), and SPhos (10 mol%).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 10:1 v/v). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash chromatography.

Rationale: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid derivative at the 4-position activates the 2-chloro substituent towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under milder conditions than cross-coupling reactions.[2][3]

SNAr_Reaction start 2-Chloro-5-methoxy- isonicotinic acid Derivative product 2-Substituted Derivative start->product SNAr reagents Nucleophile (Nu-H) Base (e.g., K2CO3), Solvent (e.g., DMSO) reagents->product

Caption: Nucleophilic aromatic substitution workflow.

  • Reaction Setup: To a solution of the this compound derivative (1.0 equivalent) in dimethyl sulfoxide (DMSO), add the amine nucleophile (1.5-2.0 equivalents) and potassium carbonate (K2CO3, 2.0-3.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice water. Collect the resulting precipitate by filtration or extract the aqueous solution with an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography.

Data Presentation: A Summary of Derivatization Strategies

The following table summarizes the key transformations for exploring the chemical space of this compound.

Position Reaction Type Reagents and Conditions Resulting Derivative Class
C4-Carboxylic Acid Amide CouplingR1R2NH, HATU, DIPEA, DMFAmides
EsterificationR-OH, DCC, DMAP, CH2Cl2Esters
C2-Chloro Suzuki-Miyaura CouplingAr-B(OH)2, Pd(OAc)2, SPhos, K3PO42-Aryl/Heteroaryl Derivatives
Buchwald-Hartwig AminationR3R4NH, Pd2(dba)3, XPhos, NaOtBu2-Amino Derivatives
Nucleophilic Aromatic Substitution (SNAr)Nu-H (e.g., R-NH2, R-OH, R-SH), Base2-Amino, 2-Alkoxy, 2-Thioether Derivatives

Potential Biological Applications and Future Directions

Derivatives of isonicotinic acid have a rich history in medicinal chemistry, with notable examples including the anti-tubercular drug isoniazid.[4] The this compound scaffold, with its potential for extensive and systematic derivatization, is a promising starting point for the discovery of novel therapeutic agents across various disease areas. The introduction of diverse functionalities at the C2 and C4 positions can lead to compounds with tailored properties for specific biological targets. For instance, functionalized pyridines have shown promise as insecticides and in other agrochemical applications.[5]

Future work should focus on the synthesis of focused libraries of compounds based on the strategies outlined in this guide. High-throughput screening of these libraries against a panel of biological targets could lead to the identification of novel hit compounds. Subsequent lead optimization, guided by structure-activity relationship studies, could then be undertaken to develop potent and selective drug candidates.

Conclusion

The this compound scaffold represents a fertile ground for the exploration of new chemical space in drug discovery. Its three points of potential modification, combined with the well-established and robust synthetic methodologies for pyridine derivatization, provide a clear and efficient path for the generation of diverse and novel molecular entities. This guide provides the foundational knowledge and practical protocols for researchers to embark on this exciting area of medicinal chemistry research.

References

"physicochemical properties of 2-Chloro-5-methoxyisonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Molecules within this class serve as critical building blocks in medicinal chemistry and drug discovery, often utilized in the synthesis of compounds targeting a range of biological pathways.[1][2][3] A thorough understanding of the physicochemical properties of such a scaffold is paramount, as these characteristics fundamentally govern a molecule's behavior from bench to biological system. Properties such as ionization, lipophilicity, and solubility directly influence absorption, distribution, metabolism, and excretion (ADME), ultimately dictating the viability of a potential drug candidate.[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the key physicochemical properties of this compound. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides robust, self-validating protocols for their determination in a research setting.

Chemical Identity and Molecular Structure

Correctly identifying and structurally characterizing a compound is the foundational step upon which all subsequent research is built.

  • Chemical Name: this compound

  • Synonyms: 2-chloro-5-methoxypyridine-4-carboxylic acid

  • CAS Number: 1060801-70-8[5]

  • Molecular Formula: C₇H₆ClNO₃[5][6]

  • Molecular Weight: 187.58 g/mol [5]

  • Monoisotopic Mass: 187.00362 Da[6]

The structure combines a pyridine ring, a carboxylic acid group, a chloro substituent, and a methoxy group, each contributing to the molecule's overall physicochemical profile.

Caption: Chemical structure of this compound.

Core Physicochemical Properties: A Summary

The following table summarizes the available and predicted physicochemical data for this compound. It is crucial for drug development professionals to distinguish between experimentally derived values and in-silico predictions, as the latter provide guidance but require empirical validation.[7]

PropertyValueSource/MethodSignificance in Drug Development
Molecular Weight 187.58 g/mol Calculated[5]Affects diffusion, transport, and overall size metrics (e.g., Rule of Five).
logP (Octanol/Water) 1.3Predicted (XlogP)[6]Measures lipophilicity; critical for membrane permeability and ADME properties.
pKa (Acid Dissociation Constant) ~2-3PredictedDetermines the ionization state at physiological pH, impacting solubility and target binding.
Aqueous Solubility LowInferredAffects dissolution, bioavailability, and achievable concentration for in-vitro assays.
Appearance SolidInferredImportant for handling, formulation, and storage considerations.

Ionization Behavior (pKa) and Its Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the acidic carboxylic acid group and the basic pyridine nitrogen create a zwitterionic potential, making pKa a critical parameter. This value directly impacts aqueous solubility, membrane permeability, and the nature of interactions with biological targets.[4]

Expert Insight: Why Potentiometric Titration is the Standard

While UV-metric and other methods exist, potentiometric titration is considered the gold standard for pKa determination due to its accuracy and direct measurement of protonation equilibria.[8] It relies on monitoring pH changes upon the addition of a titrant (acid or base), allowing for the precise determination of the inflection points corresponding to the pKa values. For compounds with poor water solubility, a co-solvent titration is employed.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating method for determining the pKa of this compound.

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the compound.

    • Dissolve in a known volume (e.g., 50 mL) of a suitable solvent. Due to expected low aqueous solubility, a water/methanol mixture (e.g., 50:50 v/v) may be required. The exact ratio must be recorded as it influences the apparent pKa.

  • Titration - Acidic pKa (Carboxylic Acid):

    • Begin titration with a standardized solution of a strong base (e.g., 0.1 M KOH).

    • Add the titrant in small, precise increments (e.g., 0.01 mL).

    • Record the pH value after each addition, ensuring the reading stabilizes.

    • Continue the titration well past the first equivalence point.

  • Titration - Basic pKa (Pyridine Nitrogen):

    • In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the pyridine nitrogen.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot indicates the equivalence point.

    • The pKa is the pH at which half of the volume to the equivalence point has been added.

    • For co-solvent methods, perform a Yasuda-Shedlovsky extrapolation or use reference compounds to correct the apparent pKa to a wholly aqueous value if required.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP) and Its Measurement

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[4] An optimal LogP value is critical for balancing membrane permeability with aqueous solubility to ensure a drug can reach its target.

Expert Insight: The Shake-Flask Method's Enduring Relevance

Despite the availability of high-throughput chromatographic methods, the OECD 107 shake-flask method remains the definitive reference for LogP determination.[8] Its direct equilibrium measurement provides unambiguous data, though it is more labor-intensive. The key to a self-validating experiment is meticulous phase separation and accurate concentration analysis in both phases.

Experimental Protocol: Shake-Flask LogP Determination
  • System Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate. This prevents volume changes during the experiment.

    • Prepare a stock solution of this compound in the n-octanol phase at a concentration that is detectable in both phases after partitioning.

  • Partitioning:

    • In a separatory funnel or suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water phase (e.g., a 1:1 ratio).

    • Shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.

  • Phase Separation:

    • Allow the mixture to stand until the two phases are clearly separated.

    • To ensure complete separation without cross-contamination, centrifugation is highly recommended.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each phase to account for matrix effects.

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration]octanol / [Concentration]water.

    • The final result is expressed as LogP = log₁₀(P).

    • The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Aqueous solubility is a critical, often rate-limiting factor in drug absorption. Poor solubility can lead to low bioavailability and difficulty in developing intravenous formulations.[8] It is essential to measure the thermodynamic equilibrium solubility for accurate assessment.

Experimental Protocol: Equilibrium Shake-Flask Solubility
  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation was achieved.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Dilute the clear, saturated filtrate with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

  • Validation: The final solid should be analyzed (e.g., by XRPD) to ensure no phase changes or degradation occurred during the experiment.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxyisonicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a chlorinated pyridine core and a methoxy substituent, make it a valuable building block for the synthesis of complex heterocyclic compounds. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution reactions, while the methoxy group at the 5-position modulates the electronic properties and lipophilicity of the molecule, influencing its pharmacological profile. This document provides a comprehensive, multi-step guide for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. The protocols are presented with detailed, step-by-step instructions and explanations of the underlying chemical principles to ensure reproducibility and understanding.

Overall Synthetic Scheme

The synthesis of this compound is proposed via a robust four-step sequence, commencing with the readily available starting material, methyl 5-hydroxyisonicotinate. The strategy involves:

  • O-methylation of the phenolic hydroxyl group.

  • N-oxidation of the pyridine nitrogen.

  • Chlorination at the 2-position of the pyridine ring.

  • Saponification of the methyl ester to yield the final carboxylic acid.

This pathway was designed to manage the reactivity of the various functional groups and to ensure high-yielding transformations at each stage. The initial esterification of the carboxylic acid (or starting with the ester) is a critical design choice, as it protects the carboxyl group from unwanted side reactions during the chlorination step with phosphorus oxychloride.

G cluster_0 Synthetic Pathway A Methyl 5-hydroxyisonicotinate B Methyl 5-methoxyisonicotinate A->B Step 1: O-Methylation (CH3)2SO4, K2CO3 C Methyl 5-methoxyisonicotinate N-oxide B->C Step 2: N-Oxidation m-CPBA D Methyl 2-chloro-5-methoxyisonicotinate C->D Step 3: Chlorination POCl3 E This compound D->E Step 4: Saponification LiOH, H2O/THF

Figure 1: Proposed workflow for the synthesis of this compound.

Part 1: Synthesis of Key Intermediate (Methyl 5-methoxyisonicotinate)

Protocol 1: O-Methylation of Methyl 5-hydroxyisonicotinate

The synthesis begins with the methylation of the hydroxyl group of methyl 5-hydroxyisonicotinate. This reaction proceeds via a standard Williamson ether synthesis, where the hydroxyl group is first deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile to attack the methylating agent.

Scientific Rationale: Dimethyl sulfate is a potent and efficient methylating agent chosen for this transformation.[1][2] Potassium carbonate serves as an inexpensive and effective base to deprotonate the weakly acidic phenolic hydroxyl group, facilitating the nucleophilic attack on the dimethyl sulfate.[3] Acetone is selected as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 5-hydroxyisonicotinate≥97%Sigma-Aldrich65570-70-9
Dimethyl sulfate (DMS)≥99.8%Sigma-Aldrich77-78-1
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific584-08-7
AcetoneACS GradeVWR67-64-1
Dichloromethane (DCM)ACS GradeVWR75-09-2
Saturated sodium bicarbonate solutionLaboratory prepared--
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6
Step-by-Step Procedure:
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-hydroxyisonicotinate (10.0 g, 65.3 mmol).

  • Add anhydrous potassium carbonate (18.1 g, 130.6 mmol, 2.0 equiv) and acetone (150 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Carefully add dimethyl sulfate (7.4 mL, 8.24 g, 78.4 mmol, 1.2 equiv) dropwise to the suspension. Caution: Dimethyl sulfate is toxic and carcinogenic; handle with appropriate personal protective equipment in a fume hood.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the product by flash column chromatography on silica gel (gradient elution, 20-40% ethyl acetate in hexanes) to yield methyl 5-methoxyisonicotinate as a solid.

Part 2: Core Synthesis Pathway

Protocol 2: N-Oxidation of Methyl 5-methoxyisonicotinate

The pyridine nitrogen is activated for subsequent chlorination by oxidation to the corresponding N-oxide. This transformation increases the electron deficiency of the pyridine ring, making the α-position (C2) susceptible to nucleophilic attack.

Scientific Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable oxidant for the N-oxidation of pyridines. The reaction proceeds via the electrophilic attack of the peroxyacid's oxygen on the lone pair of the pyridine nitrogen. Dichloromethane is an excellent solvent for this reaction as it is inert and effectively solubilizes both the substrate and the reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 5-methoxyisonicotinateAs synthesized-36369-79-6
m-Chloroperoxybenzoic acid (m-CPBA)≤77% (remainder water)Sigma-Aldrich937-14-4
Dichloromethane (DCM)ACS GradeVWR75-09-2
Saturated sodium bicarbonate solutionLaboratory prepared--
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6
Step-by-Step Procedure:
  • Dissolve methyl 5-methoxyisonicotinate (10.0 g, 59.8 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (≤77%, 15.0 g, approx. 66.0 mmol, 1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-methoxyisonicotinate N-oxide, which is typically used in the next step without further purification.

Protocol 3: Chlorination of Methyl 5-methoxyisonicotinate N-oxide

This is the key step to install the chlorine atom at the 2-position. The N-oxide intermediate reacts with phosphorus oxychloride to form a reactive adduct, which is then attacked by a chloride ion.

Scientific Rationale: Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for the conversion of pyridine N-oxides to 2-chloropyridines. The reaction mechanism involves the initial attack of the N-oxide oxygen onto the phosphorus atom of POCl₃, forming a pyridinium intermediate. This greatly activates the C2 position for nucleophilic attack by a chloride ion, which is concurrently released. The departure of the dichlorophosphate group and subsequent re-aromatization yields the 2-chloropyridine product.[4][5]

G cluster_mech Chlorination Mechanism N_Oxide Pyridine N-Oxide Intermediate [Adduct Intermediate] N_Oxide->Intermediate Attack on P POCl3 POCl3 POCl3->Intermediate Product 2-Chloropyridine Intermediate->Product Chloride Attack at C2 Chloride Cl⁻ Chloride->Intermediate

Figure 2: Simplified mechanism of N-oxide chlorination with POCl₃.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 5-methoxyisonicotinate N-oxideAs synthesized-N/A
Phosphorus oxychloride (POCl₃)≥99%Sigma-Aldrich10025-87-3
Dichloromethane (DCM)ACS GradeVWR75-09-2
Ice waterLaboratory prepared--
Saturated sodium bicarbonate solutionLaboratory prepared--
Step-by-Step Procedure:
  • Place the crude methyl 5-methoxyisonicotinate N-oxide (approx. 59.8 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add phosphorus oxychloride (50 mL, 535 mmol) to the flask at room temperature in a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • Heat the reaction mixture to reflux (approx. 105°C) and maintain for 3 hours.

  • Cool the mixture to room temperature, then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Once the ice has melted, slowly neutralize the acidic solution by adding solid sodium bicarbonate portion-wise until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude methyl 2-chloro-5-methoxyisonicotinate can be purified by column chromatography (10-20% ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.

Protocol 4: Saponification to this compound

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

Scientific Rationale: Saponification is a classic base-catalyzed hydrolysis of an ester. Lithium hydroxide is used as the base. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. Acidic workup protonates the carboxylate to yield the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 2-chloro-5-methoxyisonicotinateAs synthesized-185317-21-3
Lithium hydroxide (LiOH) monohydrate≥98%Sigma-Aldrich1310-66-3
Tetrahydrofuran (THF)ACS GradeVWR109-99-9
Water (deionized)--7732-18-5
Hydrochloric acid (HCl), 2MVolumetric solutionFisher Scientific7647-01-0
Ethyl acetateACS GradeVWR141-78-6
Step-by-Step Procedure:
  • Dissolve methyl 2-chloro-5-methoxyisonicotinate (approx. 59.0 mmol) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (5.0 g, 119 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting ester.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

  • Dry the solid in a vacuum oven at 50°C to a constant weight to yield this compound.

Summary and Expected Results

This four-step synthetic route provides a reliable method for the preparation of this compound.

StepReactionKey ReagentsExpected YieldPurity
1O-Methylation(CH₃)₂SO₄, K₂CO₃75-85%>95%
2N-Oxidationm-CPBA>90% (crude)-
3ChlorinationPOCl₃60-70%>95%
4SaponificationLiOH>90%>98%
Overall - - ~40-55% >98%

Yields are estimates based on analogous reactions in the literature and may vary.

References

"step-by-step synthesis of 2-Chloro-5-methoxyisonicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 2-Chloro-5-methoxyisonicotinic Acid: Protocols and Mechanistic Insights

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy is designed for robustness and scalability, with a focus on explaining the underlying chemical principles that govern each transformation. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom, a methoxy group, and a carboxylic acid on the isonicotinic acid scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide outlines a reliable two-step synthetic sequence commencing from the commercially available starting material, 2-amino-5-methoxy-4-picoline. The chosen pathway involves a Sandmeyer reaction to introduce the chloro substituent, followed by a robust oxidation of the methyl group to the desired carboxylic acid.

Overall Synthetic Strategy

The synthesis is designed to be efficient and to utilize well-established and scalable chemical transformations. The retrosynthetic analysis reveals a straightforward disconnection to a readily available substituted picoline.

Retrosynthesis Target This compound Intermediate1 2-Chloro-5-methoxy-4-picoline Target->Intermediate1 Oxidation StartingMaterial 2-Amino-5-methoxy-4-picoline Intermediate1->StartingMaterial Sandmeyer Reaction

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, begins with the conversion of the amino group of 2-amino-5-methoxy-4-picoline to a chloro group via a Sandmeyer reaction. This is followed by the oxidation of the methyl group at the 4-position to a carboxylic acid using potassium permanganate.

Part 1: Synthesis of 2-Chloro-5-methoxy-4-picoline via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an arylamine to an aryl halide through the intermediacy of a diazonium salt.[1][2] The reaction is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
2-Amino-5-methoxy-4-picoline138.1710.0 g1.0
Hydrochloric acid (conc., 37%)36.4630 mL-
Sodium nitrite (NaNO₂)69.005.5 g1.1
Copper(I) chloride (CuCl)98.9910.8 g1.5
Dichloromethane (DCM)84.93200 mL-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methoxy-4-picoline (10.0 g, 72.4 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (5.5 g, 79.6 mmol) in 15 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow color.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) chloride (10.8 g, 109.1 mmol) in concentrated hydrochloric acid (10 mL).

    • Cool the CuCl solution to 0 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

    • After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases completely.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • The crude 2-chloro-5-methoxy-4-picoline can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a pale yellow oil.

Mechanistic Rationale

The Sandmeyer reaction is initiated by the diazotization of the primary aromatic amine.[4] In the presence of a strong acid and sodium nitrite, the amino group is converted into a diazonium salt, which is an excellent leaving group (N₂). The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas.[2] This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, which is formed in the process, to yield the final product and regenerate the copper(I) catalyst.[1]

Part 2: Oxidation of 2-Chloro-5-methoxy-4-picoline to this compound

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a common transformation in organic synthesis. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose.[5][6] The reaction is typically carried out in an aqueous solution under basic or neutral conditions, followed by acidification to protonate the carboxylate salt.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolar Equivalents
2-Chloro-5-methoxy-4-picoline157.605.0 g1.0
Potassium permanganate (KMnO₄)158.0315.0 g3.0
Water18.02150 mL-
Sodium hydroxide (NaOH)40.00As needed-
Hydrochloric acid (conc., 37%)36.46As needed-
Ethanol46.07For recrystallization-

Procedure:

  • Oxidation:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-methoxy-4-picoline (5.0 g, 31.7 mmol) in 100 mL of water.

    • Slowly add potassium permanganate (15.0 g, 94.9 mmol) in small portions to the stirred solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

    • Combine the filtrate and washings and concentrate the volume to approximately 50 mL under reduced pressure.

    • Cool the concentrated solution in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • The crude product can be recrystallized from a mixture of ethanol and water to yield pure this compound as a white crystalline solid.

Mechanistic Rationale

The oxidation of the methyl group by potassium permanganate is believed to proceed through a series of oxidative steps involving the benzylic position.[6] The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, leading to the formation of a radical intermediate. This is followed by further oxidation to an aldehyde and then to the carboxylic acid. The strong oxidizing power of permanganate ensures the complete oxidation to the carboxylic acid.[7] The reaction is performed under conditions that are generally compatible with the chloro and methoxy substituents on the pyridine ring.

Overall Workflow Diagram

Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Oxidation Diazotization Diazotization of 2-Amino-5-methoxy-4-picoline Sandmeyer Reaction with CuCl Diazotization->Sandmeyer Workup1 Extraction and Purification Sandmeyer->Workup1 Oxidation KMnO4 Oxidation of 2-Chloro-5-methoxy-4-picoline Workup1->Oxidation Intermediate: 2-Chloro-5-methoxy-4-picoline Workup2 Filtration, Acidification, and Recrystallization Oxidation->Workup2 FinalProduct This compound Workup2->FinalProduct Final Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By employing a Sandmeyer reaction followed by a potassium permanganate oxidation, this valuable intermediate can be prepared in a straightforward and scalable manner. The explanations of the underlying reaction mechanisms offer insights into the chemical transformations and provide a basis for troubleshooting and optimization. This protocol is expected to be a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Note: Comprehensive Analytical Characterization of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with validated protocols for the comprehensive analytical characterization of 2-Chloro-5-methoxyisonicotinic acid (CAS No. 1060801-70-8), a key intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. Ensuring the identity, purity, and stability of this compound is critical for downstream applications. This application note outlines a multi-technique approach, leveraging chromatography and spectroscopy to build a complete analytical profile. We present detailed methodologies for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) for unambiguous structural elucidation.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science.[1] The precise arrangement of the chloro, methoxy, and carboxylic acid functional groups on the pyridine ring dictates its reactivity and suitability for synthesis. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental requirement for ensuring the success and reproducibility of subsequent chemical transformations.

This guide is designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind method selection and parameter optimization, ensuring that the described protocols are robust, reliable, and scientifically sound.

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem[2]
CAS Number 1060801-70-8Matrix Scientific[3]
Molecular Formula C₇H₆ClNO₃Matrix Scientific[3]
Molecular Weight 187.58 g/mol Matrix Scientific[3]
InChIKey LRGQPUJQMORYNI-UHFFFAOYSA-NPubChem[2]

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are essential for separating the target analyte from process-related impurities, degradation products, and starting materials. We detail two orthogonal chromatographic techniques: HPLC for quantitative purity analysis and GC-MS for the identification of volatile and semi-volatile impurities after derivatization.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Principle of the Method: RP-HPLC is the gold standard for the purity analysis of moderately polar organic compounds. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a gradient elution, where the organic content of the mobile phase is increased over time, compounds are eluted based on their hydrophobicity. This allows for the separation of this compound from potential impurities which may have different polarity profiles. A UV detector is employed for quantification, as the pyridine ring possesses a strong chromophore.[4]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water (pH ≈ 2.2). The acidic pH is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (Verify the optimal wavelength by running a DAD scan of the main peak).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same procedure.

  • Analysis and Calculation:

    • Inject the standard solution to establish the retention time and peak response.

    • Inject the sample solution.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis A Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) D Equilibrate C18 Column (30 min) A->D B Prepare Diluent (50:50 ACN/H2O) C Weigh & Dissolve Sample (Target: 100 µg/mL) B->C E Inject Sample (10 µL) C->E D->E F Run Gradient Elution E->F G UV Detection (275 nm) F->G H Integrate Chromatogram G->H I Calculate Area % Purity H->I J Generate Report I->J

Caption: Workflow for HPLC purity analysis of this compound.

Impurity Identification by GC-MS after Derivatization

Principle of the Method: Gas chromatography is ideal for separating volatile compounds. Carboxylic acids, like the target molecule, have low volatility and can exhibit poor peak shape due to adsorption. Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester), overcomes this limitation.[6] Coupling GC with a Mass Spectrometer (MS) allows for the identification of separated impurities based on their unique mass fragmentation patterns.[7]

Experimental Protocol: GC-MS Analysis

  • Derivatization (Esterification):

    • Accurately weigh ~1 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of Methanol and 50 µL of concentrated Sulfuric Acid (catalyst).

    • Cap the vial tightly and heat at 60 °C for 1 hour.

    • Cool the vial to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the acid.

    • Add 500 µL of Ethyl Acetate, vortex for 1 minute, and allow the layers to separate.

    • Carefully transfer the upper organic layer (containing the methyl ester derivative) to a new GC vial for analysis.

  • Instrumentation:

    • GC-MS system equipped with a split/splitless injector and an electron ionization (EI) source.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (10:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40-400 m/z.

  • Data Analysis:

    • Identify the peak for the derivatized parent compound.

    • Analyze the mass spectra of any impurity peaks and compare them against spectral libraries (e.g., NIST) to propose structures for potential impurities. The characteristic isotopic pattern of chlorine (M+2 peak at ~33% abundance of the M peak) will be a key diagnostic feature.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide direct information about the molecular structure, confirming the identity of the compound and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: NMR spectroscopy is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton of the molecule. For this compound, NMR will confirm the substitution pattern on the pyridine ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, which is then observable.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ carbons.

Expected Spectral Data and Interpretation:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H NMR ~13.0 - 14.0broad singlet1H-COOHThe acidic proton of the carboxylic acid is typically downfield and broad.
~8.3singlet (or narrow doublet)1HH-6Proton adjacent to the ring nitrogen and ortho to the methoxy group.
~7.8singlet (or narrow doublet)1HH-3Proton between the chloro and carboxylic acid groups.
~3.9singlet3H-OCH₃Protons of the methoxy group.
¹³C NMR ~165singlet-C=OCarboxylic acid carbonyl carbon.
~155singlet-C-5Aromatic carbon attached to the methoxy group.
~150singlet-C-2Aromatic carbon attached to the chlorine atom.
~145singlet-C-6Aromatic C-H carbon adjacent to the nitrogen.
~125singlet-C-4Aromatic carbon attached to the carboxylic acid group.
~115singlet-C-3Aromatic C-H carbon.
~56singlet--OCH₃Methoxy group carbon.

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. Analogous compounds show similar spectral regions.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It is a rapid and reliable method for confirming the presence of key functional groups like the carboxylic acid, ether, and aromatic ring.[10]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation:

    • FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum first, which is then automatically subtracted from the sample spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid (dimer)
~1600, ~1470C=C and C=N stretchAromatic Pyridine Ring
~1250-1300C-O stretch (asymmetric)Aryl Ether (-O-CH₃)
~1020-1050C-O stretch (symmetric)Aryl Ether (-O-CH₃)
~700-850C-Cl stretchAryl Halide

Integrated Analytical Strategy

A single analytical technique is insufficient for the complete characterization of a chemical entity. A robust quality assessment relies on the integration of orthogonal methods. The workflow below illustrates how these techniques are synergistically applied.

Overall Characterization Workflow

Overall_Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Profile Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (via GC-MS or LC-MS) Sample->MS HPLC HPLC-UV (Quantitative Purity) Sample->HPLC GCMS GC-MS (Impurity ID) Sample->GCMS Report Certificate of Analysis (Identity, Purity, Structure) NMR->Report FTIR->Report MS->Report HPLC->Report GCMS->Report

Caption: Integrated workflow for the complete characterization of the analyte.

This integrated approach ensures that the material's identity is confirmed by spectroscopic methods (NMR, FTIR, MS) while its purity is accurately quantified and its impurity profile is understood through chromatographic techniques (HPLC, GC-MS). This provides a high degree of confidence in the material's quality for its intended use.

References

Application Notes and Protocols for 2-Chloro-5-methoxyisonicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Chloro-5-methoxyisonicotinic Acid Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. This compound, a substituted pyridine derivative, represents a versatile and highly valuable scaffold for medicinal chemists. Its unique arrangement of functional groups—a carboxylic acid for amide bond formation, a chloro substituent for cross-coupling reactions, and a methoxy group to modulate electronic properties and metabolic stability—offers a triad of synthetic handles to explore chemical space and optimize pharmacological properties.

The pyridine core is a common motif in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of bioactive molecules.[1][2] This document provides a comprehensive guide to the synthesis, reactivity, and application of this key intermediate, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Reactivity Profile

This compound (CAS No. 1060801-70-8) is a crystalline solid with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[3] The strategic placement of its substituents governs its reactivity:

  • Carboxylic Acid (C4-position): This group is the primary site for the formation of amides, esters, and other carboxylic acid derivatives. Standard peptide coupling reagents can be employed to link this scaffold to a wide array of amines, introducing diversity and targeting specific molecular interactions.

  • Chloro Group (C2-position): The chlorine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling the construction of complex molecular architectures. The reactivity of the 2-chloro position on the pyridine ring is generally favorable for such transformations.[3][4]

  • Methoxy Group (C5-position): This electron-donating group can influence the reactivity of the pyridine ring and provide a site for potential metabolism. Its presence can also impact the conformation of the molecule and its binding to target proteins.

Proposed Synthesis of this compound

While not extensively documented in dedicated synthetic papers, a plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-chloro-5-methoxy-4-methylpyridine.[5] The key transformation is the oxidation of the methyl group to a carboxylic acid.

Protocol 1: Synthesis of this compound

This protocol outlines a proposed two-step synthesis starting from 2-chloro-5-methoxy-4-methylpyridine, proceeding through an N-oxide intermediate, followed by rearrangement and oxidation. This approach is analogous to synthetic routes for other substituted nicotinic and isonicotinic acids.[6][7]

Step 1: N-Oxidation of 2-chloro-5-methoxy-4-methylpyridine

  • Dissolution: Dissolve 2-chloro-5-methoxy-4-methylpyridine (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane (DCM).

  • Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (30% solution, 2-3 equiv) or meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv), portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Quench the reaction by the addition of a reducing agent (e.g., sodium thiosulfate solution) if m-CPBA was used. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Oxidation to this compound

  • Reaction Setup: To the crude N-oxide from the previous step, add a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction can be carried out in a solvent like pyridine or a mixture of acetic anhydride and acetic acid.

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture and quench any remaining oxidant. Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Key Synthetic Transformations and Protocols

The utility of this compound in medicinal chemistry is primarily realized through two key reactions: amide bond formation and palladium-catalyzed cross-coupling.

Amide Bond Formation

The formation of an amide bond between this compound and a primary or secondary amine is a cornerstone of its application. The choice of coupling reagent is critical, especially when dealing with sterically hindered or electron-deficient amines.[8][9]

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the synthesis of amides from this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.0-1.2 equiv), HATU (1.1-1.3 equiv), and DIPEA (2.0-3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc or DCM/methanol) to yield the desired amide.

Coupling Reagent Activator/Base Typical Solvent Advantages Considerations
HATU DIPEADMF, DCMHigh efficiency, low epimerization, suitable for hindered substrates.[10]Higher cost.
EDC/HOBt DIPEA or Et₃NDMF, DCMCost-effective, widely used.Can be less effective for challenging couplings.
PyBOP DIPEADMFGood for sterically demanding couplings.Byproducts can sometimes complicate purification.
SOCl₂ then Amine Pyridine or Et₃NDCM, TolueneUseful for large-scale synthesis.Requires conversion to the acid chloride first.

Table 1: Common Amide Coupling Reagents and Conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 2-chloro position of the pyridine ring is an excellent site for introducing aryl and heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-rich chloropyridines, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[11][12]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of amides derived from this compound with various boronic acids or esters.

Materials:

  • 2-Chloro-5-methoxyisonicotinamide derivative

  • Aryl or heteroaryl boronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME), often with water

Procedure:

  • Reaction Setup: To a reaction vial, add the 2-chloro-5-methoxyisonicotinamide derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent(s) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 80-120 °C with stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., EtOAc) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.

Catalyst/Ligand System Base Solvent System Substrate Scope Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OBroad, good for heteroaryl boronic acids.[13]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-DioxaneEffective for challenging couplings of electron-rich chlorides.[11]
Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OClassical conditions, good for simple aryl boronic acids.[3]

Table 2: Recommended Catalytic Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines.

Visualization of Synthetic Strategies

Proposed Synthetic Pathway

Synthetic Pathway start 2-Chloro-5-methoxy- 4-methylpyridine n_oxide N-Oxide Intermediate start->n_oxide m-CPBA or H₂O₂ target 2-Chloro-5-methoxy- isonicotinic Acid n_oxide->target KMnO₄ or SeO₂ amide Amide Derivative target->amide Amine, HATU, DIPEA coupled_product Cross-Coupled Product amide->coupled_product ArB(OH)₂, Pd Catalyst, Base

Caption: Proposed synthesis and key transformations of this compound.

Amide Coupling Workflow

Amide Coupling Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve Acid in DMF B Add Amine, HATU, DIPEA A->B C Stir at RT (2-16h) B->C D Monitor by TLC/LC-MS C->D E Aqueous Work-up (EtOAc, NaHCO₃) D->E Upon Completion F Dry and Concentrate E->F G Column Chromatography F->G H Pure Amide G->H

Caption: Step-by-step workflow for a typical amide coupling reaction.

Applications in Drug Discovery: A Case Study Perspective

While direct examples of drugs containing the this compound moiety are not yet prevalent in publicly disclosed pipelines, the closely related 2-chloro-5-methoxypyridine scaffold is a key feature in a number of advanced medicinal chemistry programs. For instance, derivatives of this scaffold have been investigated as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[14][15]

A notable example is the discovery of a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a target of interest in oncology due to its role in tumor metabolism. The lead compound, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, showcases a similar substitution pattern on the pyridine ring, underscoring the potential of this class of compounds to yield highly potent and selective modulators of challenging biological targets.[16] The strategic placement of the chloro and methoxy groups in this series was crucial for achieving the desired potency and pharmacokinetic properties.

The application notes and protocols provided herein are intended to serve as a robust foundation for researchers aiming to leverage the synthetic versatility of this compound in their own drug discovery programs. By providing a clear understanding of its synthesis, reactivity, and potential applications, we hope to accelerate the development of the next generation of innovative medicines.

References

Application Notes & Protocols: Synthesis and Derivatization of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isonicotinic Acid Scaffold

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] The pyridine ring, a bioisostere of a phenyl ring, imparts improved solubility and metabolic stability, while the carboxylic acid provides a versatile handle for chemical modification.[2] The specific substitution pattern of 2-Chloro-5-methoxyisonicotinic acid offers a strategic advantage for drug discovery professionals. The electron-donating methoxy group modulates the electronic properties of the ring, while the 2-chloro atom serves as a key reactive site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[3][4][5]

This guide provides a comprehensive overview of a robust synthetic strategy to access the core this compound scaffold. Furthermore, it details field-proven protocols for its subsequent derivatization into two critical classes of compounds: amides and bi-aryl structures, which are prevalent in a vast array of biologically active molecules.[6][7][8]

Synthetic Strategy Overview

The synthesis of functionalized pyridine derivatives can be complex. A common and effective strategy involves a multi-step sequence starting from a simpler, commercially available pyridine precursor. The overall workflow detailed herein involves the synthesis of the core acid followed by two exemplary, high-utility derivatization pathways.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways SM 2-Hydroxy-5-methoxy-4-methylpyridine INT1 2-Chloro-5-methoxy-4-methylpyridine SM->INT1 Chlorination ACID This compound INT1->ACID Oxidation AMIDE Amide Derivatives ACID->AMIDE Amide Coupling SUZUKI Bi-aryl Derivatives ACID->SUZUKI Suzuki Coupling

Figure 1: High-level workflow for the synthesis and derivatization of the target scaffold.

Protocol I: Synthesis of this compound (Core Scaffold)

This protocol outlines a plausible three-step synthesis starting from a substituted methylpyridine.

Step 1: Chlorination of 2-Hydroxy-5-methoxy-4-methylpyridine

Rationale: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard transformation, essential for activating the position for subsequent cross-coupling reactions. Reagents like phosphorus oxychloride (POCl₃) are effective for this purpose. A similar process is used for the preparation of 2-chloro-5-chloromethylpyridine.[9]

  • Reagents:

    • 2-Hydroxy-5-methoxy-4-methylpyridine (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

    • Toluene or Acetonitrile (as solvent)

  • Equipment:

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Heating mantle with stirrer

    • Ice bath

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2-Hydroxy-5-methoxy-4-methylpyridine.

    • Add the solvent (e.g., Toluene) to form a slurry.

    • Carefully add phosphorus oxychloride (POCl₃) dropwise at 0 °C. Caution: This reaction is exothermic.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 2-Chloro-5-methoxy-4-methylpyridine.

Step 2: Oxidation to this compound

Rationale: The oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid is a key step. Strong oxidizing agents are typically required. A method analogous to the direct oxidation of 2-chloro-3-methylpyridine using oxygen with a metal catalyst provides a modern and efficient route.[10]

  • Reagents:

    • 2-Chloro-5-methoxy-4-methylpyridine (1.0 eq)

    • Cobalt (II) Acetate (catalyst, ~2-5 mol%)

    • N-Hydroxyphthalimide (NHPI) (initiator, ~10 mol%)

    • Acetonitrile (solvent)

    • Oxygen (O₂) gas

  • Equipment:

    • High-pressure reaction vessel (autoclave) or a flask with an O₂ balloon

    • Heating and stirring module

  • Procedure:

    • Add 2-Chloro-5-methoxy-4-methylpyridine, Cobalt (II) Acetate, and NHPI to the reaction vessel.

    • Add acetonitrile as the solvent.

    • Seal the vessel and purge with oxygen gas. Pressurize the vessel to the desired pressure (e.g., 1.0 MPa) or maintain a positive pressure with an O₂ balloon.

    • Heat the reaction to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction to room temperature and carefully vent the oxygen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Derivatization Protocols

The synthesized core scaffold is now ready for diversification.

Protocol II: Amide Bond Formation via Coupling Reagents

Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[11] Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions.[12]

G cluster_0 Mechanism of HATU-Mediated Amide Coupling Acid R-COOH (Isonicotinic Acid) ActiveEster Activated OAt-Ester Acid->ActiveEster + HATU, Base HATU HATU Base DIPEA Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂

Figure 2: Simplified mechanism for HATU-mediated amide bond formation.

  • Reagents:

    • This compound (1.0 eq)

    • Desired amine (primary or secondary) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (anhydrous)

  • Equipment:

    • Round-bottom flask with nitrogen inlet

    • Magnetic stirrer

  • Procedure:

    • Dissolve this compound in anhydrous DMF in a flask under a nitrogen atmosphere.

    • Add HATU to the solution and stir for 5 minutes.

    • Add DIPEA and stir for another 10-15 minutes. The formation of the active ester may cause a color change.

    • Add the desired amine (dissolved in a small amount of DMF if it is a solid) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide derivative.

Protocol III: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with a halide, catalyzed by a palladium complex.[3] The 2-chloro position on the pyridine ring is an excellent electrophile for this transformation, enabling the synthesis of diverse bi-aryl structures.[4][13]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Pd(II) Complex Pd0->OxAdd Oxidative Addition (R-Cl) Transmetal Pd(II)-R' Complex OxAdd->Transmetal Transmetalation (R'-B(OR)₂) Transmetal->Pd0 Reductive Elimination RedElim Product R-R'

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reagents:

    • This compound derivative (e.g., methyl ester) (1.0 eq)

    • Arylboronic acid or ester (1.5 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Solvent mixture (e.g., Dioxane/Water 4:1)

  • Equipment:

    • Schlenk flask or microwave vial

    • Reflux condenser or microwave reactor

    • Nitrogen or Argon source

  • Procedure:

    • Scientist's Note: The carboxylic acid can interfere with the Suzuki reaction. It is best practice to first protect it, for example, as a methyl or ethyl ester, before performing the coupling.

    • To the reaction vessel, add the 2-chloro-5-methoxyisonicotinate ester, the arylboronic acid, and the base (K₂CO₃).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture, followed by the palladium catalyst.

    • Heat the reaction to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 15-30 min) until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the bi-aryl product.

    • If desired, the ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/Water).

Summary of Synthetic Data

The following table provides representative data for the described transformations. Yields and purity are typical and may vary based on substrate and specific reaction conditions.

Reaction StageProduct ExampleKey ReagentsTypical Yield (%)Purity (%)Expected Mass (m/z) [M+H]⁺
Core Synthesis This compoundPOCl₃; O₂/Co(OAc)₂60-75 (over 2 steps)>95188.01
Amide Coupling N-benzyl-2-chloro-5-methoxyisonicotinamideBenzylamine, HATU, DIPEA85-95>98277.08
Suzuki Coupling Methyl 5-methoxy-2-phenylisonicotinatePhenylboronic acid, Pd(PPh₃)₄70-90>97244.09

References

Application Notes & Protocols: 2-Chloro-5-methoxyisonicotinic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-5-methoxyisonicotinic acid, a highly versatile and valuable heterocyclic building block in modern organic synthesis. We delve into its reactivity profile, highlighting its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for cornerstone transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is explained to empower users to troubleshoot and adapt these methods for their specific synthetic targets.

Introduction: The Strategic Value of this compound

This compound, with the molecular formula C7H6ClNO3[1], is a substituted pyridine derivative that has emerged as a privileged scaffold in medicinal chemistry and materials science. Its strategic importance stems from the orthogonal reactivity of its functional groups:

  • The Carboxylic Acid: Provides a handle for amide bond formation, esterification, or reduction.

  • The C2-Chloride: Serves as an excellent electrophilic partner in a multitude of transition-metal-catalyzed cross-coupling reactions. Aryl chlorides, while traditionally less reactive than bromides or iodides, offer advantages in terms of cost, stability, and the availability of diverse starting materials.[2]

  • The Methoxy Group: Acts as an electron-donating group, modulating the electronic properties and reactivity of the pyridine ring.

This unique combination allows for sequential, selective functionalization, making it a powerful tool for building molecular complexity and rapidly generating libraries of compounds for structure-activity relationship (SAR) studies.[3]

Reactivity Profile and Key Synthetic Transformations

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions at the C2 position. The electron-deficient nature of the pyridine ring, combined with the electron-donating methoxy group, influences the ease of oxidative addition to the palladium(0) catalyst, a critical step in these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures. For a substrate like this compound, activating the C-Cl bond requires a highly active catalyst system.

Causality Behind Catalyst Selection: Aryl chlorides are notoriously challenging substrates for Suzuki couplings due to the strength of the C-Cl bond.[2][4] To overcome this, the catalytic system must feature:

  • A Palladium(0) Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.[5][6]

  • Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are critical. Their large steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive towards the oxidative addition of the aryl chloride. Their electron-donating character increases the electron density on the palladium center, further facilitating this key step.[2][5]

  • A Suitable Base: A base is required to activate the boronic acid for transmetalation.[6][7] K₃PO₄ or Cs₂CO₃ are often effective, with their choice influencing reaction kinetics and yield.

Reactivity Hub center 2-Chloro-5-methoxy isonicotinic acid suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat.) center->suzuki C-C Bond buchwald Buchwald-Hartwig (R2NH, Pd cat.) center->buchwald C-N Bond snar SNAr (Nu-H) center->snar C-Nu Bond amide Amide Coupling (R2NH, Coupling Agent) center->amide C(O)-N Bond biaryl Substituted Biaryl Isonicotinic Acids suzuki->biaryl amino 2-Amino-5-methoxy Isonicotinic Acids buchwald->amino ether 2-Alkoxy/Aryloxy Derivatives snar->ether amide_prod Isonicotinamides amide->amide_prod

Caption: Reactivity hub of this compound.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines.

Expert Insights on Protocol Design: The success of a Buchwald-Hartwig amination hinges on preventing catalyst deactivation and promoting the reductive elimination step.[10]

  • Ligand Choice: While bulky monophosphine ligands are effective, bidentate ligands like Xantphos or BINAP can offer enhanced catalyst stability and are particularly useful for coupling with less nucleophilic amines.[9][11]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Weaker bases like K₂CO₃ can be used but may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent competitive hydrolysis reactions.

Application Case Study: Synthesis of a PRMT5 Inhibitor Intermediate

Several patents in drug discovery utilize chloro-substituted pyridines as key intermediates for synthesizing complex therapeutic agents.[12] For instance, the core of certain PRMT5 inhibitors can be constructed using this compound as a starting material. The general synthetic strategy involves an initial C-N bond formation via Buchwald-Hartwig amination, followed by amide coupling at the carboxylic acid.

Reaction Step Reactants Key Reagents/Catalyst Typical Yield Purpose
1. Buchwald-Hartwig This compound, Substituted AnilinePd₂(dba)₃, Xantphos, NaOt-Bu75-90%Installation of key side chain
2. Amide Coupling Product from Step 1, Secondary AmineHATU, DIPEA80-95%Completion of the core scaffold

Detailed Experimental Protocols

These protocols are designed as a robust starting point. Optimization may be required for specific substrates. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki Protocol Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: - 2-Chloro-5-methoxy-  isonicotinic acid (1.0 eq) - Arylboronic acid (1.2 eq) - K3PO4 (2.0 eq) p2 Add Catalyst System: - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) p1->p2 In reaction vial r1 Add Degassed Solvents: - 1,4-Dioxane (4 mL) - Water (0.8 mL) p2->r1 Seal vial r2 Heat & Stir: 100 °C, 12-24 h r1->r2 r3 Monitor Progress (TLC or LC-MS) r2->r3 w1 Cool to RT Dilute with EtOAc & Water r3->w1 Upon completion w2 Separate Layers Extract Aqueous (2x EtOAc) w1->w2 w3 Combine Organics Dry (Na2SO4), Filter w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Chromatography w4->w5

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Degassed 1,4-Dioxane (4 mL) and Water (0.8 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a glovebox, add the palladium(II) acetate and SPhos. If a glovebox is not available, the vial can be sealed with a septum, evacuated, and backfilled with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.[2]

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to an oven-dried reaction vial with a stir bar.

  • Add the anhydrous, degassed toluene to the vial.

  • Add the amine coupling partner. If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids in step 1.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, and proceed with an aqueous workup as described in Protocol 1 (steps 8-10).

Conclusion

This compound is a robust and highly adaptable building block for synthetic and medicinal chemistry. Its predictable reactivity in cornerstone cross-coupling reactions allows for the efficient and modular synthesis of complex molecular architectures. The protocols provided herein serve as a validated starting point for researchers to leverage this reagent in their discovery programs, enabling the rapid development of novel chemical entities for a wide range of applications.

References

Application Notes and Protocols for the Purification of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the purification of 2-Chloro-5-methoxyisonicotinic acid, a crucial building block in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development and related research, this document outlines multiple purification strategies, including recrystallization, acid-base extraction, and column chromatography. Each protocol is presented with a step-by-step methodology, accompanied by explanations of the underlying chemical principles to empower researchers in making informed decisions. Furthermore, this guide includes methods for purity validation, a troubleshooting guide for common challenges, and essential safety precautions to ensure procedural integrity and laboratory safety.

Introduction: The Importance of Purity

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure offers versatile handles for creating more complex molecules, making it a valuable component in drug discovery pipelines. The purity of this starting material is paramount; even trace impurities can lead to the formation of unwanted side products, complicate downstream processing, reduce final product yield, and potentially introduce toxicological risks.

Common synthetic routes to this compound, such as the oxidation of 2-chloro-5-methoxy-4-methylpyridine or multi-step syntheses from simpler pyridine precursors, can introduce a variety of impurities. These may include unreacted starting materials, isomeric byproducts, reagents, and residual solvents. Therefore, robust and validated purification protocols are essential to ensure the quality and consistency required for pharmaceutical applications.

Understanding Potential Impurities

Effective purification begins with an understanding of what needs to be removed. During the synthesis of this compound, several types of impurities can arise:

  • Starting Materials: Incomplete reactions can leave residual precursors, such as 2-chloro-5-methoxy-4-methylpyridine.

  • Isomeric Byproducts: Non-selective reactions can produce isomers, for instance, chlorination or methoxylation at different positions on the pyridine ring. These often have very similar physical properties to the desired product, making them challenging to remove.

  • Over-reaction Products: Formation of multiply chlorinated or methoxylated species.

  • Hydrolysis Products: The chloro- group can be susceptible to hydrolysis, leading to the formation of 2-hydroxy-5-methoxyisonicotinic acid, particularly under basic conditions.

  • Reagents and Solvents: Residual acids, bases, catalysts, and solvents used during the synthesis and workup.

The presence of these impurities can interfere with subsequent chemical transformations and compromise the integrity of the final API.[1]

Purification Methodologies: A Strategic Approach

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below are detailed protocols for the most effective techniques.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities that are present in lower concentrations will remain in the solution upon cooling, while the desired compound crystallizes out in a purer form.

Rationale: This method is ideal for removing small to moderate amounts of impurities that have different solubility profiles from the target compound. It is often the most efficient method for large-scale purification due to its simplicity and cost-effectiveness.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but readily at an elevated temperature. Suitable solvents include ethanol, methanol, acetonitrile, water, or mixtures thereof.[2][3] Perform small-scale solubility tests to identify the optimal solvent or solvent system.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities. This step is crucial and must be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. The solution can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral or basic impurities.

Rationale: By converting the acidic compound into its water-soluble salt, it can be transferred from an organic phase to an aqueous phase, leaving non-acidic impurities behind. This is particularly effective for removing non-polar impurities.[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide solution) to deprotonate the carboxylic acid. The pH of the aqueous layer should be > 8.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound (as its carboxylate salt) will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with the aqueous base to ensure complete transfer of the product.

  • Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution as a solid.[3][4]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

For achieving the highest purity or for separating compounds with very similar properties, silica gel column chromatography is the method of choice.

Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried through by a mobile phase (solvent). Less polar compounds typically elute faster than more polar compounds.

Step-by-Step Protocol:

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to maintain a steady flow.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow start Crude 2-Chloro-5-methoxy- isonicotinic Acid recrystallization Recrystallization start->recrystallization  Crystalline solid with  moderate purity acid_base Acid-Base Extraction start->acid_base  High level of  non-acidic impurities purity_check Purity Analysis (HPLC, NMR) recrystallization->purity_check acid_base->recrystallization  Further purification acid_base->purity_check chromatography Column Chromatography final_product Pure Product (>99%) chromatography->final_product purity_check->chromatography  Purity Not OK &  Difficult Impurities purity_check->final_product  Purity OK reprocess Reprocess or Combine Methods purity_check->reprocess  Purity Not OK reprocess->recrystallization reprocess->acid_base

Caption: A generalized workflow for the purification of this compound.

Data Presentation: Comparison of Purification Methods

FeatureRecrystallizationAcid-Base ExtractionColumn Chromatography
Principle Differential solubilityDifferential acid-base propertiesDifferential adsorption
Best For Removing minor impurities from crystalline solids. Scalable.Removing neutral or basic impurities.Separating complex mixtures or achieving very high purity.
Typical Purity 98-99.5%97-99%>99.5%
Advantages Simple, cost-effective, easily scalable.High capacity, targets specific impurity types.High resolution, versatile for various impurities.
Disadvantages Product loss in mother liquor, may not remove isomers effectively.Requires use of acids/bases, potential for emulsions.Time-consuming, requires large solvent volumes, less scalable.

Analytical Methods for Purity Assessment

Confirming the purity of the final product is a critical step. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing an acid modifier like formic or trifluoroacetic acid) is typically effective. Purity is determined by the area percentage of the main peak.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound. The absence of signals corresponding to impurities provides strong evidence of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the main product and the identification of impurities.[5]

  • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and associated reagents.[7]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[8] Avoid contact with skin and eyes and prevent dust formation.[7][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Common Purification Issues

ProblemPossible CauseRecommended Solution
Oiling out during recrystallization Solvent is too non-polar; cooling is too rapid; compound is impure.Add a more polar co-solvent; ensure slow cooling; pre-purify by another method.
Poor recovery from recrystallization Too much solvent was used; compound is too soluble in the cold solvent.Evaporate some solvent and re-cool; use a different solvent system.
Emulsion formation during extraction Vigorous shaking; solutions are too concentrated.Allow the mixture to stand; add brine (saturated NaCl solution); filter through celite.
Poor separation in column chromatography Incorrect eluent polarity; column was poorly packed; sample was overloaded.Optimize eluent with TLC; repack the column; use a larger column or less sample.
Product won't precipitate after acidification Product is too soluble in water; not enough acid was added.Extract the aqueous solution with an organic solvent (e.g., ethyl acetate); check and adjust pH.

References

Application Note & Protocol: A Proposed Route for the Large-Scale Synthesis of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, multi-step synthetic route for the large-scale production of 2-Chloro-5-methoxyisonicotinic acid, a key building block in pharmaceutical and agrochemical research. In the absence of a publicly available, direct large-scale protocol, this application note proposes a scientifically robust pathway based on established chemical transformations and analogous procedures from peer-reviewed literature and patents. The proposed synthesis is designed for scalability, safety, and efficiency, commencing from readily available starting materials. Each step is detailed with in-depth protocols, mechanistic explanations, and critical process parameters.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules. The efficient and cost-effective synthesis of this compound on a large scale is, therefore, a critical endeavor for advancing research and development in these fields. This guide provides a proposed synthetic strategy, divided into key stages, each with detailed experimental procedures and rationale.

Proposed Overall Synthetic Scheme

The proposed synthetic pathway begins with the formation of a citrazinic acid precursor, followed by a series of transformations including chlorination, selective dechlorination, esterification, O-methylation, and final hydrolysis to yield the target compound.

Synthetic_Pathway cluster_0 Ring Formation cluster_1 Chlorination & Esterification cluster_2 Selective Transformations cluster_3 Final Product Formation A Diethyl 1,3-acetonedicarboxylate C Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid) A->C Cyclization B Ammonia B->C Cyclization D 2,6-Dichloroisonicotinic Acid C->D Chlorination E Methyl 2,6-dichloroisonicotinate D->E Esterification F Methyl 2-chloro-6-hydroxyisonicotinate E->F Selective Dechlorination G Methyl 2-chloro-6-methoxyisonicotinate F->G O-Methylation H 2-Chloro-6-methoxyisonicotinic Acid G->H Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid)

The synthesis commences with the construction of the pyridine ring. A well-established method for producing citrazinic acid is the condensation of diethyl 1,3-acetonedicarboxylate with ammonia. This approach is advantageous for large-scale production due to the availability and low cost of the starting materials.

Protocol 1: Preparation of Citrazinic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Diethyl 1,3-acetonedicarboxylate202.2110.150.0
Aqueous Ammonia (28-30%)17.03 (as NH3)15.0~247
Hydrochloric Acid (concentrated, 37%)36.46As required-
Deionized Water18.02As required-

Procedure:

  • To a 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 50 L of deionized water and the aqueous ammonia.

  • Cool the ammonia solution to 10-15 °C using a chiller circulating through the reactor jacket.

  • Slowly add diethyl 1,3-acetonedicarboxylate to the stirred ammonia solution over 2-3 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC or HPLC.

  • Cool the reaction mixture to 20-25 °C. A precipitate of citrazinamide will form.

  • To hydrolyze the amide, add 20 L of a 20% aqueous sodium hydroxide solution and heat the mixture to reflux for an additional 4-6 hours until the hydrolysis is complete (monitored by HPLC).

  • Cool the solution to 10-15 °C and slowly acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The product, citrazinic acid, will precipitate as a yellow solid.

  • Filter the solid using a large-scale filter press, wash with cold deionized water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 70-80%

Part 2: Chlorination and Esterification

The next stage involves the conversion of the dihydroxy-pyridine to a dichloro-derivative, followed by esterification to protect the carboxylic acid.

Protocol 2: Synthesis of Methyl 2,6-dichloroisonicotinate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Citrazinic Acid155.116.240.0
Phosphorus Oxychloride (POCl₃)153.3324.5160.0
N,N-Dimethylaniline121.181.08.25
Methanol (anhydrous)32.0420.0-
Thionyl Chloride (SOCl₂)118.975.748.0
Toluene92.14As required-

Procedure:

  • Chlorination:

    • In a 100 L glass-lined reactor, charge phosphorus oxychloride.

    • Slowly add citrazinic acid in portions with stirring, keeping the temperature below 30 °C.

    • Add N,N-dimethylaniline catalytically.

    • Heat the mixture to reflux (105-110 °C) for 8-10 hours. The reaction should be monitored by HPLC.

    • After completion, cool the reaction mixture to 40-50 °C and carefully quench the excess POCl₃ by slow addition to ice water. This step is highly exothermic and requires careful control.

    • Extract the aqueous layer with toluene.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2,6-dichloroisonicotinic acid.

  • Esterification:

    • To the crude 2,6-dichloroisonicotinic acid in the reactor, add 20 L of anhydrous methanol.

    • Cool the mixture to 0-5 °C.

    • Slowly add thionyl chloride dropwise, maintaining the temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in toluene and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to give crude methyl 2,6-dichloroisonicotinate.

    • Purify by vacuum distillation or recrystallization from a suitable solvent like hexane.

Expected Yield: 65-75% over two steps.

Part 3: Selective Dechlorination and O-Methylation

This part of the synthesis involves a selective dechlorination at the 6-position, followed by methylation of the resulting hydroxyl group.

Protocol 3: Synthesis of Methyl 2-chloro-5-methoxyisonicotinate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Methyl 2,6-dichloroisonicotinate206.025.1525.0
Palladium on Carbon (5% Pd/C)-0.25-
Triethylamine101.193.0430.0
Methanol32.0430.0-
Dimethyl Sulfate (DMS)126.133.7830.0
Potassium Carbonate (anhydrous)138.214.1530.0
Acetone58.0825.0-

Procedure:

  • Selective Dechlorination:

    • This procedure is adapted from a similar transformation on a fluoro-substituted analogue[1].

    • In a hydrogenation reactor, dissolve methyl 2,6-dichloroisonicotinate in methanol.

    • Add triethylamine and the 5% Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas (2-3 bar) and stir at room temperature for 12-16 hours.

    • Monitor the reaction by GC-MS or HPLC to ensure selective removal of the 6-chloro group.

    • Upon completion, filter off the catalyst and concentrate the filtrate to obtain crude methyl 2-chloro-6-hydroxyisonicotinate.

  • O-Methylation:

    • Dissolve the crude methyl 2-chloro-6-hydroxyisonicotinate in acetone in a suitable reactor.

    • Add anhydrous potassium carbonate.

    • Heat the mixture to reflux and add dimethyl sulfate dropwise over 1-2 hours. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated area.

    • Continue refluxing for 6-8 hours until the reaction is complete (monitored by TLC/HPLC).

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

    • Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate to get crude methyl 2-chloro-5-methoxyisonicotinate.

    • Purify by column chromatography or vacuum distillation.

Expected Yield: 50-60% over two steps.

Part 4: Final Hydrolysis

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Protocol 4: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Methyl 2-chloro-5-methoxyisonicotinate201.612.0210.0
Sodium Hydroxide40.000.6015.0
Water18.0210.0-
Methanol32.045.0-
Hydrochloric Acid (concentrated)36.46As required-

Procedure:

  • Dissolve methyl 2-chloro-5-methoxyisonicotinate in a mixture of methanol and water in a reactor.

  • Add a solution of sodium hydroxide in water.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC/HPLC.

  • Once the hydrolysis is complete, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0-5 °C and acidify with concentrated hydrochloric acid to pH 2-3.

  • The product will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50-60 °C.

Expected Yield: >90%.

Safety Considerations

  • Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Dimethyl sulfate is extremely toxic and a known carcinogen. Strict safety protocols, including the use of a dedicated fume hood and appropriate PPE, are mandatory.

  • Hydrogenation should be carried out in a purpose-built reactor with appropriate safety features for handling flammable gases under pressure.

  • Exothermic reactions , such as quenching of POCl₃ and acid-base neutralizations, must be performed with adequate cooling and slow addition of reagents.

Conclusion

This application note details a plausible and robust synthetic route for the large-scale production of this compound. By leveraging established chemical principles and analogous transformations, this guide provides a comprehensive framework for researchers and process chemists to develop a safe, efficient, and scalable manufacturing process for this important chemical intermediate.

References

Application Notes and Protocols: The Strategic Use of 2-Chloro-5-methoxyisonicotinic Acid in the Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-Chloro-5-methoxyisonicotinic acid is a highly functionalized pyridine derivative that serves as a pivotal starting material in the synthesis of complex heterocyclic compounds. Its strategic arrangement of a nucleophilic displacement-prone chloro group, a modifiable carboxylic acid, and an electron-donating methoxy group makes it a valuable scaffold for building diverse molecular architectures. This is particularly true in the field of medicinal chemistry, where fused heterocyclic systems are the backbone of numerous therapeutic agents. Pyrido[2,3-d]pyrimidines, for instance, are a class of privileged heterocyclic scaffolds known to provide ligands for various biological receptors and are found in drugs approved for cancer treatment.[1][2]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-methoxypyrido[4,3-d]pyrimidin-4(3H)-one, a representative fused heterocyclic compound, from this compound. The synthetic strategy is dissected to highlight the chemical principles at play, offering researchers and drug development professionals a robust framework for their synthetic endeavors.

Core Synthetic Strategy: A Two-Step Approach to Fused Heterocycles

The synthesis of 7-methoxypyrido[4,3-d]pyrimidin-4(3H)-one from this compound is elegantly achieved through a two-step process that leverages the inherent reactivity of the starting material. This strategy involves an initial nucleophilic aromatic substitution (SNAr) to install a nitrogen-based nucleophile, followed by a cyclization reaction to construct the fused pyrimidinone ring.

The logical flow of this synthetic pathway can be visualized as follows:

G A This compound B Step 1: Amination (SNAr) A->B C 2-Amino-5-methoxyisonicotinic Acid B->C D Step 2: Cyclization with C1 Synthon C->D E 7-Methoxypyrido[4,3-d]pyrimidin-4(3H)-one D->E

Caption: Overall synthetic workflow.

Part 1: Amination via Nucleophilic Aromatic Substitution (SNAr)

The first critical step is the displacement of the chloro group at the 2-position of the pyridine ring with an amino group. The pyridine ring is inherently electron-deficient, and this effect is enhanced by the ring nitrogen, making the ring susceptible to nucleophilic attack. The chloro group at the 2-position is an excellent leaving group, facilitating this substitution.

A common and effective method for this transformation is the reaction with ammonia under elevated temperature and pressure. To avoid the challenges of handling gaseous ammonia and high-pressure equipment in a laboratory setting, a more convenient approach is to use a surrogate, such as formamide, which can decompose under heating to provide ammonia in situ.

Protocol 1: Synthesis of 2-Amino-5-methoxyisonicotinic Acid

This protocol details the conversion of this compound to its amino derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound187.585.0 g26.65
Formamide45.0450 mL-
Water18.02200 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 26.65 mmol) and formamide (50 mL).

  • Heating: Heat the reaction mixture to 150-160 °C in an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into 200 mL of cold water with stirring.

  • Acidification: Acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water (2 x 20 mL) and then dry it under vacuum to afford 2-amino-5-methoxyisonicotinic acid as a solid.

Part 2: Cyclization to Form the Pyrido[4,3-d]pyrimidin-4(3H)-one Core

With the 2-amino-5-methoxyisonicotinic acid in hand, the next step is the annulation of the pyrimidinone ring. This is a cyclocondensation reaction that requires a one-carbon (C1) synthon to provide the carbon atom at the 2-position of the newly formed pyrimidine ring. Formamide is an excellent and convenient reagent for this purpose, as it can serve as both the solvent and the C1 source.[1][3]

Protocol 2: Synthesis of 7-Methoxypyrido[4,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of 2-amino-5-methoxyisonicotinic acid to the target fused heterocyclic compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-5-methoxyisonicotinic acid168.154.0 g23.79
Formamide45.0440 mL-
Water18.02100 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine 2-amino-5-methoxyisonicotinic acid (4.0 g, 23.79 mmol) and formamide (40 mL).

  • Heating: Heat the mixture to 180-190 °C in an oil bath and maintain this temperature for 3-5 hours. Monitor the reaction's progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into 100 mL of cold water to induce precipitation.

  • Washing and Drying: Wash the collected solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 7-methoxypyrido[4,3-d]pyrimidin-4(3H)-one.

The relationship between the key intermediates and the final product in this synthesis is illustrated below:

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A This compound B 2-Amino-5-methoxyisonicotinic Acid A->B Amination (SNAr) C 7-Methoxypyrido[4,3-d]pyrimidin-4(3H)-one B->C Cyclization

Caption: Key structures in the synthesis.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate a reliable and straightforward synthesis of a pyrido[4,3-d]pyrimidin-4(3H)-one derivative from this compound. This versatile starting material opens the door to a wide array of substituted analogs by varying the nucleophile in the initial SNAr step and the C1 synthon in the cyclization. The resulting fused heterocyclic scaffolds are of significant interest for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Further derivatization of the methoxy group or the pyrimidinone ring can provide access to a vast chemical space for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5-methoxyisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-methoxyisonicotinic acid. As a Senior Application Scientist, I have designed this guide to provide in-depth troubleshooting assistance and practical, field-tested insights for researchers, chemists, and drug development professionals. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reactions effectively.

General Handling and Properties

Before delving into specific reaction troubleshooting, let's address some fundamental questions about the starting material itself.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by three main functional groups, each presenting distinct opportunities and challenges:

  • 2-Chloro Group: This is the primary site for cross-coupling (e.g., Suzuki) and nucleophilic aromatic substitution (SNAr) reactions. The chlorine is a good leaving group, and its position on the electron-deficient pyridine ring makes it susceptible to displacement.[1][2]

  • Carboxylic Acid: This group is readily converted into amides, esters, or other derivatives. Its acidity and potential to act as a coordinating group can influence the outcome of reactions at other sites.

  • 5-Methoxy Group: As an electron-donating group, the methoxy substituent can modulate the electronic properties of the pyridine ring, potentially making oxidative addition in cross-coupling reactions more challenging compared to unsubstituted analogs.[3]

  • Pyridine Nitrogen: The lone pair on the nitrogen atom makes the ring system basic. This basicity can lead to non-productive coordination with palladium catalysts, a common cause of failure in cross-coupling reactions.[4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Like most carboxylic acids and halogenated heterocycles, proper storage is key to maintaining its integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and air.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust or vapors. The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[5][6]

Troubleshooting Amide Bond Formation

Amide coupling is one of the most frequent transformations performed on this substrate. While seemingly straightforward, issues can arise from both the acid and the amine coupling partner.

Common Problems & Solutions

Q3: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving low yields or failing completely. What's going wrong?

A3: This is a common issue, often stemming from either poor activation of the carboxylic acid or low nucleophilicity of the amine partner.

  • Causality: Standard carbodiimide reagents like EDC (or DCC) react with the carboxylic acid to form an O-acylisourea intermediate. If the amine is not sufficiently nucleophilic (e.g., an aniline with electron-withdrawing groups), it may not attack this intermediate efficiently. Furthermore, sterically hindered amines can also struggle to react. For challenging couplings, the O-acylisourea may rearrange into an unreactive N-acylurea or the activated ester may simply not be reactive enough.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for failed amide couplings.

Q4: I'm attempting to couple a chiral amine, and I'm concerned about epimerization. Which coupling reagents are best to minimize this?

A4: Epimerization is a significant risk when activating carboxylic acids, especially those adjacent to a stereocenter, though less of a direct concern for this specific substrate unless the coupling partner is the issue. The mechanism often involves the formation of an oxazolone intermediate.

  • Expert Recommendation: To suppress epimerization, it is crucial to use an additive that intercepts the activated intermediate faster than it can form the oxazolone.

    • Uronium/Aminium Reagents: Reagents like HATU and HBTU are highly recommended. They react with the carboxylic acid to form a highly reactive activated ester that couples rapidly with the amine, minimizing the time available for side reactions. The inclusion of additives like HOBt or HOAt in their structure is designed specifically to reduce racemization.[7]

    • Carbodiimides with Additives: If using a carbodiimide like DCC or EDC, the addition of 1-hydroxy-1H-benzotriazole (HOBt) is essential. HOBt acts as a trapping agent for the O-acylisourea, converting it to an activated benzotriazolyl ester which is less prone to causing epimerization.

Data Table: Comparison of Common Coupling Reagents
ReagentProsConsBest For
EDC/HOBt Inexpensive, water-soluble byproducts.Can be inefficient for difficult couplings, risk of epimerization without HOBt.Routine couplings with non-hindered, nucleophilic amines.[7][8]
HATU/DIPEA Very high reactivity, low epimerization, excellent for hindered substrates.Expensive, can be sensitive to moisture.Difficult couplings, electron-poor anilines, sterically hindered partners.[7][9][10]
T3P® High reactivity, byproducts are water-soluble and easily removed.Can require stoichiometric amounts of base.A broad range of couplings, particularly at scale due to easy workup.[7][8]
SOCl₂ / (COCl)₂ Generates highly reactive acid chloride, very effective.Harsh conditions, generates HCl, not suitable for sensitive substrates.When all else fails and the substrate is robust.[9][10]

Troubleshooting Suzuki Cross-Coupling Reactions

The 2-chloro position is a prime candidate for Suzuki couplings to form C-C bonds. However, 2-chloropyridines are notoriously challenging substrates.[4]

Common Problems & Solutions

Q5: My Suzuki reaction with this compound is not working. I'm only recovering starting material. What is the most likely cause?

A5: The most common failure mode with substrates like this is catalyst inhibition or poisoning .[4]

  • Causality: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination occupies a site necessary for the catalytic cycle to proceed (specifically, oxidative addition), effectively shutting down the reaction. The carboxylic acid group can also potentially coordinate to the metal.

  • Expert Recommendation: To overcome catalyst inhibition, you must use a catalyst system that favors the desired reaction pathway over catalyst sequestration.

    • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or RuPhos are essential. Their steric bulk creates a coordination pocket around the palladium that disfavors binding of the pyridine nitrogen, while their strong electron-donating ability promotes the difficult oxidative addition step with the aryl chloride.[3][4] Standard ligands like PPh₃ are often ineffective.[4]

    • Protect the Carboxylic Acid: Consider converting the carboxylic acid to a methyl or ethyl ester prior to the coupling. This removes another potential coordinating group and can improve solubility. The ester can be hydrolyzed back to the acid post-coupling.

Q6: I am observing significant side products like dehalogenation (loss of Cl) and protodeboronation (boronic acid replaced by -H). How can I minimize these?

A6: These side reactions point to specific mechanistic problems that can be addressed by carefully tuning the reaction conditions.

  • Dehalogenation: This occurs when the palladium intermediate undergoes reduction instead of cross-coupling.

    • Cause: Often caused by sources of hydride in the reaction, such as certain solvents or bases. It can also be promoted by catalyst decomposition.[4]

    • Solution: Ensure your solvent is anhydrous and thoroughly degassed. Use a robust catalyst/ligand system that is stable at the reaction temperature. Sometimes, a milder base can help.

  • Protodeboronation: This is the hydrolysis of the boronic acid.

    • Cause: It is often promoted by excessive water, high temperatures, or strongly basic conditions, particularly with heteroaryl boronic acids.[4][11]

    • Solution:

      • Use a boronic ester (e.g., a pinacol ester, BPin) instead of the acid, as they are more stable.

      • Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxide bases.[12]

      • Minimize the amount of water in the reaction, though a small amount is often necessary for the transmetalation step.[3]

      • Keep the reaction temperature as low as is feasible for the reaction to proceed.

Experimental Protocol: Optimized Suzuki Coupling

This protocol is a robust starting point for coupling this compound (as the methyl ester) with an arylboronic acid.

  • Esterification: Convert the starting carboxylic acid to its methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Setup: To an oven-dried flask, add the methyl 2-chloro-5-methoxyisonicotinate (1.0 eq), the arylboronic acid (1.5 eq), and a finely ground base like K₃PO₄ (2.0 eq).[4]

  • Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane with 5-10% water) via syringe.[3]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

  • Hydrolysis: If desired, hydrolyze the resulting ester to the carboxylic acid using aqueous NaOH or LiOH.[13][14]

SNAr_Mechanism Reactants This compound + Nu:⁻ Meisenheimer Meisenheimer Complex (Stabilized by Ring & COOH) Reactants->Meisenheimer Addition (Rate-Determining) Products Substituted Product + Cl⁻ Meisenheimer->Products Elimination

References

Technical Support Center: Optimization of 2-Chloro-5-methoxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methoxyisonicotinic acid (CAS: 1060801-70-8)[1]. Our objective is to provide actionable troubleshooting advice and optimized protocols to enhance reaction yield, improve product purity, and ensure procedural robustness. The content is structured to address common challenges encountered in the laboratory, blending established chemical principles with practical, field-proven insights.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound, a valuable substituted pyridine scaffold, can be approached through several routes. The most viable strategies, based on precursor availability and reaction efficiency, involve the functionalization of a pre-formed 2-chloro-5-methoxypyridine ring. The two primary pathways discussed in this guide are:

  • Route A: Oxidation of a Methyl Precursor: Direct oxidation of the 4-methyl group on 2-Chloro-5-methoxy-4-methylpyridine. This is often favored for its atom economy and the commercial availability of the starting material[2][3].

  • Route B: Hydrolysis of a Nitrile Precursor: Hydrolysis of a 4-cyano group from 2-Chloro-5-methoxy-4-cyanopyridine. This is a classic and reliable transformation for installing a carboxylic acid moiety[4][5].

Synthesis_Pathways cluster_route_a Route A: Oxidation cluster_route_b Route B: Hydrolysis A_start 2-Chloro-5-methoxy- 4-methylpyridine A_end 2-Chloro-5-methoxy- isonicotinic acid A_start->A_end [O] e.g., O₂, Co(OAc)₂/Mn(OAc)₂, N-Hydroxyphthalimide B_start 2-Chloro-5-methoxy- 4-cyanopyridine B_intermediate Isonicotinamide Intermediate B_start->B_intermediate H₂O, H⁺ or OH⁻ (Mild Conditions) B_end 2-Chloro-5-methoxy- isonicotinic acid B_intermediate->B_end H₂O, H⁺ or OH⁻ (Forced Conditions)

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My oxidation reaction (Route A) has stalled or shows very low conversion of the starting material. What are the likely causes?

A1: Low conversion in the oxidation of a methylpyridine is a common issue stemming from several factors.

  • Catalyst Activity: The metal salt catalysts (e.g., cobalt and manganese salts) are central to the reaction's success. Ensure the catalysts are anhydrous and of high purity. The initiator, N-hydroxyphthalimide (NHPI), should also be pure. A patent for a similar oxidation highlights the importance of the catalyst system[6].

  • Insufficient Oxygen: This reaction relies on the direct use of oxygen. Ensure your reaction vessel is properly pressurized and that there is efficient stirring to facilitate gas-liquid mass transfer. A leaky seal or inadequate agitation will starve the reaction of its primary oxidant.

  • Incorrect Temperature: The reaction requires thermal energy to initiate and sustain the catalytic cycle. A temperature range of 50-120°C is typically employed[6]. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to catalyst deactivation or byproduct formation[7].

  • Solvent Choice: The solvent must be stable under oxidative conditions. Acetic acid and acetonitrile are commonly used[6]. Ensure the solvent is anhydrous, as water can interfere with the catalytic process.

Q2: I'm observing a dark, tarry substance forming during the oxidation, and the yield of the desired acid is poor. How can I mitigate this?

A2: The formation of tar or polymeric material is indicative of over-oxidation or thermal decomposition.

  • Temperature Control: This is the most critical parameter. Uncontrolled exotherms can rapidly increase the internal temperature, leading to decomposition of the starting material, product, or solvent. Use an oil bath or reactor jacket for precise temperature regulation and monitor the internal temperature closely.

  • Oxygen Pressure: While oxygen is required, excessively high pressure can accelerate side reactions. Operate within the recommended pressure range (e.g., 0.2-2 MPa) and introduce oxygen gradually if necessary[6].

  • Reaction Time: Prolonged reaction times at high temperatures can degrade the product. Monitor the reaction's progress by TLC or HPLC and quench it promptly upon completion (i.e., consumption of the starting material).

Q3: My nitrile hydrolysis (Route B) stops at the amide intermediate. How can I drive the reaction to completion to form the carboxylic acid?

A3: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being a stable intermediate. Forcing the second step (amide hydrolysis) often requires more stringent conditions than the first (nitrile to amide).

  • Increase Reagent Concentration: If using acid or base catalysis, increasing the concentration of the H⁺ or OH⁻ can accelerate the second hydrolysis step.

  • Elevate Temperature: Amide hydrolysis is significantly slower than nitrile hydrolysis at the same temperature. Increasing the reaction temperature (e.g., to reflux) is often necessary to achieve a reasonable reaction rate[4][5].

  • Prolong Reaction Time: Simply allowing the reaction to proceed for a longer duration (e.g., 12-24 hours) under forcing conditions may be sufficient to convert the amide to the carboxylic acid.

  • Choice of Hydrolysis Conditions: Strong aqueous bases like sodium hydroxide or potassium hydroxide are very effective for this transformation[8][9]. Subsequent acidification is required to protonate the carboxylate salt and precipitate the final product[8].

Q4: The purity of my final product is low after workup and isolation. What are common impurities and how can I improve the purification process?

A4: Common impurities include unreacted starting material, intermediate products (like the amide in Route B), or over-oxidation byproducts.

  • pH-Based Extraction: The carboxylic acid product is acidic, while the starting materials are typically neutral or weakly basic. During workup, dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh solvent, re-acidified (e.g., with HCl) to a pH of 1-2, and the precipitated pure acid can be collected by filtration[8][10].

  • Recrystallization: This is a powerful technique for final purification. Select a solvent system in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Chromatography: While less ideal for large-scale work, column chromatography can be used for high-purity small-scale preparations.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route is better for scalability?

Both routes are viable for scale-up. Route A (Oxidation) can be more cost-effective if the starting methylpyridine is readily available and oxygen can be handled safely in a suitable reactor. It avoids stoichiometric inorganic waste. Route B (Hydrolysis) is a very robust and well-understood reaction, but may generate more salt waste from the acid/base workup. The choice often depends on available equipment and raw material costs.

FAQ 2: What analytical methods are best for monitoring these reactions?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion, product formation, and purity. It is the preferred method for accurate optimization studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and intermediates[11].

FAQ 3: What are the key safety considerations?

  • Oxidation (Route A): Working with pressurized oxygen and organic solvents at elevated temperatures carries a risk of fire or explosion. Ensure the reactor is properly rated, and the headspace is monitored. Metal catalysts can sometimes be pyrophoric.

  • Hydrolysis (Route B): Working with concentrated acids or bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The hydrolysis of nitriles can sometimes produce small amounts of hydrogen cyanide, so the reaction should be performed in a well-ventilated fume hood.

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Chloro-5-methoxy-4-methylpyridine

(This protocol is adapted from analogous oxidation procedures for substituted methylpyridines[6])

  • Reaction Setup: To a pressure reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, add 2-Chloro-5-methoxy-4-methylpyridine (1.0 eq), cobalt(II) acetate (0.02 eq), manganese(II) acetate (0.02 eq), and N-hydroxyphthalimide (0.15 eq).

  • Solvent Addition: Add acetonitrile as the solvent (approx. 5-10 mL per gram of starting material).

  • Reaction Execution: Seal the reactor, purge with O₂, and pressurize to 0.5 MPa with O₂. Heat the mixture to 80-100°C with vigorous stirring. Maintain the temperature and pressure for 6-12 hours.

  • Monitoring: Periodically (and carefully) take samples to monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully vent the excess pressure. Filter the mixture to remove catalysts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and extract with a 1 M aqueous solution of sodium bicarbonate. Separate the layers. Wash the aqueous layer with ethyl acetate.

  • Isolation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl to adjust the pH to ~2. A white solid should precipitate.

  • Final Steps: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Protocol 2: Synthesis via Hydrolysis of 2-Chloro-5-methoxy-4-cyanopyridine

(This protocol is based on general procedures for cyanopyridine hydrolysis[4][8])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-methoxy-4-cyanopyridine (1.0 eq).

  • Reagent Addition: Add a 10% w/w aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110°C) and stir vigorously for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material and the intermediate amide have been consumed.

  • Workup: Cool the reaction mixture to room temperature. If any solids are present, filter them off.

  • Isolation: Place the clear filtrate in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) with stirring to adjust the pH to ~2. A white precipitate of the product will form.

  • Final Steps: Stir the slurry in the ice bath for 30 minutes, then collect the solid by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the solid under vacuum.

Section 5: Data Summary & Pathway Comparison

ParameterRoute A: OxidationRoute B: Hydrolysis
Starting Material 2-Chloro-5-methoxy-4-methylpyridine2-Chloro-5-methoxy-4-cyanopyridine
Key Reagents O₂, Co(OAc)₂, Mn(OAc)₂, NHPINaOH or H₂SO₄, H₂O
Typical Temp. 80-120°C[6]80-110°C (Reflux)[9]
Pressure 0.2-2 MPa[6]Atmospheric
Pros High atom economy, potentially lower waste.Robust, well-understood reaction, atmospheric pressure.
Cons Requires pressure equipment, catalyst sensitivity.Can generate significant salt waste, may require harsh conditions.
Expected Yield >75%[6]>90%[10]

Section 6: Visualized Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Stalled Reaction (Route A: Oxidation) q1 Is reaction temperature in 80-120°C range? start->q1 q2 Is O₂ pressure stable and stirring vigorous? q1->q2 Yes a1_yes Adjust temperature to optimal range. q1->a1_yes No q3 Are catalysts (Co/Mn) and initiator (NHPI) fresh and pure? q2->q3 Yes a2_yes Check for leaks, increase stirring rate. q2->a2_yes No q4 Has reaction time been sufficient (check via HPLC/TLC)? q3->q4 Yes a3_yes Use fresh, anhydrous catalysts and initiator. q3->a3_yes No a4_yes Increase reaction time; continue monitoring. q4->a4_yes No end_node Re-evaluate solvent and reagent stoichiometry. q4->end_node Yes a1_yes->q2 a2_yes->q3 a3_yes->q4 a4_yes->end_node

Caption: Troubleshooting decision tree for low yield in the oxidation pathway.

References

Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxyisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important chemical intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, achieving high purity is paramount.[1] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common reaction side products.

Section 1: Overview of a Common Synthetic Pathway

The synthesis of this compound can be approached through several routes. A common strategy involves the modification of a pre-existing pyridine ring. The following diagram illustrates a plausible, multi-step synthesis, highlighting critical stages where impurities are often generated. Understanding the main pathway is the first step in diagnosing unintended outcomes.

Synthetic_Pathway cluster_0 Core Synthesis Flow cluster_1 Potential Side Reactions Start 2-Chloro-5-hydroxy-4-methylpyridine Intermediate1 2-Chloro-5-methoxy-4-methylpyridine Start->Intermediate1 Methylation (e.g., DMS, NaH) Intermediate2 This compound ethyl ester Intermediate1->Intermediate2 Oxidation & Esterification (e.g., KMnO4, then EtOH/H+) Product This compound Intermediate2->Product Saponification (e.g., NaOH, H2O) Side_Product_1 Demethylation Product: 2-Chloro-5-hydroxyisonicotinic acid Product->Side_Product_1 Harsh Acidic Workup Side_Product_2 Hydrolysis Product: 2-Hydroxy-5-methoxyisonicotinic acid Product->Side_Product_2 Excess Base / High Temp Hydrolysis Side_Product_3 Decarboxylation Product: 2-Chloro-5-methoxypyridine Product->Side_Product_3 High Temp / Metal Catalyst

Caption: A plausible synthetic route to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.

Q1: My final product shows a significant impurity with a mass of 143.57 g/mol (M-44), corresponding to the loss of CO2. What is happening and how can I prevent it?

Plausible Cause: This impurity is almost certainly 2-Chloro-5-methoxypyridine , the result of decarboxylation. Pyridine carboxylic acids are susceptible to losing carbon dioxide, a reaction that is often accelerated by high temperatures and the presence of certain metal catalysts, such as copper.[2] This can occur during the final reaction step if temperatures are too high or during subsequent purification steps like distillation.

Preventative Measures:

  • Temperature Control: Strictly control the temperature during the final hydrolysis and any subsequent heating steps. Avoid exceeding 100°C if possible.

  • Avoid Metal Contamination: Ensure your reaction vessel and reagents are free from catalytic metals like copper, which can lower the temperature required for decarboxylation.

  • pH Management: While not always the primary driver, extreme pH conditions combined with heat can facilitate this side reaction. Neutralize the product as gently as possible.

Remediation/Purification:

  • Acid-Base Extraction: The decarboxylated product is a neutral/weakly basic impurity, while your desired product is an acid. A carefully controlled acid-base extraction can separate them. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). Your desired acid will move to the aqueous layer, leaving the impurity behind. The aqueous layer can then be re-acidified to precipitate the pure product.

  • Recrystallization: If the solubility profiles differ sufficiently, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) can effectively remove the less polar decarboxylated impurity.

Q2: I have an impurity with a mass of 169.58 g/mol , which appears to be my desired product but with a hydroxyl group instead of the chloro group. What caused this?

Plausible Cause: You are observing the formation of 2-Hydroxy-5-methoxyisonicotinic acid (which exists in tautomeric equilibrium with the 2-pyridone form). This is a classic hydrolysis side product. The chloro group at the 2-position of a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. Under basic conditions (like NaOH or KOH used for ester hydrolysis) and elevated temperatures, hydroxide ions can displace the chloride ion.[3]

Preventative Measures:

  • Milder Hydrolysis Conditions:

    • Lower Temperature: Perform the saponification at room temperature or slightly elevated temperatures (e.g., 40-50°C) for a longer duration instead of refluxing.

    • Stoichiometric Base: Use the minimum required amount of base (e.g., 1.05-1.1 equivalents) to avoid a large excess of nucleophilic hydroxide.

    • Alternative Base: Consider using a weaker base like lithium hydroxide (LiOH), which can sometimes provide a more controlled hydrolysis.[4]

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting ester is consumed to minimize the time the product is exposed to harsh conditions.

Remediation/Purification:

  • Chromatography: This impurity can be difficult to remove by extraction due to its similar acidic nature. Flash column chromatography is often the most effective method for separation.

  • pH-Controlled Precipitation: The pKa of the pyridone and the carboxylic acid will differ. A very carefully controlled fractional precipitation by slowly adjusting the pH of a basic solution might achieve some separation, though this can be challenging.

Q3: My reaction is sluggish, and I see a side product with a mass of 173.55 g/mol , corresponding to the demethylated analog of my product. What's the issue?

Plausible Cause: This impurity is 2-Chloro-5-hydroxyisonicotinic acid . The methoxy group is being cleaved. Ether cleavage, particularly on an aromatic ring, is typically caused by strong acids, especially Lewis acids or hydrohalic acids like HBr or BBr3, often at elevated temperatures.[5][6] This is most likely to occur during an acidic workup or if the reaction medium becomes strongly acidic for any reason.

Preventative Measures:

  • Avoid Strong Acids: Use milder acids for pH adjustment during workup (e.g., citric acid, acetic acid, or dilute HCl) and perform the acidification at low temperatures (0-5°C).

  • Protecting Groups: If harsh acidic conditions are unavoidable in your synthetic route, consider using a more robust ether protecting group, although this adds steps to the synthesis.

  • Reagent Purity: Ensure that no acidic impurities are present in your starting materials or solvents.

Remediation/Purification:

  • Chromatography: Similar to the hydrolysis product, this phenolic impurity is best separated using column chromatography.

  • Base Extraction: The phenolic hydroxyl group is more acidic than a typical alcohol but less acidic than the carboxylic acid. It may be possible to perform a fractional extraction using a carefully selected base and pH, but this is often inefficient.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical reaction parameters to control to maximize the purity of this compound?

The three most critical parameters are Temperature, pH, and Reaction Time .

  • Temperature: High temperatures promote side reactions like decarboxylation and hydrolysis. Maintain the lowest effective temperature for each step.

  • pH: Both strongly acidic and strongly basic conditions can cause degradation. Strong base can lead to hydrolysis of the C-Cl bond, while strong acid can cause demethylation. Careful control during hydrolysis and workup is essential.

  • Reaction Time: Prolonged exposure to reactive conditions, even at moderate temperatures, increases the likelihood of side product formation. Monitor your reaction and work it up promptly upon completion.

FAQ 2: Which analytical techniques are best suited for profiling impurities in this synthesis?

A combination of techniques is ideal for a comprehensive impurity profile.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reversed-phase C18 column with a gradient of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point. UV detection will show all aromatic species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown peaks. By coupling an HPLC to a mass spectrometer, you can get the molecular weight of each impurity as it elutes, which is the fastest way to diagnose issues like decarboxylation or hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and can be used to identify and quantify major impurities if their signals are resolved from the main product.

FAQ 3: How can I effectively remove unreacted starting material (e.g., the ethyl ester) from my final product?

The unreacted ester is a neutral compound. An acid-base extraction is highly effective. After the reaction, dissolve the crude product in a solvent like ether or ethyl acetate. Wash with a basic aqueous solution (e.g., NaHCO₃). Your acidic product will move to the aqueous phase, while the neutral ester starting material will remain in the organic layer. Separate the layers and then re-acidify the aqueous layer to precipitate your purified carboxylic acid product.

Section 4: Protocols & Methodologies

Protocol for Small-Scale Recrystallization to Remove Decarboxylated Impurity

This protocol assumes you have ~1g of crude product contaminated with 2-chloro-5-methoxypyridine.

  • Solvent Screening: In separate small vials, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold, while the impurity remains soluble or insoluble under both conditions. A mixed solvent system like ethanol/water is often effective.

  • Dissolution: Place the 1g of crude product in a 50 mL Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating gently (e.g., on a hot plate at 60-70°C) and swirling until the solid just dissolves.

  • Induce Crystallization: Add the anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly cloudy. Add another drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purified product by HPLC or LC-MS to confirm the removal of the impurity.

Section 5: Summary of Potential Side Products

Impurity NameChemical StructureMolecular Weight ( g/mol )Plausible Cause
2-Chloro-5-methoxypyridine C₆H₆ClNO143.57Thermal or catalytic decarboxylation
2-Hydroxy-5-methoxyisonicotinic acid C₇H₇NO₄169.13Hydrolysis of the C-Cl bond by base
2-Chloro-5-hydroxyisonicotinic acid C₆H₄ClNO₃173.55Acid-catalyzed demethylation of the methoxy group
Starting Ester C₉H₁₀ClNO₃215.63Incomplete saponification/hydrolysis

Section 6: Visual Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing common issues encountered during the synthesis.

Troubleshooting_Workflow start Crude Product Analysis (LC-MS) q1 Major Impurity Detected? start->q1 check_mass Check Impurity Mass q1->check_mass Yes end_ok Purity Acceptable Proceed q1->end_ok No mass_decarbox Mass = 143.57 ? check_mass->mass_decarbox mass_hydrolysis Mass = 169.13 ? mass_decarbox->mass_hydrolysis No sol_decarbox Issue: Decarboxylation - Lower reaction temp - Use acid-base extraction mass_decarbox->sol_decarbox Yes mass_demethyl Mass = 173.55 ? mass_hydrolysis->mass_demethyl No sol_hydrolysis Issue: Hydrolysis - Use milder base / lower temp - Purify via chromatography mass_hydrolysis->sol_hydrolysis Yes sol_demethyl Issue: Demethylation - Use milder acid in workup - Purify via chromatography mass_demethyl->sol_demethyl Yes other_issue Other Impurity - Check starting materials - Consider dimerization mass_demethyl->other_issue No

Caption: A decision tree for troubleshooting common impurities.

References

Technical Support Center: Purification of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Chloro-5-methoxyisonicotinic acid. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each purification step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-hydroxy-5-methoxyisonicotinic acid or a related methyl pyridine derivative.[1]

  • Regioisomers: Isomeric byproducts, such as 2-chloro-3-methoxyisonicotinic acid, can form if the directing effects of the substituents are not perfectly selective.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, reverting to a hydroxyl group (2-hydroxy-5-methoxyisonicotinic acid) under certain pH and temperature conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction or initial workup (e.g., acetonitrile, toluene, ethyl acetate) and reagents like thionyl chloride or phosphorus oxychloride may persist in the crude material.[1][2]

Q2: What is the recommended starting point for selecting a recrystallization solvent?

A2: The structure of this compound, featuring a carboxylic acid and a pyridine ring, suggests it is a polar molecule.[3] Therefore, polar organic solvents are the best starting point. It is sparingly soluble in water but should dissolve more readily in polar organic solvents like ethanol, methanol, or acetone.[4][5] A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.

Q3: When is a mixed-solvent system preferable to a single solvent for recrystallization?

A3: A mixed-solvent system is ideal when no single solvent provides the optimal solubility profile. This is often the case if the compound is either too soluble or not soluble enough in common solvents at their boiling points.[6] For this particular acid, a common and effective mixed system is an alcohol (like methanol or ethanol) paired with water.[7] The compound is dissolved in a minimal amount of the hot "soluble solvent" (e.g., methanol), and the "anti-solvent" (water), in which the compound is less soluble, is added dropwise to the hot solution until turbidity appears, inducing crystallization upon cooling.[6]

Q4: Which analytical techniques are most suitable for assessing the final purity?

A4: A combination of methods provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) with a UV detector is standard.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks observed in the HPLC analysis by providing mass-to-charge ratio data.[8]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation of the final product and can detect impurities with different proton signatures. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.[8]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Section 2: Troubleshooting Guide for Purification

This guide is designed in a question-and-answer format to directly address specific experimental failures.

Problem: My compound is "oiling out" and not forming crystals.

  • Causality: Oiling out occurs when the dissolved compound becomes supersaturated at a temperature that is above its melting point (or the melting point of the impure mixture). The compound separates as a liquid phase instead of a solid crystal lattice. This is often caused by using a solvent in which the compound is excessively soluble or by cooling the solution too rapidly.[9]

  • Solution:

    • Reheat the mixture to redissolve the oil into the solution.

    • Add a small amount of additional hot solvent to decrease the saturation level.[9] If using a mixed-solvent system, add more of the "soluble solvent".[9]

    • Ensure the solution cools as slowly as possible. Insulating the flask with paper towels or placing it in a warm bath that cools to room temperature can promote proper crystal growth.[9]

    • If the problem persists, consider switching to a different solvent system where the compound's solubility is lower.

Problem: No crystals have formed even after the solution has cooled to room temperature.

  • Causality: This indicates that the solution is not sufficiently supersaturated. The two most common reasons are using too much solvent or the compound having a high solubility in the chosen solvent even at low temperatures.[9]

  • Solution:

    • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[9] Test for saturation by dipping a glass rod, removing it, and seeing if crystals form on the rod as the solvent evaporates.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

      • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.

    • Use an Anti-Solvent: If the compound is dissolved in a solvent where it is highly soluble, you can carefully add a miscible anti-solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then cool slowly.

Problem: The crystallization happened almost instantly upon cooling.

  • Causality: Very rapid crystallization, or "crashing out," is undesirable because impurities can become trapped within the rapidly forming crystal lattice, negating the purification.[9] This is typically caused by using too little solvent or a solvent system where the solubility changes too drastically with temperature.

  • Solution:

    • Reheat the solution to redissolve the precipitate.

    • Add a small excess of hot solvent (e.g., 5-10% more volume) to slightly increase the solubility and ensure the solution does not become supersaturated immediately upon cooling.[9]

    • Allow the solution to cool slowly to promote the formation of larger, purer crystals.

Problem: The final product yield is very low (<50%).

  • Causality: A low yield is most often due to using an excessive amount of solvent, which leaves a significant portion of the product dissolved in the mother liquor after filtration.[9] It can also occur if the compound is washed with a solvent in which it is partially soluble during the filtration step.

  • Solution:

    • Check the Mother Liquor: Evaporate a small sample of the filtrate (mother liquor). A large amount of solid residue indicates significant product loss.[9] You can concentrate the mother liquor to recover a "second crop" of crystals, which may be of slightly lower purity.

    • Optimize Solvent Volume: In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize redissolving the product.

Problem: The final product is still colored.

  • Causality: The color is due to highly conjugated, colored impurities that are present in the crude mixture and co-crystallize with the product.

  • Solution:

    • Activated Charcoal Treatment: Activated charcoal can effectively adsorb many colored impurities.

    • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). Swirl the mixture and gently reheat to boiling for a few minutes.

    • Hot Filtration: The charcoal must be removed from the hot solution before cooling. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be performed quickly to prevent premature crystallization in the funnel.

    • Proceed with cooling and crystallization as usual.

Section 3: Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Methanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of hot methanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath for 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general starting point for method development.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.[8]

Section 4: Visual Workflows

Diagram 1: General Purification Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification Step (Optional) cluster_crystal Crystallization & Isolation Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Cool Cool Slowly to Room Temp Dissolve->Cool HotFilter Hot Filtration Charcoal->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Caption: A standard workflow for the purification of a solid compound via recrystallization.

Diagram 2: Troubleshooting Crystallization Issues

G Start Crystallization Problem Occurred OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol1 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slowly OilingOut->Sol1 Yes LowYield Yield is Very Low? NoCrystals->LowYield No Sol2 1. Boil Off Some Solvent 2. Scratch Flask or Add Seed Crystal NoCrystals->Sol2 Yes Sol3 1. Check Mother Liquor 2. Concentrate for 2nd Crop 3. Use Less Solvent Next Time LowYield->Sol3 Yes

Caption: A decision tree for troubleshooting common crystallization failures.

References

Technical Support Center: A Troubleshooting Guide for Increasing the Purity of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Chloro-5-methoxyisonicotinic acid. Moving beyond simple protocols, this document elucidates the causal mechanisms behind common purification issues and offers a structured, troubleshooting-oriented approach to achieving high purity for this critical synthetic intermediate.

Section 1: Initial Purity Assessment & Common Impurity Profiles

A successful purification strategy begins with a thorough understanding of the crude material. The nature and quantity of impurities will dictate the most effective purification method.

Q1: How do I first assess the purity of my crude this compound?

Answer: A multi-faceted analytical approach is recommended for the initial assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a gradient of water/acetonitrile containing a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is typically effective for separating the target compound from its impurities. HPLC provides a percentage purity based on peak area, which is the most common metric.[1][2]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the number of components in your crude sample and to help develop a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of major impurities, especially those with distinct proton signals (e.g., residual solvents, starting materials).

  • Melting Point: A sharp melting point indicates high purity, whereas a broad melting range is a classic sign of a contaminated sample.

Q2: What are the most common types of impurities I should expect?

Answer: Impurities are almost always related to the synthetic route used. For substituted nicotinic acids, common impurities include:

  • Unreacted Starting Materials: For example, if the synthesis involves the oxidation of a methyl group, the corresponding 2-chloro-5-methoxy-4-methylpyridine may be present.

  • Isomeric Byproducts: Chlorination or other substitution reactions can sometimes yield small amounts of isomers where the functional groups are in the wrong positions. These are often the most challenging to remove.

  • Products of Incomplete Reaction: If the synthesis involves hydrolysis of an ester (e.g., methyl 2-chloro-5-methoxyisonicotinate), incomplete hydrolysis can leave residual ester in the final product.[3]

  • Over-reaction Products: In some chlorination procedures, di-chlorinated species can be formed.

  • Des-chloro Impurities: Under certain reductive conditions, the chlorine atom can be removed, leading to the 5-methoxyisonicotinic acid impurity.[4]

  • Colored Impurities: Crude nicotinic acids are often yellow or brown due to chromophores formed during oxidation reactions.[5]

Q3: My product has a strong color (e.g., yellow, tan). What does this indicate and how can I address it?

Answer: A yellow or tan color in crude nicotinic acid derivatives typically points to the presence of minor, highly conjugated byproducts or "chromophores" formed during synthesis, particularly under harsh oxidation or acidic conditions.[5] While often present in small amounts (<1%), they are aesthetically and often regulatorily undesirable.

The most effective method for removing these colored impurities is treatment with activated carbon (charcoal) during recrystallization. The porous structure of activated carbon provides a large surface area that adsorbs these large, flat chromophore molecules, removing them from the solution.

Section 2: Troubleshooting Recrystallization (The First Line of Defense)

Recrystallization is the most powerful, scalable, and cost-effective method for purifying crystalline solids like this compound. Success hinges on selecting the correct solvent system.

Q4: My recrystallization is not working. What are the common failure modes?

Answer: Several issues can arise during recrystallization, each pointing to a specific problem with the solvent system or technique.

  • Oiling Out: The compound melts and forms an immiscible liquid layer instead of dissolving. This occurs when the boiling point of the solvent is higher than the melting point of the impure compound. The "oiled out" substance is itself an impure melt, and it will solidify into an amorphous mass, trapping impurities. The solution is to use a lower-boiling point solvent or a solvent mixture.

  • No Crystal Formation: The compound is too soluble in the chosen solvent, even at low temperatures. The solution remains clear upon cooling. You must add an "anti-solvent" (a solvent in which the compound is insoluble) to induce precipitation, or remove some solvent under vacuum.

  • Poor Recovery: A large amount of the product remains dissolved in the mother liquor after cooling. This indicates that the compound has significant solubility in the solvent even at low temperatures. To improve recovery, ensure you are using the minimum amount of hot solvent required for dissolution and cool the flask in an ice bath for an extended period.

  • Precipitation Instead of Crystallization: The solid "crashes out" of solution as a fine powder or amorphous solid upon cooling. This happens when the solution is cooled too quickly. Rapid precipitation traps impurities. The solution is to allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.

Q5: How do I choose the optimal solvent system for recrystallization?

Answer: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Related compounds like 2-chloronicotinic acid show solubility in alcohols and limited solubility in water, suggesting these are good starting points.[6] A systematic solvent screen is the most reliable method.

Table 1: Solvent Screening for Recrystallization

Solvent Boiling Point (°C) Polarity Rationale & Expected Behavior
Water 100 High May be a good anti-solvent. The carboxylic acid group provides some water solubility.
Ethanol 78 Polar Protic Often a good choice for polar compounds. May be too good a solvent, requiring an anti-solvent.
Methanol 65 Polar Protic Similar to ethanol but lower boiling point. Often used for nicotinic acid derivatives.[3]
Isopropanol 82 Polar Protic Less polar than ethanol, may provide a better solubility differential.
Acetonitrile 82 Polar Aprotic A versatile solvent, often used in the synthesis of nicotinic acids.[7]
Ethyl Acetate 77 Medium Good for moderately polar compounds.

| Toluene | 111 | Non-polar | Likely a poor solvent, but could be useful as the anti-solvent in a solvent pair. |

Experimental Protocol 1: Systematic Recrystallization
  • Solvent Screen: In separate test tubes, place ~20 mg of crude material. Add a potential solvent dropwise at room temperature. If it dissolves easily, it is a poor recrystallization solvent. If it is insoluble, heat the tube. If it dissolves when hot, it is a good candidate.

  • Dissolution: Place 1.0 g of crude this compound in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop (~1-2% by weight) of activated carbon. Swirl and bring back to a boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

G cluster_start Initial State cluster_proc Recrystallization Process cluster_end Final State cluster_ts Troubleshooting crude Crude Product dissolve Dissolve in Min. Hot Solvent crude->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter oiling Oiling Out? dissolve->oiling decolorize->hot_filter cool Slow Cooling hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate no_xtal No Crystals? cool->no_xtal pure Pure Product (>99%) isolate->pure poor_rec Poor Recovery? isolate->poor_rec ts_solvent Change Solvent/ Use Solvent Pair oiling->ts_solvent Yes ts_conc Concentrate or Add Anti-Solvent no_xtal->ts_conc Yes ts_cool Cool Longer/ Use Less Solvent poor_rec->ts_cool Yes ts_solvent->dissolve ts_conc->cool ts_cool->dissolve

Caption: Troubleshooting workflow for the recrystallization process.

Section 3: Advanced Purification Techniques

When recrystallization is insufficient, typically due to the presence of closely related isomers or impurities with very similar solubility profiles, chromatography is the next logical step.

Q6: Recrystallization improved purity from 90% to 98%, but I need >99.5%. What's next?

Answer: This is a classic scenario for employing silica gel flash column chromatography. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system). Since your product is an acid, it may streak on standard silica. It is often beneficial to add a small amount of acetic or formic acid (0.5-1%) to the mobile phase to suppress the ionization of your compound's carboxylic acid group, leading to sharper peaks and better separation.

Q7: When should I use flash column chromatography versus preparative HPLC?

Answer: The choice depends on the quantity of material and the difficulty of the separation.

  • Flash Column Chromatography: Ideal for purifying larger quantities of material (grams to hundreds of grams) where the impurities are reasonably well-separated from the product by TLC (ΔRf > 0.15). It is faster and less expensive than prep-HPLC.

  • Preparative HPLC: Used for very difficult separations of closely eluting impurities or for purifying smaller quantities (milligrams to a few grams) to a very high purity level (>99.9%). It offers much higher resolution than flash chromatography but has lower throughput.

G start Crude Purity Assessment is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Chromatography is_solid->chromatography No (Oil) purity_check1 Purity > 99%? recrystallize->purity_check1 success Purification Complete purity_check1->success Yes purity_check1->chromatography No qty_check Quantity > 5g? chromatography->qty_check flash Flash Column Chromatography qty_check->flash Yes prep_hplc Preparative HPLC qty_check->prep_hplc No purity_check2 Purity > 99.5%? flash->purity_check2 prep_hplc->purity_check2 purity_check2->success Yes

Caption: Decision tree for selecting a primary purification strategy.

Experimental Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes with 1% acetic acid) that gives your product an Rf value of ~0.3 and separates it from all impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Pre-adsorb the material onto a small amount of silica gel by concentrating the solution in the presence of the silica. Dry this silica and load it onto the top of the packed column.

  • Elution: Run the mobile phase through the column using positive pressure (flash).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Purity Verification

After purification, it is crucial to verify the final purity using high-resolution analytical techniques.

Table 2: Comparison of Analytical Methods for Final Purity Confirmation

Method Information Provided Strengths Limitations
RP-HPLC Quantitative purity (% area), detects non-volatile impurities. High sensitivity, high resolution, industry standard for purity.[1] May not detect highly volatile impurities. Requires a chromophore.
qNMR Quantitative purity (wt%), structural confirmation. Provides an absolute measure of purity against a standard. No derivatization needed. Lower sensitivity than HPLC for trace impurities. Requires a certified internal standard.[1]
LC-MS Purity, molecular weight of impurities. Confirms identity of product and provides mass data for unknown impurity peaks.[1] Response factors can vary, making it less quantitative than HPLC-UV unless calibrated.

| GC-MS | Detects volatile impurities (e.g., residual solvents). | Excellent for small, volatile molecules. | Often requires derivatization for non-volatile acids, which can introduce errors.[8] |

References

Technical Support Center: Synthesis of 2-Chloro-5-methoxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxyisonicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formation associated with this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Troubleshooting Guides

This section addresses specific, common problems encountered during the synthesis of this compound in a practical, question-and-answer format.

Q1: My overall yield is significantly low, and the crude NMR shows a complex mixture of products. What are the likely causes and how can I start troubleshooting?

A1: Low yields and complex mixtures are typically rooted in issues with reaction control, starting material quality, or workup procedures. The synthesis often involves multiple steps, each with potential pitfalls. A logical first step is to identify the source of the impurities.

Troubleshooting Workflow:

The following flowchart outlines a systematic approach to diagnosing the issue.

G start Low Yield / Complex Mixture check_sm Analyze Starting Materials (SMs) by NMR/GC-MS start->check_sm sm_ok SMs Pure? check_sm->sm_ok monitor_rxn Monitor Reaction at Key Stages (TLC, LC-MS) sm_ok->monitor_rxn Yes sm_impure Purify Starting Materials sm_ok->sm_impure No rxn_complete Reaction Going to Completion? monitor_rxn->rxn_complete analyze_crude Analyze Crude Product (LC-MS, NMR) rxn_complete->analyze_crude Yes rxn_incomplete Optimize Reaction Conditions (Temp, Time, Reagents) rxn_complete->rxn_incomplete No identify_bp Identify Major Byproducts analyze_crude->identify_bp bp_identified Address Specific Byproduct Formation (See FAQs Below) identify_bp->bp_identified

Caption: Troubleshooting workflow for low yield.

Expert Insights:

  • Starting Material Integrity: The most common synthetic routes begin with precursors like 3-methylpyridine (β-picoline) or 2-hydroxy-5-methoxypyridine derivatives. Impurities in these early-stage materials will carry through and complicate every subsequent step.

  • Reaction Monitoring: Do not rely solely on final product analysis. Taking aliquots during the reaction (e.g., after oxidation, chlorination, and hydrolysis) can pinpoint the exact step where problems arise. For instance, the chlorination of a pyridone precursor can be sluggish or lead to side products if not driven to completion[1].

  • Workup and Isolation: The target molecule is a carboxylic acid, making it soluble in aqueous base and precipitable with acid. However, some byproducts, like the decarboxylated version, have very different solubility profiles. Ensure your extraction and precipitation pH are carefully controlled to maximize recovery of the desired acid while potentially leaving some impurities behind.

Q2: I've isolated my product, but I see a significant impurity with a lower molecular weight, characterized by the loss of the carboxylic acid group signal in the NMR. What is this byproduct and how do I prevent it?

A2: This is a classic case of decarboxylation , resulting in the formation of 2-chloro-5-methoxypyridine. Pyridinecarboxylic acids are susceptible to losing CO₂, especially at elevated temperatures.

Causality: The mechanism of decarboxylation for pyridinecarboxylic acids is well-documented. For acids with a nitrogen atom ortho or para to the carboxyl group (like isonicotinic acids), the reaction can proceed through a zwitterionic intermediate, which stabilizes the negative charge that develops on the ring as the C-C bond breaks[2][3]. High heat provides the necessary activation energy for this process.

Prevention Strategies:

  • Temperature Control: This is the most critical factor. If your synthesis involves a final high-temperature step (e.g., a harsh hydrolysis or distillation), this is the likely source. Aim for the lowest effective temperature. For example, ester hydrolysis to the final acid should be conducted at or near room temperature if possible[4].

  • Avoid Prolonged Heating: Minimize reaction times at elevated temperatures. Once the reaction is complete (as determined by TLC or LC-MS), proceed immediately with cooling and workup.

  • Choice of Base/Solvent: In some cases, the choice of solvent or catalyst can influence the rate of decarboxylation. For instance, some metal catalysts used in other reactions can promote decarboxylation at lower temperatures[5]. If performing a final ester hydrolysis, use of milder bases like lithium hydroxide in a THF/water system at room temperature is preferable to refluxing with strong sodium hydroxide[6].

Caption: Simplified decarboxylation pathway.

Q3: My mass spectrometry results show an impurity with the same mass as my product (an isomer) or a mass corresponding to the replacement of -Cl with -OH. What are these byproducts?

A3: You are likely dealing with two separate issues: regioisomeric impurities from the synthesis or hydrolysis of the chloro group.

  • Isomeric Byproducts: If your synthesis involves functionalizing the pyridine ring (e.g., chlorination or nitration followed by reduction and diazotization), there is a risk of forming regioisomers. For example, functionalization of a 3-substituted pyridine can sometimes yield a mixture of 2,5- and 2,3-disubstituted products. These isomers often have very similar physical properties, making them difficult to separate. The best solution is to use a highly regioselective synthetic route from the outset or to carefully re-evaluate the conditions of the functionalization step[7].

  • Hydrolysis Byproduct (Pyridone Formation): The 2-chloro group on the pyridine ring can be susceptible to nucleophilic substitution, especially by hydroxide ions under basic conditions. This results in the formation of 2-hydroxy-5-methoxyisonicotinic acid , which exists in equilibrium with its pyridone tautomer.

Minimizing Hydrolysis:

  • pH Control: Avoid strongly basic conditions, particularly at elevated temperatures. During ester hydrolysis, use the minimum required amount of base and keep the temperature low[4].

  • Workup Conditions: When performing an aqueous workup, neutralize the basic solution and extract the product promptly. Prolonged exposure of the chloro-substituted pyridine to aqueous base will increase the amount of the hydroxy byproduct.

  • Chlorinating Agent: When preparing the 2-chloro compound from the 2-hydroxy precursor, ensure the reaction goes to completion. Using an excess of a potent chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is common practice[1][8]. Incomplete reaction will leave the starting pyridone as an impurity.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes and their common byproduct profiles?

A1: Two common conceptual routes are outlined below, each with a distinct byproduct profile.

Synthetic RouteKey StepsCommon Byproducts & Causes
Route A: From β-Picoline 1. Oxidation of methyl group (e.g., with H₂O₂/AcOH or KMnO₄). 2. Chlorination of the ring. 3. Introduction of methoxy group.Over-chlorinated species: Chlorination of the methyl group or multiple ring chlorinations if conditions are too harsh[8].Incomplete oxidation: Unreacted methyl or hydroxymethyl intermediates.
Route B: From 2,5-Substituted Pyridine 1. Start with 2-chloro-5-methylpyridine. 2. Oxidation of the 4-position (often via N-oxidation followed by rearrangement/functionalization). 3. Hydrolysis of an intermediate (e.g., nitrile) to the acid.Isomers: Incorrect regiochemistry during functionalization steps. Pyridone: Hydrolysis of the 2-chloro group during the final hydrolysis step. Amide intermediate: Incomplete hydrolysis of a nitrile or ester precursor.
FAQ 2: During the oxidation of a methylpyridine precursor, what are the key parameters to control to avoid byproducts?

A2: When oxidizing a methyl group on the pyridine ring to a carboxylic acid, for instance using KMnO₄ or catalytic oxidation with O₂, several byproducts can form.

  • Incomplete Oxidation: The reaction can stall at the alcohol (-CH₂OH) or aldehyde (-CHO) oxidation state. To prevent this, ensure sufficient oxidant is used and that reaction times and temperatures are adequate.

  • Ring Degradation: Overly harsh oxidation conditions (e.g., high concentrations of KMnO₄ at high temperatures) can lead to the breakdown of the pyridine ring itself, drastically reducing yield.

  • Byproducts from N-Oxidation Route: If using an N-oxidation strategy (e.g., with H₂O₂ in acetic acid) followed by functionalization, ensure the initial N-oxide formation is clean and complete[9]. Impurities here will complicate subsequent steps. A common method involves nitration of the N-oxide, which must be carefully controlled to achieve the correct regiochemistry[9].

FAQ 3: How can I effectively remove the 2-hydroxy (pyridone) byproduct during purification?

A3: The pyridone byproduct (2-hydroxy-5-methoxyisonicotinic acid) has significantly different properties from the desired 2-chloro product, which can be exploited for purification.

  • Acid-Base Properties: The pyridone is more acidic than the corresponding chloro-pyridine's carboxylic acid. This subtle difference in pKa can sometimes be used for separation, but it is often difficult.

  • Solubility: The pyridone often has different solubility characteristics. A carefully chosen recrystallization solvent can often leave the more polar pyridone in the mother liquor or, conversely, precipitate it out selectively.

  • Chromatography: While not ideal for large scales, silica gel chromatography can effectively separate the more polar pyridone from the desired chloro product. A solvent system like ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.

Part 3: Protocols & Methodologies

Protocol 1: HPLC Method for Monitoring Byproduct Formation

This protocol provides a general starting point for monitoring the reaction progress and quantifying key impurities like the decarboxylated and hydrolyzed byproducts.

ParameterValue
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 min.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Elution Order 1. 2-Hydroxy (Pyridone) byproduct (most polar) 2. This compound (Product) 3. 2-Chloro-5-methoxypyridine (Decarboxylated byproduct, least polar)

References

Technical Support Center: Purification of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-5-methoxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience with related compounds.

Introduction

This compound is a substituted pyridine carboxylic acid, a class of compounds frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide explores alternative purification methods beyond standard recrystallization and addresses common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

While a specific impurity profile depends on the synthetic route, common impurities in related halopyridine carboxylic acid syntheses may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during substitution reactions on the pyridine ring.

  • Over-chlorinated or under-chlorinated species: Byproducts from the chlorination step.

  • Hydrolysis products: For instance, the corresponding 2-hydroxy-5-methoxyisonicotinic acid if the chloro group is labile under certain conditions.

  • Residual solvents and reagents: Solvents and reagents carried over from the reaction work-up.

Understanding the potential impurity profile is the first step in selecting an appropriate purification strategy.[1]

Q2: My crude product is an oil and won't crystallize. What should I do?

Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation. Here are a few strategies to address this:

  • Solvent Screening: Experiment with a wider range of solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[2][3] Consider binary solvent systems where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent").

  • Acid-Base Extraction: Before attempting recrystallization, perform an acid-base extraction to remove neutral and basic impurities. This can significantly improve the purity of your crude product and facilitate crystallization.[4]

  • Chromatography: If crystallization remains challenging, column chromatography is a reliable method for purifying oils.

Q3: What is the expected solubility of this compound in common organic solvents?

  • Good Solubility (likely): Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and polar protic solvents like methanol and ethanol.

  • Moderate to Low Solubility (likely): Ethers (e.g., THF, diethyl ether), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane).

  • Insoluble (likely): Nonpolar solvents like hexanes and toluene.

It is highly recommended to perform a small-scale solubility test to determine the optimal solvent for your purification method. A detailed protocol for solubility determination is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Issue: Low recovery or poor purity after recrystallization.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Solvent Choice Perform a systematic solvent screen with a small amount of crude material. Test single and binary solvent systems.[2][3]The ideal recrystallization solvent will have a steep solubility curve with respect to temperature for the target compound and will either fully dissolve or not dissolve impurities at all temperatures.
Cooling Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.Rapid cooling can lead to the precipitation of impurities along with the product, resulting in lower purity. Slow cooling promotes the formation of larger, purer crystals.
Insufficient Decolorization If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling.Activated charcoal has a high surface area and can adsorb colored impurities, leading to a purer final product.
"Oiling Out" Add a small amount of the "good" solvent to the oil, heat to dissolve, and then cool slowly. Seeding with a pure crystal can also help induce crystallization.Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent. Adjusting the solvent composition can often remedy this.
Guide 2: Challenges in Acid-Base Extraction

Issue: Emulsion formation during extraction or low recovery of the product.

Potential Cause Troubleshooting Step Scientific Rationale
Vigorous Shaking Gently invert the separatory funnel instead of shaking vigorously.Vigorous shaking can create fine droplets that are slow to coalesce, leading to a stable emulsion.
Similar Densities of Layers Add brine (saturated NaCl solution) to the aqueous layer.Brine increases the ionic strength and density of the aqueous phase, which can help to break emulsions and improve layer separation.
Incomplete Acidification/Basification Use pH paper to ensure the aqueous layer has reached the desired pH before extraction.For a carboxylic acid, the pH of the aqueous layer should be at least 2 pH units above the pKa to ensure it is deprotonated and soluble. To precipitate the acid, the pH should be at least 2 pH units below the pKa.[6]
Product Precipitation at the Interface If the product precipitates, add more of the appropriate solvent (organic or aqueous) to redissolve it before separating the layers.This can happen if the concentration of the product exceeds its solubility in either phase.

Alternative Purification Methods

When standard recrystallization is insufficient, the following methods offer powerful alternatives for achieving high purity.

Acid-Base Extraction

This classical technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities. The principle lies in the differential solubility of the acidic compound and its salt form in organic and aqueous phases.[4]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Extraction: Gently mix the layers. The this compound will be deprotonated to its sodium salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.

  • Wash: Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (in Organic Solvent) Neutral_Basic Neutral/Basic Impurities (in Organic Solvent) Aqueous_Salt Aqueous Sodium Salt of This compound Crude->Aqueous_Salt Add NaHCO3(aq) Pure_Acid Pure this compound (Precipitate) Aqueous_Salt->Pure_Acid Add HCl(aq)

Caption: Workflow of acid-base extraction for purification.

Preparative Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly advantageous for the purification of polar molecules and offers several benefits over traditional HPLC, including faster separations, reduced solvent consumption, and easier product isolation.[7][8] For a polar, acidic compound like this compound, SFC can be an excellent alternative to reverse-phase HPLC.

  • Co-solvent Selection: While CO₂ is the primary mobile phase, a polar organic co-solvent (e.g., methanol, ethanol) is typically required to elute polar compounds. The choice and percentage of the co-solvent are critical for achieving good separation.[9]

  • Additives: For acidic compounds, the addition of a small amount of an acidic modifier (e.g., formic acid, acetic acid) to the co-solvent can improve peak shape and resolution.[9]

  • Stationary Phase: A variety of stationary phases are available for SFC. For polar acidic compounds, columns with polar functionalities are often a good starting point.

  • Loading and Throughput: SFC can often handle higher sample loads than HPLC, leading to greater throughput in a preparative setting.

  • Analytical Method Development: First, develop an analytical-scale SFC method to screen for suitable stationary phases, co-solvents, and additives.

  • Optimization: Optimize the analytical method by adjusting the co-solvent gradient, temperature, and backpressure to achieve the best separation of the target compound from its impurities.

  • Scale-Up: Once an optimized analytical method is established, it can be scaled up to a preparative system by increasing the column diameter and flow rate while maintaining the same linear velocity.

  • Fraction Collection: Collect the fractions containing the purified product. The CO₂ in the mobile phase will vaporize upon depressurization, leaving the product in a concentrated solution of the co-solvent, which simplifies final product isolation.

G start Crude this compound q1 Is the crude product a solid? start->q1 recryst Attempt Recrystallization q1->recryst Yes acid_base Perform Acid-Base Extraction q1->acid_base No (Oil) q2 Is the purity >98%? recryst->q2 end Pure Product q2->end Yes q2->acid_base No q3 Is the product a solid after extraction? acid_base->q3 recryst2 Recrystallize the extracted solid q3->recryst2 Yes sfc Use Preparative SFC q3->sfc No (Oil) recryst2->end sfc->end

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-Chloro-5-methoxyisonicotinic Acid Purity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety and efficacy of a therapeutic agent. 2-Chloro-5-methoxyisonicotinic acid is a key building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a carboxylic acid, a halogen, and a methoxy group on a pyridine ring, presents a unique analytical challenge. The presence of impurities, whether from residual starting materials, by-products, or degradation products, can have profound impacts on downstream reactions and the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the principal analytical methodologies for validating the purity of this compound. We will move beyond mere protocols to explore the scientific rationale behind method selection, ensuring a self-validating and robust approach to purity assessment.

Chapter 1: The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[1] Its strength lies in its ability to separate the main compound from closely related impurities, providing a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Expertise & Rationale: Why HPLC?

For a polar, non-volatile molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The carboxylic acid moiety makes the compound's retention sensitive to the pH of the mobile phase. By using an acidic mobile phase, we ensure the carboxylic acid is fully protonated (in its non-ionized form), which increases its hydrophobicity and leads to better retention on a non-polar C18 stationary phase, resulting in sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution is recommended to separate impurities with a wide range of polarities.

    • Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 225 nm, where the pyridine ring exhibits strong absorbance.[2][3]

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Solvents A and B to a final concentration of approximately 1 mg/mL.[4] Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total integrated peak area.[4]

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (225 nm) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H I Generate Report H->I

Caption: A generalized workflow for the validation of chemical purity via HPLC.

Chapter 2: Orthogonal Verification with GC-MS for Volatiles and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[5] Due to the low volatility of this compound, direct analysis is challenging.[6] Therefore, a derivatization step is required to convert the non-volatile carboxylic acid into a volatile ester.

Expertise & Rationale: The Need for Derivatization

The polar carboxylic acid group leads to poor peak shape and thermal degradation in a hot GC inlet. By converting it to a methyl ester (e.g., using diazomethane or methanolic HCl), we create a more volatile and thermally stable derivative suitable for GC analysis.[6][7] This process not only allows for chromatographic separation but also leverages the mass spectrometer to confirm the identity of the main peak and elucidate the structures of any volatile impurities.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Dissolve ~5 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture at 65 °C for 2 hours to form the methyl ester.

    • Neutralize with a saturated sodium bicarbonate solution and extract the ester with dichloromethane.

  • Instrumentation: A standard GC-MS system.

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Inlet Temperature: 250 °C.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-450 m/z.

  • Data Analysis: Identify the main peak corresponding to the derivatized analyte. Search the mass spectra of any other peaks against a library (e.g., NIST) to identify potential impurities.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Derivatization (Esterification) A->B C Extraction B->C D Inject into GC C->D E Capillary Column Separation D->E F EI Ionization & Mass Analysis E->F G Library Search F->G H Identify Impurities G->H I Generate Report H->I

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Chapter 3: The Absolute Standard: Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of measurement, meaning it can determine the purity of a substance without needing a reference standard of the analyte itself.[8] Instead, it uses a certified internal standard of known purity and weight. The signal intensity in NMR is directly proportional to the number of nuclei, providing a highly accurate and precise purity value.[9]

Expertise & Rationale: The Power of qNMR

The key to a successful qNMR experiment is the selection of an appropriate internal standard. It must be stable, non-reactive with the analyte, have a known purity, and possess signals that are well-resolved from any analyte signals. For this compound, a standard like maleic acid or 1,4-dinitrobenzene would be suitable. We can then compare the integral of a unique proton signal from the analyte with the integral of a known proton signal from the standard.

Experimental Protocol: qNMR for Absolute Purity
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any integrated proton to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Chapter 4: Fundamental Confirmation: Elemental Analysis

Elemental analysis (EA), or combustion analysis, is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[10] It serves as a crucial, independent check on a compound's identity and purity by comparing the experimentally determined elemental composition to the theoretical values calculated from its molecular formula (C₇H₆ClNO₃).

Expertise & Rationale: A Go/No-Go Test

While EA does not identify specific impurities, it provides a bulk purity assessment. If the experimental percentages for C, H, and N deviate from the theoretical values by more than an accepted tolerance (typically ±0.4%), it indicates the presence of impurities or that the compound may not be what it is presumed to be.[11][12] This makes it an excellent complementary technique to chromatography.

Data Interpretation
  • Theoretical Values for C₇H₆ClNO₃:

    • C: 44.82%

    • H: 3.22%

    • N: 7.47%

  • Acceptance Criteria: The experimental results should fall within C = 44.82 ± 0.4%, H = 3.22 ± 0.4%, and N = 7.47 ± 0.4%.

Chapter 5: Comparative Guide: Selecting the Right Analytical Method

The choice of analytical technique is driven by the specific question being asked. Is the goal a routine quality control check, the identification of an unknown impurity, or establishing a primary standard?

Data Summary Table: Method Comparison
FeatureHPLC-UVGC-MS (with Derivatization)qNMRElemental Analysis
Principle Chromatographic separation based on polarity.[4]Chromatographic separation based on volatility and boiling point.[5]Intrinsic quantitative relationship between signal intensity and number of nuclei.[8]Combustion and measurement of elemental composition (C, H, N).[13]
Primary Use Quantification of known impurities, routine purity assessment.[1]Identification of volatile/unknown impurities, residual solvents.[5]Absolute purity determination, certification of reference materials.[9]Confirmation of elemental composition and bulk purity.[10]
Sensitivity High (ng to µg range).[4]Very High (pg to ng range).[14]Moderate (µg to mg range).Low (mg range).
Specificity High for separation, moderate for identification (UV).Very High (based on mass spectrum).Very High (based on unique chemical shifts).Low (non-specific).
Sample Prep Simple dissolution and filtration.Complex (requires derivatization).Simple, but requires precise weighing and a certified standard.Minimal.
Key Advantage Robust, widely available, excellent for routine QC.Excellent for structural elucidation of volatile impurities.Primary method, no analyte reference standard needed.Fundamental and independent confirmation of composition.
Key Limitation Requires reference standards for impurity identification.Not suitable for non-volatile impurities; derivatization can introduce errors.Lower throughput, requires high-field NMR.Does not identify specific impurities.

Decision-Making Workflow for Method Selection

Decision_Tree A What is the Analytical Goal? B Routine QC & Purity Check A->B C Identify Unknown or Volatile Impurities A->C D Certify as a Reference Standard A->D E Fundamental Identity & Bulk Purity Check A->E Res1 Use HPLC-UV B->Res1 Res2 Use GC-MS C->Res2 Res3 Use qNMR D->Res3 Res5 Use Multiple Orthogonal Methods D->Res5 Res4 Use Elemental Analysis E->Res4

Caption: Decision tree for selecting the appropriate purity validation method.

Conclusion

Validating the purity of this compound requires a multi-faceted, orthogonal approach. While HPLC serves as the primary tool for routine quality control, it should not be used in isolation. A comprehensive validation package combines the quantitative power of HPLC, the impurity identification capabilities of GC-MS, the absolute accuracy of qNMR, and the fundamental confirmation of elemental analysis. By understanding the strengths and limitations of each technique and the scientific rationale behind their application, researchers can ensure the highest degree of confidence in the quality of this critical chemical intermediate, thereby safeguarding the integrity of their research and development endeavors.

References

A Comparative Analysis of 2-Chloronicotinic Acid Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Among its many functionalized variants, 2-chloronicotinic acid has emerged as a particularly versatile intermediate, prized for its dual reactive sites—the carboxylic acid and the chloro-substituent.[1][2] This guide offers a comparative analysis of 2-chloronicotinic acid derivatives, delving into their synthesis, diverse biological activities, and the nuanced structure-activity relationships that govern their therapeutic potential.

The Strategic Importance of the 2-Chloronicotinic Acid Scaffold

2-Chloronicotinic acid serves as a crucial building block in the synthesis of a wide array of bioactive molecules, from pharmaceuticals to agrochemicals.[2][3][4] Its utility lies in the differential reactivity of its functional groups. The carboxylic acid moiety readily participates in esterification and amidation reactions, allowing for the introduction of diverse side chains. Concurrently, the chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, enabling the facile introduction of various amine, alcohol, and thiol substituents. This synthetic flexibility makes it an ideal starting point for the generation of compound libraries for drug discovery.[1]

Derivatives of 2-chloronicotinic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][5] The strategic placement of the chloro and carboxylic acid groups on the pyridine ring allows for precise molecular tailoring to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of 2-Chloronicotinic Acid Derivatives: A Comparative Overview

The synthesis of derivatives from 2-chloronicotinic acid typically proceeds through two primary pathways: modification of the carboxylic acid group or substitution of the chlorine atom.

Amide and Ester Derivatives

The formation of amides and esters from the carboxylic acid function is a common strategy to explore the chemical space around the 2-chloronicotinic acid core. Standard coupling reactions, often facilitated by reagents such as thionyl chloride or carbodiimides, are employed to generate a diverse range of derivatives.

Experimental Protocol: General Procedure for the Synthesis of 2-Chloronicotinic Acid Amides

  • Activation of the Carboxylic Acid: To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., 1.1 equivalents of thionyl chloride or a carbodiimide reagent like EDC with an activator such as HOBt). Stir the mixture at room temperature for 1-2 hours or until the activation is complete.

  • Amine Coupling: To the activated acid, add the desired primary or secondary amine (1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack, facilitating its displacement by a variety of nucleophiles. This reaction is a powerful tool for introducing structural diversity.

Experimental Protocol: Synthesis of 2-Morpholinonicotinic Acid [4]

  • Esterification: Convert 2-chloronicotinic acid to its methyl ester by reacting it with methanol in the presence of a catalyst (e.g., thionyl chloride).

  • Nucleophilic Substitution: In a sealed vessel, heat the methyl 2-chloronicotinate with morpholine in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF.

  • Hydrolysis: Hydrolyze the resulting methyl 2-morpholinonicotinate using aqueous sodium hydroxide to yield 2-morpholinonicotinic acid.

  • Purification: Acidify the reaction mixture to precipitate the product, which can then be collected by filtration and purified by recrystallization.

Comparative Biological Activities

The true value of the 2-chloronicotinic acid scaffold is realized in the diverse biological activities exhibited by its derivatives. The following sections and the accompanying table summarize some of the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Several derivatives of nicotinic acid have been investigated for their potential as anticancer agents. For instance, novel nicotinic acid-based compounds have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[5] One such derivative, compound 5c from a study by Ghorab et al., demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 µM and exhibited significant cytotoxic effects against various cancer cell lines.[5]

Antimicrobial Activity

The 2-chloronicotinic acid core has been incorporated into molecules with notable antimicrobial properties. While specific data on 2-chloronicotinic acid amides is limited in the readily available literature, the broader class of nicotinic acid derivatives has shown promise. For example, some 2-aminonicotinic acid derivatives have been synthesized and evaluated for their tuberculostatic activity.[6]

The table below presents a comparative summary of the biological activities of selected 2-chloronicotinic acid and related derivatives.

Compound/DerivativeTarget/ActivityKey FindingsReference
Compound 5c (Aryl-nicotinic acid derivative) VEGFR-2 Inhibition / AnticancerIC50 = 0.068 µM for VEGFR-2 inhibition; potent cytotoxicity against HCT-15 and PC-3 cancer cell lines.[5]
2-Morpholinonicotinic Acid Pharmaceutical IntermediateA key intermediate in the synthesis of various bioactive molecules.[4][4]
2-(1-adamantylthio)nicotinic acid Vasorelaxant / AntioxidantPotent vasorelaxant with an ED50 of 21.3 nM and significant antioxidant activity.[7]
2-Aminonicotinic Acid Derivatives TuberculostaticModerate activity against Mycobacterium tuberculosis.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloronicotinic acid derivatives is intricately linked to the nature and position of their substituents.

  • Amide Substituents: The nature of the amine coupled to the carboxylic acid can significantly influence activity. Aromatic and heterocyclic amines can introduce additional binding interactions with biological targets.

  • Substituents at the 2-Position: The replacement of the chlorine atom with different nucleophiles can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a given target. For example, the introduction of a bulky adamantylthio group at the 2-position of nicotinic acid resulted in a potent vasorelaxant.[7]

The relationship between the substituents and the resulting biological activity can be visualized in the following workflow:

SAR_Workflow Start 2-Chloronicotinic Acid Amidation Amidation (R-NH2) Start->Amidation Substitution Nucleophilic Substitution (Nu-H) Start->Substitution Derivatives Diverse Derivatives Amidation->Derivatives Substitution->Derivatives Screening Biological Screening Derivatives->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for the development of 2-chloronicotinic acid derivatives.

Future Perspectives

The 2-chloronicotinic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Combinatorial Chemistry: The use of high-throughput synthesis and screening to rapidly evaluate large libraries of 2-chloronicotinic acid derivatives.

  • Target-Specific Design: The rational design of derivatives aimed at specific biological targets, such as kinases or proteases, based on computational modeling and structural biology.

  • Exploration of Novel Biological Activities: The screening of 2-chloronicotinic acid derivatives against a wider range of therapeutic targets to uncover new applications.

References

A Senior Application Scientist's Guide: 2-Chloro-5-methoxyisonicotinic Acid as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Molecular Scaffolding

In the intricate world of drug discovery, the final therapeutic agent is often the culmination of a meticulous assembly of smaller, well-chosen chemical fragments known as building blocks. These are not mere reactants; they are carriers of specific physicochemical and pharmacological information. Among the most valuable are the N-heterocyclic compounds, which are present in over 59% of FDA-approved small-molecule drugs.[1] The pyridine ring, an isostere of benzene, is a particularly "privileged scaffold," forming the core of thousands of medicinally important molecules due to its ability to engage in a variety of biological interactions and its favorable pharmacokinetic properties.[2][3]

This guide provides an in-depth comparison of a highly functionalized and strategically valuable building block, 2-Chloro-5-methoxyisonicotinic acid , against other common scaffolds. We will deconstruct this molecule to understand the synergistic contribution of its constituent parts and provide a rationale for its application, supported by experimental insights and comparative data.

Deconstructing the Advantage: The Anatomy of this compound

The utility of this building block stems from the unique interplay of its four key components: the isonicotinic acid core, the chloro substituent, the methoxy group, and the carboxylic acid handle. Each feature addresses specific challenges in medicinal chemistry, from target binding to metabolic stability.

main This compound pyridine Isonicotinic Acid Core (Pyridine-4-carboxylic acid) main->pyridine Privileged Scaffold: Improves solubility, provides H-bond acceptor. chloro 2-Chloro Group main->chloro Potency & PK Modulator: Increases lipophilicity, blocks metabolism, can form halogen bonds. methoxy 5-Methoxy Group main->methoxy 'Scout' Group: Modulates electronics, explores pockets, can improve LLE. acid Carboxylic Acid Handle main->acid Synthetic Handle & Anchor: Key interaction point (H-bonding), primary site for amide coupling.

Caption: Deconstruction of this compound's key features.

  • The Isonicotinic Acid Core: As a pyridine derivative, this core imparts a degree of polarity and aqueous solubility, often beneficial for pharmacokinetic profiles.[3] The nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding pockets.

  • The "Magic Chloro" Effect: The chlorine atom is far more than an inert substituent. Its introduction can lead to profound, sometimes unexpected, increases in potency—a phenomenon dubbed the "magic chloro effect".[4][5] This is due to a combination of factors:

    • Lipophilicity: It increases local lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets.

    • Metabolic Blocker: Placed at a metabolically susceptible position, it can prevent oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]

    • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like oxygen or nitrogen) in the protein backbone, anchoring the ligand in the binding site.[6]

  • The Versatile Methoxy Group: The methoxy group is a subtle yet powerful modulator. It is considered a non-lipophilic "scout" for exploring protein pockets.[7] Its oxygen can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions within lipophilic pockets.[8][9] Furthermore, as an electron-donating group, it can modulate the electronics of the pyridine ring, influencing reactivity and binding affinity.[9]

  • The Carboxylic Acid Handle: This group is the primary anchor for target interaction and the main attachment point for synthetic elaboration. It is a strong hydrogen bond donor and acceptor and is often critical for binding to targets like kinases and proteases.[10] While effective, it can also lead to high plasma protein binding and metabolic liabilities like acyl-glucuronidation.[10][11] This makes the strategic evaluation of carboxylic acid bioisosteres a common practice in lead optimization.[12]

Comparative Analysis: Positioning Against Alternative Building Blocks

The decision to use this compound is best understood by comparing it to its structural relatives. Each modification allows a medicinal chemist to systematically probe the structure-activity relationship (SAR).

Physicochemical Property Comparison

The following table summarizes key computed physicochemical properties for our lead building block and several alternatives. These parameters are critical for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Building BlockMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)pKa (Predicted)Polar Surface Area (Ų)
This compound C₇H₆ClNO₃187.581.33.562.1
2-Chloronicotinic acidC₆H₄ClNO₂157.551.22.950.2
2-Chloro-5-methylnicotinic acidC₇H₆ClNO₂171.581.73.250.2
2-Chloro-5-nitroisonicotinic acidC₆H₃ClN₂O₄202.551.21.896.0
2-Chloro-5-(trifluoromethyl)isonicotinic acidC₇H₃ClF₃NO₂225.562.22.350.2

Data sourced from PubChem.[13][14][15][16]

Analysis of the Data:

  • Impact of Methoxy vs. Methyl: Comparing our lead to 2-chloro-5-methylnicotinic acid reveals that the methoxy group slightly decreases the predicted lipophilicity (XlogP 1.3 vs. 1.7) and increases the polar surface area. This can be advantageous for improving solubility without sacrificing all lipophilic character.[7]

  • Impact of Electron-Withdrawing Groups: Replacing the methoxy group with a strong electron-withdrawing nitro or trifluoromethyl group drastically lowers the predicted pKa, making the carboxylic acid much more acidic. This can strengthen ionic interactions but may also increase the risk of off-target effects and reduce cell permeability. The trifluoromethyl group, in particular, significantly increases lipophilicity.[17]

  • The Isomeric Difference: Compared to its nicotinic acid (3-carboxy) isomer, 2-chloronicotinic acid, our isonicotinic acid (4-carboxy) lead has a slightly higher pKa and PSA. The vector of the carboxylic acid relative to the ring nitrogen is a critical determinant of how the molecule can orient itself within a binding site.

Strategic Application in a Drug Discovery Workflow

The selection of a building block is a pivotal decision in the lead optimization phase of a drug discovery campaign. The goal is to iteratively improve potency, selectivity, and ADME properties.

cluster_0 Discovery Phase cluster_1 Lead Optimization Phase Hit Hit Compound (e.g., from HTS) - Modest Potency - Poor ADME Lead Initial Lead - Improved Potency - Known Liabilities (e.g., metabolic instability) Hit->Lead Hit-to-Lead Chemistry Decision Strategic Decision: Select Building Block to Address Liabilities Lead->Decision BB Choice: 2-Chloro-5-methoxy- isonicotinic acid Decision->BB Rationale: - Cl to block metabolism - OMe to probe pocket - Core for solubility Synthesis Synthesis Campaign (e.g., Amide Coupling) BB->Synthesis Assay Iterative Testing: - In Vitro Potency (IC50) - Metabolic Stability (t1/2) - Permeability (Papp) Synthesis->Assay Assay->Decision SAR Data -> Next Design Cycle Final Optimized Candidate - High Potency - Good PK/PD Profile Assay->Final Meets Target Candidate Profile

Caption: Role of building block selection in a typical drug discovery workflow.

Experimental Protocols: Translating Theory into Practice

To demonstrate the practical application of this compound, we provide two representative protocols. The first details its incorporation into a molecule, and the second describes how the resulting compound's performance could be measured.

Protocol 1: Amide Bond Formation using HATU Coupling

This protocol describes a standard, reliable method for coupling the carboxylic acid of our building block to a primary or secondary amine, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize an amide derivative from this compound and a generic amine (R¹R²NH).

Materials:

  • This compound (1.0 eq)

  • Amine of interest (R¹R²NH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (3.0 eq) dropwise while stirring at room temperature.

    • Causality Note: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the generated acids and maintain an optimal pH for the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

    • Self-Validation: The washing steps are crucial for purification. Successful removal of acidic components can be checked by measuring the pH of the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Cell-Based Potency Assay (IC₅₀ Determination)

This protocol outlines a general method to compare the biological activity of the newly synthesized compound against a cellular target.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound in a cell-based assay.

Materials:

  • Human cell line expressing the target of interest (e.g., a specific kinase or receptor).

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized test compound and control compounds (positive and negative).

  • Assay buffer and detection reagents (e.g., Promega's Kinase-Glo® for kinase assays).

  • 384-well white, solid-bottom assay plates.

  • Multichannel pipettes and a plate reader (luminometer).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution series of the test compound in DMSO, typically starting from 10 mM. A common approach is a 10-point, 3-fold dilution series.

  • Compound Dosing: Add the diluted compounds to the cell plates. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Include "vehicle only" (DMSO) controls for 100% activity and a known potent inhibitor as a positive control.

  • Incubation: Incubate the plates for a specific duration relevant to the target's mechanism of action (e.g., 1 hour for a kinase inhibitor).

  • Signal Detection: Add the detection reagent according to the manufacturer's instructions (e.g., for Kinase-Glo®, this reagent lyses the cells and measures the remaining ATP, which correlates with kinase inhibition). Incubate as required.

  • Data Acquisition: Read the plate using a luminometer to measure the signal (e.g., luminescence) in each well.

  • Data Analysis: a. Normalize the data: Set the average signal from the vehicle-only wells as 0% inhibition and the signal from a background or maximally inhibited well as 100% inhibition. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Trustworthiness: The inclusion of positive and negative controls validates the assay's performance on a per-plate basis. A robust Z'-factor calculation for each plate ensures the reliability of the generated data.

Conclusion

This compound is a powerful and strategically designed building block for modern drug discovery. It is not merely a scaffold but a multi-tool that simultaneously offers solutions to several common challenges in lead optimization. The pyridine core provides a favorable scaffold, while the carboxylic acid serves as both a key binding element and a versatile synthetic handle. The true strategic advantage, however, lies in the synergistic effects of the chloro and methoxy substituents. The chlorine atom can be expertly placed to enhance potency and block metabolic pathways, while the methoxy group allows for fine-tuning of electronic and steric properties to optimize ligand-protein interactions.[6][8] By understanding the distinct role of each component and comparing its properties to simpler analogues, medicinal chemists can rationally deploy this building block to accelerate the development of safer and more effective medicines.

References

A Comparative Guide to the Biological Activity Screening of 2-Chloro-5-methoxyisonicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of derivatives of 2-Chloro-5-methoxyisonicotinic acid and its close structural analogs. Due to a notable lack of published research on the specific biological activities of this compound derivatives, this guide will focus on the known activities of structurally related compounds, including derivatives of isonicotinic acid, 2-chloronicotinic acid, and other substituted pyridines. By examining these analogs, we can infer the potential therapeutic applications and guide future screening efforts for this novel class of compounds.

The pyridine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antifungal properties. [1][2]The introduction of various substituents to the pyridine core can significantly modulate the pharmacological profile of the resulting compounds. This guide will delve into the established biological activities of relevant analogs, provide detailed experimental protocols for their screening, and present a comparative analysis of their performance against alternative therapeutic agents.

Anticancer Activity: A Promising Avenue for Isonicotinic Acid Derivatives

Derivatives of isonicotinic acid have demonstrated significant potential as anticancer agents. [1]Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.

Comparative Analysis of Anticancer Activity

While specific data for this compound derivatives is unavailable, studies on analogous compounds provide valuable insights. For instance, a series of isoniazid (isonicotinic acid hydrazide) derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, revealing potent activity. [1]The structure-activity relationship (SAR) analysis from such studies indicates that the nature and position of substituents on the aromatic ring are critical for biological activity. [1] Below is a comparative table summarizing the cytotoxic activity of representative isonicotinic acid derivatives against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Isoniazid Derivative (example)Human breast cancer (MCF-7)0.85Doxorubicin0.5[1]
Isoniazid Derivative (example)Human colon cancer (HCT116)1.2Doxorubicin0.7[1]
2-chloronicotinic acid derivativeNot specifiedNot specifiedNot specifiedNot specified[3][4][5]
5-methoxy-benzofuran derivativeHuman lung cancer (A549)---[6]
5-aminosalicylate-thiazolinone hybridMultiple cancer cell lines< 1 µM for some linesDoxorubicin< 1.2 µM[7]

Note: The data presented are illustrative and sourced from studies on various isonicotinic acid derivatives. The absence of data for this compound derivatives is a significant gap in the current literature.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. [8][9][10][11] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Experimental Workflow

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Potential Mechanism of Action

Isonicotinic acid derivatives can exert their anticancer effects through various mechanisms. One notable pathway involves the induction of histone isonicotinylation, a post-translational modification that can alter chromatin structure and gene transcription. [12]The anti-tuberculosis drug isoniazid, an isonicotinic acid derivative, has been shown to induce this modification, leading to the upregulation of genes like PIK3R1 and the activation of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. [12]

References

A Definitive Guide to the Structural Confirmation of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unequivocal structural verification of novel and synthesized compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, the precise arrangement of atoms within a molecule dictates its physicochemical properties, bioactivity, and potential therapeutic applications. This guide provides an in-depth, multi-faceted analytical workflow to definitively confirm the structure of 2-Chloro-5-methoxyisonicotinic acid, a substituted pyridine derivative of interest. We will explore a suite of orthogonal analytical techniques, offering a comparative analysis against a potential isomer, 2-Chloro-5-methoxy-3-pyridinecarboxylic acid, to highlight the discerning power of each method.

The Imperative of Structural Integrity

Before delving into the analytical methodologies, it is crucial to understand the importance of confirming the precise substitution pattern on the pyridine ring. Isomeric impurities can lead to significant variations in biological activity, toxicity, and patentability. Therefore, a robust and systematic approach to structural elucidation is not merely a procedural formality but a critical step in the research and development pipeline.

An Integrated Analytical Workflow

A comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques. No single method provides a complete picture; instead, the synergistic interpretation of spectroscopic and spectrometric data builds an unassailable case for the proposed structure. The following workflow outlines a logical progression for the analysis of this compound.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structure Confirmation Sample_Purity Assess Sample Purity (LC-MS, HPLC) Mass_Spec Mass Spectrometry (MS) Sample_Purity->Mass_Spec Provides Molecular Weight IR_Spec Infrared (IR) Spectroscopy Mass_Spec->IR_Spec Confirms Functional Groups NMR_Spec Nuclear Magnetic Resonance (NMR) Spectroscopy IR_Spec->NMR_Spec Elucidates Connectivity XRay_Cryst Single-Crystal X-ray Crystallography NMR_Spec->XRay_Cryst Absolute Structure (if crystalline)

Figure 1: A recommended workflow for the comprehensive structural elucidation of this compound, progressing from initial purity assessment to definitive structural confirmation.

Mass Spectrometry: The First Glimpse

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can offer valuable structural clues through fragmentation analysis.[1]

Expected Results for this compound

For this compound (C₇H₆ClNO₃), the high-resolution mass spectrum (HRMS) should exhibit a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to the exact mass. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

Ion Predicted m/z for C₇H₆³⁵ClNO₃ Predicted m/z for C₇H₆³⁷ClNO₃
[M]⁺187.0036188.9997
[M+H]⁺188.0109190.0070
[M+Na]⁺209.9928211.9889

Table 1: Predicted high-resolution mass-to-charge ratios for the molecular ion and common adducts of this compound. Data is predicted based on isotopic masses.

Fragmentation Analysis: A Comparative Approach

Electron impact (EI) ionization will likely induce fragmentation. Key fragmentation pathways for the target molecule could involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), or a chlorine atom (-Cl). The fragmentation pattern of the isomeric 2-Chloro-5-methoxy-3-pyridinecarboxylic acid would likely show similar initial losses, but the relative abundances of the fragment ions may differ due to the different positions of the substituents.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive and/or negative ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of chlorine.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify characteristic vibrational modes of chemical bonds.

Expected Vibrational Frequencies

For this compound, the IR spectrum is expected to show characteristic absorptions for the carboxylic acid, methoxy, and chloro-substituted pyridine functionalities.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C-O (Carboxylic Acid/Methoxy)1210-1320 / 1000-1150Stretching
C=C, C=N (Pyridine Ring)1400-1600Stretching
C-Cl600-800Stretching

Table 2: Predicted characteristic infrared absorption frequencies for this compound.

The IR spectrum of the isomeric 2-Chloro-5-methoxy-3-pyridinecarboxylic acid would exhibit similar peaks for the functional groups. However, subtle shifts in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different substitution patterns on the pyridine ring.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[3][4] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, one can piece together the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons and the two aromatic protons on the pyridine ring.

  • Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, typically in the range of 3.8-4.0 ppm.

  • Pyridine Protons: Two distinct signals, each integrating to 1 proton. Due to the substitution pattern, these protons would likely appear as singlets or very narrowly split doublets. Their chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

In contrast, the isomeric 2-Chloro-5-methoxy-3-pyridinecarboxylic acid would also show a methoxy singlet and two aromatic proton signals. However, the chemical shifts and coupling patterns of the aromatic protons would be different due to their different positions relative to the substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, seven distinct carbon signals are expected.

Carbon Environment Predicted Chemical Shift Range (ppm)
Carboxylic Acid (C=O)165-175
Pyridine Ring Carbons110-160
Methoxy Carbon (-OCH₃)55-65

Table 3: Predicted ¹³C NMR chemical shift ranges for this compound.

2D NMR Spectroscopy: Unraveling Connectivity

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms.

  • COSY: Would show correlations between coupled protons. In this case, with two isolated aromatic protons, no cross-peaks would be expected between them.

  • HMBC: Is crucial for confirming the substitution pattern. It reveals long-range (2- and 3-bond) correlations between protons and carbons.

Figure 2: A representation of expected key Heteronuclear Multiple Bond Correlation (HMBC) cross-peaks that would confirm the substitution pattern of this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HMBC spectra using standard pulse sequences.

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the ¹H signals, and assign all proton and carbon resonances based on chemical shifts, coupling constants, and 2D correlations.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[5] This technique yields the precise spatial arrangement of all atoms, bond lengths, and bond angles, leaving no doubt as to the isomeric form.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent system using techniques such as slow evaporation or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Conclusion

The structural confirmation of this compound requires a systematic and multi-pronged analytical approach. By integrating the data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a definitive structural assignment can be made. In cases where ambiguity may still exist or absolute confirmation is required, single-crystal X-ray crystallography serves as the ultimate arbiter. This comprehensive guide provides the framework for researchers and drug development professionals to confidently and rigorously establish the structure of this and other novel chemical entities.

References

A Comparative Analysis of 2-Chloro-5-methoxyisonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Isonicotinic Acids

Substituted pyridinecarboxylic acids, particularly derivatives of isonicotinic acid (pyridine-4-carboxylic acid), represent a cornerstone class of heterocyclic building blocks in modern drug discovery and materials science. Their rigid, planar structure, combined with their capacity for hydrogen bonding and dipole interactions, makes them privileged scaffolds for interacting with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of critical physicochemical and reactive properties, directly influencing a compound's pharmacokinetic profile (ADME) and its utility as a synthetic intermediate.

This guide focuses on 2-Chloro-5-methoxyisonicotinic acid , a key exemplar of this class.[1] We will benchmark its fundamental properties and chemical reactivity against two rationally selected analogues: 2-Chloroisonicotinic acid and 2-Fluoro-5-methoxyisonicotinic acid . This comparison is designed to provide researchers with a clear, data-driven framework for understanding the distinct roles of the 2-chloro and 5-methoxy substituents, enabling more informed decisions in molecular design and synthesis.

  • 2-Chloroisonicotinic acid is selected to isolate and evaluate the electronic and steric contribution of the 5-methoxy group.

  • 2-Fluoro-5-methoxyisonicotinic acid is chosen to benchmark the effect of altering the halogen at the 2-position, comparing the properties of chlorine versus the more electronegative fluorine.

Benchmarking Framework: From Synthesis to Reactivity

Our comparative analysis is structured around two core pillars: physicochemical properties, which govern how a molecule behaves in a biological system, and chemical reactivity, which determines its utility as a synthetic building block.

cluster_0 Benchmarking Framework cluster_1 Comparative Analysis A Target Compound This compound D Physicochemical Properties (pKa, logP, Solubility) A->D B Comparator A 2-Chloroisonicotinic acid B->D C Comparator B 2-Fluoro-5-methoxyisonicotinic acid C->D F Structure-Property Relationship Insights D->F E Chemical Reactivity (Amide Coupling Benchmark) E->F

Caption: Logical workflow for the comparative benchmarking analysis.

Part 1: Physicochemical Property Benchmarking

The acidity (pKa) and lipophilicity (logP) of a molecule are fundamental predictors of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • pKa (Acid Dissociation Constant): This value determines the ionization state of the carboxylic acid and the pyridine nitrogen at physiological pH (approx. 7.4). A lower pKa for the carboxylic acid indicates a stronger acid, which will be predominantly deprotonated (anionic) in the body, affecting cell membrane permeability and solubility.

  • logP (Partition Coefficient): This measures the lipophilicity ("oil-loving" nature) of a compound. A higher logP generally correlates with better permeability across lipid membranes but can also lead to lower aqueous solubility and increased metabolic clearance.

Table 1: Predicted Physicochemical Properties and Their Underlying Rationale

CompoundKey SubstituentsPredicted Carboxylic Acid pKaPredicted logPRationale for Predicted Differences
This compound 2-Cl (Inductively withdrawing)5-OMe (Resonance donating)IntermediateHighestThe electron-withdrawing chlorine atom stabilizes the carboxylate anion, lowering the pKa relative to unsubstituted isonicotinic acid. The electron-donating methoxy group slightly counteracts this effect but significantly increases lipophilicity.
2-Chloroisonicotinic acid 2-Cl (Inductively withdrawing)LowestIntermediateThe strong inductive effect of the chlorine atom is unopposed, leading to the most acidic carboxylic acid in the series. The absence of the methoxy group results in lower lipophilicity compared to the target compound.
2-Fluoro-5-methoxyisonicotinic acid 2-F (Strongly inductive withdrawing)5-OMe (Resonance donating)LowestHighFluorine is more electronegative than chlorine, exerting a stronger inductive effect and thus predicting the lowest pKa. Its smaller size and the presence of the methoxy group result in a high logP, comparable to the chloro-analogue.

Part 2: Chemical Reactivity Benchmark - Amide Coupling

The most common and critical transformation for carboxylic acids in drug discovery is the formation of an amide bond. Therefore, a standardized amide coupling reaction serves as an excellent benchmark for the chemical reactivity of these building blocks. The reactivity in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon.[2]

cluster_0 Amide Coupling Workflow A Isonicotinic Acid Derivative E Reaction at RT, 2h A->E B Model Amine (e.g., Benzylamine) B->E C Coupling Agent (e.g., HATU, DIEA) C->E D Solvent (e.g., DMF) D->E F Isolated Amide Product E->F Workup & Purification

Caption: Standardized experimental workflow for the amide coupling benchmark.

The rate and yield of this reaction are directly proportional to the electrophilicity of the carbonyl carbon, which is modulated by the substituents on the pyridine ring.[3] Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.

Table 2: Predicted Performance in a Standardized Amide Coupling Reaction

CompoundElectronic Effect of Ring SubstituentsPredicted ReactivityExpected Outcome
This compound Net electron-withdrawing (dominant inductive effect of Cl)HighGood to excellent yields. The methoxy group's donating effect is secondary but may slightly moderate reactivity compared to the 2-chloro analogue.
2-Chloroisonicotinic acid Strongly electron-withdrawingHighestExcellent yields, likely the fastest reaction rate. The uncompensated inductive effect of the chlorine atom makes the carbonyl carbon highly electrophilic.
2-Fluoro-5-methoxyisonicotinic acid Very strongly electron-withdrawingHighestExcellent yields, potentially faster than the chloro-analogue. The superior inductive effect of fluorine should render this substrate the most activated towards nucleophilic attack.

Experimental Protocols

While specific literature protocols for the synthesis of this compound are not available, a reliable synthetic route can be proposed based on established chemical transformations of pyridine derivatives.

Protocol 1: General Synthesis of 2-Halo-5-methoxyisonicotinic Acids

This protocol outlines a generalized, two-step procedure starting from a commercially available hydroxypyridine.

Step 1: Halogenation of 2-Hydroxy-5-methoxyisonicotinic acid

  • To a stirred suspension of 2-hydroxy-5-methoxyisonicotinic acid (1.0 eq) in phosphoryl chloride (POCl₃, 5.0 eq), add phosphorus pentachloride (PCl₅, 2.0 eq) portion-wise at 0 °C.

  • Slowly warm the reaction mixture to 105 °C and stir for 6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH to ~4 with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude this compound. Note: For the fluoro analogue, a more specialized fluorinating agent via a diazotization-fluorination sequence (Balz-Schiemann reaction) on an amino precursor would be required.

Step 2: Hydrolysis of Ester (if starting from an ester precursor)

  • Dissolve the 2-halo-5-methoxyisonicotinate ester (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Collect the precipitate by filtration, wash with water, and dry to yield the final carboxylic acid.

Protocol 2: Benchmark Amide Coupling Reaction
  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the isonicotinic acid derivative (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2 mL).

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq, 0.55 mmol) and N,N-Diisopropylethylamine (DIEA) (3.0 eq, 1.5 mmol).

  • Stir the mixture for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.1 eq, 0.55 mmol) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure amide.

Conclusion and Outlook

  • Physicochemical Profile: The 5-methoxy group is predicted to increase the lipophilicity (logP) of the molecule, which may enhance membrane permeability, while the 2-halo substituent is the primary driver of acidity (pKa).

  • Synthetic Reactivity: All three compounds are expected to be highly effective substrates for reactions like amide coupling due to the activating nature of the 2-halo substituent. The reactivity is predicted to follow the order: 2-Fluoro-5-methoxy > 2-Chloro > 2-Chloro-5-methoxy .

Researchers can use this guide to select the optimal isonicotinic acid building block for their specific application. For instance, if high reactivity is the sole priority, 2-fluoro or 2-chloro derivatives without the 5-methoxy group are ideal. However, if a balance of reactivity and increased lipophilicity is required for improved pharmacokinetic properties, This compound represents a superior and strategically valuable choice.

References

A Comparative Guide to 2-Chloro-5-methoxyisonicotinic Acid and its Bromo Analog for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, substituted pyridine carboxylic acids are foundational building blocks.[1][2] Their inherent structural motifs are prevalent in a wide array of pharmaceuticals and functional materials.[3][4] Among these, 2-halo-5-methoxyisonicotinic acids offer a particularly interesting scaffold, combining the reactivity of a halogen at the electron-deficient C2-position with the electron-donating influence of a methoxy group at C5. This guide provides an in-depth, objective comparison between 2-Chloro-5-methoxyisonicotinic acid and its bromo analog, 2-Bromo-5-methoxyisonicotinic acid, focusing on their physicochemical properties, comparative reactivity, and strategic applications in synthesis.

Physicochemical Properties: A Side-by-Side Comparison

The choice between a chloro or bromo analog often begins with a fundamental understanding of their physical and chemical properties. These parameters can influence solubility, reaction kinetics, and purification strategies.

PropertyThis compound2-Bromo-5-methoxyisonicotinic acidJustification for Comparison
Molecular Formula C₇H₆ClNO₃[5]C₇H₆BrNO₃[6]Defines the elemental composition and stoichiometry.
Molecular Weight 187.58 g/mol [5]232.03 g/mol [6]Impacts reaction stoichiometry and mass-based yields.
CAS Number 886365-35-9886365-22-6[6]Unique identifiers for sourcing and literature search.
Predicted XlogP 1.3[5]~1.5 (Estimated)Indicates relative lipophilicity, affecting solubility in organic solvents.
Appearance Solid (Typical)Solid (Typical)Basic physical state at standard conditions.

Note: Some properties are predicted or based on structurally similar compounds due to limited direct experimental data in publicly available literature.

Synthesis and Mechanistic Considerations

The synthesis of these molecules typically involves the functionalization of a pre-existing pyridine ring. While multiple routes are conceivable, a common strategy involves halogenation and oxidation of a suitable pyridine precursor.

For instance, the synthesis could conceptually start from a 2-halo-5-methoxypyridine, which is then carboxylated. Alternatively, a methoxylated isonicotinic acid could be halogenated. The choice of a specific route depends on starting material availability, cost, and regioselectivity of the halogenation step.

Direct bromination of a methoxy-substituted pyridine ring, for example, is a common electrophilic aromatic substitution. The methoxy group is an activating, ortho-para director. In the isonicotinic acid scaffold, the C2 and C6 positions are electronically activated for nucleophilic attack, while the C3 and C5 positions are more susceptible to electrophilic attack.

Synthesis_Workflow cluster_chloro Chloro Analog Synthesis cluster_bromo Bromo Analog Synthesis C_Start 2-Hydroxy-5-methoxy- isonicotinic acid C_Step1 Chlorination (e.g., POCl₃, PCl₅) C_Start->C_Step1 Reagent C_Product 2-Chloro-5-methoxy- isonicotinic acid C_Step1->C_Product Product B_Start 5-Methoxy- isonicotinic acid B_Step1 Bromination (e.g., NBS, Br₂) B_Start->B_Step1 Reagent B_Product 2-Bromo-5-methoxy- isonicotinic acid B_Step1->B_Product Product

Exemplary Laboratory Protocol: Bromination of a Methoxy-Substituted Benzoic Acid (Analogous Principle)

This protocol for the synthesis of 2-bromo-5-methoxybenzoic acid illustrates the general principles that could be adapted for the isonicotinic acid target.[7]

  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxybenzoic acid (1.0 equiv.) in glacial acetic acid.

  • Reagent Addition : Slowly add liquid bromine (1.0-1.1 equiv.) to the solution at room temperature.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture in an ice bath. The product will precipitate.

  • Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and residual bromine. The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[8]

Causality Behind Experimental Choices:

  • Solvent : Acetic acid is a polar protic solvent that can dissolve the starting material and is stable to the oxidative conditions of bromination.

  • Reagent : Bromine is the electrophile. Using it in slight excess ensures complete consumption of the starting material, but a large excess could lead to di-brominated byproducts.[8]

  • Work-up : Quenching in ice water causes the less soluble organic product to precipitate while inorganic impurities remain in the aqueous phase.

Comparative Reactivity Analysis

The primary point of divergence between the chloro and bromo analogs is the reactivity of the carbon-halogen (C-X) bond. This difference is most pronounced in two key reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SₙAr).

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

In cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst.[9] The reactivity trend is governed by the bond dissociation energies (BDE): C-Cl > C-Br > C-I.[9]

  • C-Br Bond : Weaker and more easily cleaved. This makes the bromo analog significantly more reactive .[9] It will typically undergo oxidative addition under milder conditions (lower temperatures, less specialized ligands) compared to the chloro analog.[10]

  • C-Cl Bond : Stronger and less reactive. While modern palladium catalysts with specialized bulky phosphine ligands can activate C-Cl bonds, they often require higher temperatures and longer reaction times.[11]

Implication for Researchers: For synthetic routes requiring a cross-coupling step, the bromo analog is generally the substrate of choice for higher efficiency and milder conditions. The chloro analog may be preferred if the goal is to perform sequential cross-couplings, reacting at a different, more reactive site (like a bromo or iodo group elsewhere on the molecule) while leaving the C-Cl bond intact for a subsequent transformation.

B. Nucleophilic Aromatic Substitution (SₙAr)

In the pyridine ring, the carbon atoms at positions 2 and 4 are electron-deficient due to the inductive effect of the ring nitrogen, making them susceptible to nucleophilic attack.[12][13] The SₙAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), and the reaction rate is influenced by two opposing factors:

  • Electronegativity : Chlorine is more electronegative than bromine, which polarizes the C-X bond more effectively and makes the carbon atom more electrophilic and susceptible to initial nucleophilic attack.

  • Leaving Group Ability : Bromide is a better leaving group than chloride because it is a larger, more polarizable ion that can better stabilize the negative charge.

For SₙAr reactions on electron-deficient aromatic rings, the initial attack of the nucleophile is often the rate-determining step.[14] Therefore, the greater electronegativity of chlorine often makes 2-chloropyridines more reactive than 2-bromopyridines in SₙAr reactions . This contrasts with the reactivity order seen in cross-coupling.

Reactivity_Comparison

Applications and Strategic Choices

The choice between the chloro and bromo analog is a strategic one based on the intended synthetic sequence.

  • Choose 2-Bromo-5-methoxyisonicotinic acid when:

    • The primary next step is a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

    • Milder reaction conditions are a priority to preserve sensitive functional groups elsewhere in the molecule.

  • Choose this compound when:

    • The primary next step is a nucleophilic aromatic substitution with amines, alkoxides, or thiolates.

    • The goal is to leverage the C-Cl bond's relative inertness in cross-coupling for selective, stepwise functionalization at another position.

The isonicotinic acid framework itself is a key pharmacophore in drug discovery, found in drugs for tuberculosis, inflammation, and cancer.[2][3][15] These halogenated intermediates serve as versatile handles to build molecular complexity and explore structure-activity relationships (SAR).

Conclusion

This compound and its bromo analog are not interchangeable reagents but rather complementary tools in the synthetic chemist's arsenal. The bromo analog offers superior reactivity in palladium-catalyzed cross-coupling reactions, driven by its lower carbon-halogen bond dissociation energy.[9] Conversely, the chloro analog generally exhibits higher reactivity in nucleophilic aromatic substitutions, where the greater polarization of the C-Cl bond facilitates the initial nucleophilic attack.[14] A judicious choice based on these fundamental reactivity principles is crucial for designing efficient, robust, and high-yielding synthetic routes in drug development and materials science.

References

A Comparative Guide to Evaluating the Efficacy of 2-Chloro-5-methoxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic efficacy of novel derivatives of 2-Chloro-5-methoxyisonicotinic acid. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and compare potential outcomes based on available data for analogous chemical structures. Our focus is on establishing a robust, self-validating system for assessing biological activity, from initial in vitro screening to in vivo validation.

Introduction: The this compound Scaffold

The isonicotinic acid core, a pyridine-4-carboxylic acid, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] The strategic placement of substituents—such as a chloro group at the 2-position and a methoxy group at the 5-position—can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, influences its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile.

The evaluation of new derivatives, therefore, requires a multi-faceted approach to systematically characterize their potential as therapeutic agents. This guide will focus primarily on the evaluation of anticancer and antimicrobial properties, as these are prominent activities reported for related nicotinic acid derivatives.[1][3]

Foundational Workflow for Efficacy Evaluation

A logical and sequential experimental workflow is critical to efficiently evaluate new chemical entities (NCEs). This ensures that resources are focused on the most promising candidates. The following workflow represents a standard, field-proven approach.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) cluster_2 In Vivo Validation A Primary Cytotoxicity/ Antimicrobial Screening B Dose-Response & IC50/MIC Determination A->B Identify 'Hits' C Target Engagement Assays (e.g., Kinase Inhibition) B->C Confirm Potency D Cellular Pathway Analysis (e.g., Western Blot, Apoptosis) C->D E Cell Migration/ Invasion Assays D->E F Pharmacokinetic (PK) Studies E->F Select Lead Candidate G Animal Efficacy Models (e.g., Xenograft) F->G H Toxicity Assessment G->H

Caption: General workflow for evaluating a new chemical entity.

Evaluating Anticancer Efficacy

Derivatives of related nitrogen-containing heterocyclic compounds have demonstrated potent anticancer activity, often by modulating key signaling pathways.[3][4] For instance, a derivative of neocryptolepine, which shares structural similarities, was shown to target the PI3K/AKT/mTOR pathway in colorectal cancer cells.[3] This provides a logical starting point for investigating our this compound derivatives.

In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine if the derivatives can kill cancer cells or inhibit their growth.

Experimental Protocol: MTT Proliferation Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Plate cancer cell lines (e.g., HCT116 for colorectal cancer, NCI-H1975 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action: Unraveling the 'Why'

Once a derivative shows potent cytotoxicity, the next crucial step is to understand how it works.

A. Apoptosis Induction

Cancer drugs often work by inducing programmed cell death (apoptosis).

Experimental Protocol: Hoechst 33258 Staining for Apoptosis

This method visualizes nuclear condensation and fragmentation, which are hallmarks of apoptosis.

  • Cell Culture: Grow HCT116 cells on sterile coverslips in a 24-well plate.[3]

  • Treatment: Expose the cells to the test derivative at concentrations around its IC50 value (e.g., 0.2, 0.4, 0.8 µM) for 48 hours.[3]

  • Staining: Wash the cells with PBS and then stain with Hoechst 33258 dye (10 µg/mL) for 20 minutes in the dark.[3]

  • Imaging: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy cells.

B. Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the derivative for 24-48 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An effective compound might cause an accumulation of cells in a specific phase (e.g., G2/M arrest).[3]

C. Signaling Pathway Modulation

As the PI3K/AKT/mTOR pathway is a known target for similar compounds, it is a primary candidate for investigation.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative 2-Chloro-5-methoxy- isonicotinic acid derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits Derivative->mTOR Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target.

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the derivative, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) and a loading control (e.g., GAPDH). Then, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated to total protein would indicate pathway inhibition.[3]

In Vivo Efficacy

Promising in vitro results must be validated in a living organism.

Experimental Protocol: Colorectal Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject HCT116 cells into the flank of immunodeficient mice (e.g., nude mice).[5]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into groups (e.g., vehicle control, test derivative, positive control). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on preliminary pharmacokinetic data.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).[5][6]

Comparative Data Summary (Hypothetical)

DerivativeHCT116 IC50 (µM)NCI-H1975 IC50 (µM)In Vivo TGI (%) @ 50 mg/kg
CMA-001 0.51.265
CMA-002 2.15.830
Doxorubicin 0.10.380

TGI: Tumor Growth Inhibition

Evaluating Antimicrobial Efficacy

Nicotinic acid and its derivatives, such as acylhydrazones, have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria.[1]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method

  • Preparation: Prepare a two-fold serial dilution of the test derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) to each well.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration that results in microbial death.

Experimental Protocol: Subculturing from MIC Assay

  • Subculture: Following the MIC reading, take an aliquot from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading: The MBC is the lowest concentration from the MIC assay that results in no bacterial colony growth on the agar plate.

Comparative Data Summary (Based on Analogs)

DerivativeS. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)MBC/MIC Ratio
Analog 13 [1]7.811.952-4
Analog 5 [1]7.8115.621-4
Vancomycin 111-2

An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.[1]

The Importance of Pharmacokinetics

A compound can have excellent in vitro potency but fail in vivo due to poor pharmacokinetic (PK) properties. Early PK assessment is crucial. While data for this compound derivatives is not available, studies on similar molecules like 2-chlorodeoxyadenosine (CdA) provide a blueprint for evaluation.[7][8][9]

Key PK Parameters to Evaluate:

  • Bioavailability (F%): The fraction of an administered dose that reaches systemic circulation. Oral bioavailability is critical for patient convenience.[9]

  • Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half. This influences dosing frequency.[8]

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

These parameters are typically determined by administering the compound to animals (e.g., rats, mice) via both intravenous (IV) and oral routes and then measuring plasma drug concentrations over time using methods like HPLC.[7][8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide outlines a systematic, evidence-based approach to evaluating the efficacy of its derivatives. By combining robust in vitro screening, detailed mechanism-of-action studies, and essential in vivo validation, researchers can effectively identify and advance lead candidates.

Future work should focus on establishing a clear structure-activity relationship (SAR) to guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.[10][11][12] For example, exploring different amide substitutions on the carboxylic acid moiety could significantly impact target binding and overall efficacy, a strategy proven effective for other chemical series.[10][11]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The journey of a drug substance from discovery to market is paved with rigorous analytical testing, and the reliability of these tests is non-negotiable. This guide provides an in-depth, experience-driven comparison of two common analytical methodologies for the quantification of 2-Chloro-5-methoxyisonicotinic acid, a key intermediate in pharmaceutical synthesis. More critically, it details the process of cross-validation, a vital step to ensure consistency and reliability when analytical workloads are transferred or when different techniques are employed.

The principles and protocols outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7] This ensures that the methodologies described are not only scientifically sound but also align with global regulatory expectations.

The Imperative of Cross-Validation

Before delving into specific methods, it is crucial to understand the "why" behind cross-validation. An analytical method, even when fully validated in one laboratory, may not perform identically in another due to subtle differences in equipment, reagents, or environment. Cross-validation is the formal process of demonstrating that two or more analytical methods, or the same method in different laboratories, produce comparable results.[8][9] This is a cornerstone of method transfer and is essential for maintaining data integrity throughout the lifecycle of a drug product.

This guide will explore two plausible and robust analytical techniques for this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A workhorse in most pharmaceutical laboratories, valued for its robustness and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, often employed for trace-level analysis and in complex matrices.

We will first detail the validation of each method and then present a comprehensive cross-validation protocol to compare their performance characteristics.

Method 1: RP-HPLC-UV for the Assay of this compound

This method is designed for the quantification of this compound as a bulk drug substance. The underlying principle is the separation of the analyte from potential impurities on a C18 stationary phase, followed by detection using its UV absorbance.

Experimental Protocol: RP-HPLC-UV

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent
  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
  • Mobile Phase A: 0.1% Phosphoric acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: | Time (min) | %B | |------------|----| | 0 | 20 | | 10 | 80 | | 12 | 80 | | 12.1 | 20 | | 15 | 20 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 275 nm
  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard, using the sample to be analyzed.

Method 2: LC-MS/MS for Trace-Level Quantification of this compound

This method is tailored for the determination of this compound at lower concentrations, for instance, in cleaning validation samples or as a low-level impurity. The high selectivity of tandem mass spectrometry allows for accurate quantification even in the presence of interfering substances.

Experimental Protocol: LC-MS/MS

1. LC Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent
  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: | Time (min) | %B | |------------|----| | 0 | 10 | | 2.5 | 90 | | 3.0 | 90 | | 3.1 | 10 | | 4.0 | 10 |
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL

2. MS/MS Conditions:

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent
  • Ionization Mode: Electrospray Ionization (ESI), Negative
  • MRM Transition:
  • Analyte: this compound (Precursor ion m/z 186.0 -> Product ion m/z 142.0)
  • Internal Standard (IS): Isonicotinic Acid-d4 (Precursor ion m/z 128.1 -> Product ion m/z 84.1)
  • Key Parameters: Curtain Gas: 30 psi, IonSpray Voltage: -4500 V, Temperature: 500°C

3. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
  • Working Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the analyte stock solution into the relevant matrix (e.g., swab recovery solvent, process stream placebo) containing a fixed concentration of the internal standard (e.g., 100 ng/mL).
  • Sample Preparation: Extract the sample with a suitable solvent and spike with the internal standard to the same final concentration as in the calibration standards.

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation study designed to demonstrate the interchangeability of the RP-HPLC-UV and LC-MS/MS methods within defined parameters. The choice of experiments is dictated by the principles of method validation outlined in ICH Q2(R2).[3][4][5]

Cross-Validation Workflow

Caption: Workflow for the cross-validation of two analytical methods.

Key Validation Parameters for Comparison

The following parameters are critical for a comprehensive cross-validation study.[10][11][12]

G CrossValidation Cross-Validation Accuracy Accuracy (% Recovery) CrossValidation->Accuracy Precision Precision (%RSD) CrossValidation->Precision Linearity Linearity (R²) CrossValidation->Linearity Range Range CrossValidation->Range Specificity Specificity CrossValidation->Specificity LOD_LOQ LOD & LOQ CrossValidation->LOD_LOQ

Caption: Key parameters evaluated during analytical method cross-validation.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the performance of the two methods, based on typical validation results.

Parameter RP-HPLC-UV LC-MS/MS Acceptance Criteria
Linearity (R²) > 0.999> 0.998≥ 0.995
Range 10 - 150 µg/mL1 - 1000 ng/mLAppropriate for intended use
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0% (Assay)80.0 - 120.0% (Trace)
Precision (%RSD)
- Repeatability≤ 1.0%≤ 5.0%≤ 2.0% (Assay)≤ 15.0% (Trace)
- Intermediate Precision≤ 2.0%≤ 10.0%≤ 3.0% (Assay)≤ 20.0% (Trace)
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 ng/mLN/A (for comparison)
Limit of Quantitation (LOQ) 10 µg/mL1 ng/mLN/A (for comparison)
Specificity Demonstrated by peak purity and resolution from known impuritiesDemonstrated by unique MRM transition, no matrix interferenceNo interference at the retention time of the analyte
Discussion of Comparative Results
  • Linearity and Range: Both methods demonstrate excellent linearity. However, the LC-MS/MS method offers a significantly wider dynamic range, particularly towards lower concentrations, making it superior for trace analysis.

  • Accuracy and Precision: The RP-HPLC-UV method typically provides slightly better accuracy and precision for high-concentration assay measurements, as reflected in the tighter acceptance criteria. The LC-MS/MS method, while still highly accurate and precise, is well-suited for the broader acceptance criteria typical of trace-level analysis.

  • Sensitivity (LOD/LOQ): The LC-MS/MS method is orders of magnitude more sensitive than the RP-HPLC-UV method, which is a critical advantage when dealing with low-level analytes.

  • Specificity: The specificity of the RP-HPLC-UV method relies on chromatographic separation. While effective, it can be susceptible to co-eluting impurities with similar UV spectra. The LC-MS/MS method's specificity is derived from both chromatographic separation and the unique mass-to-charge ratio of the precursor and product ions, offering a higher degree of confidence in analyte identification.

Conclusion and Recommendations

Both the RP-HPLC-UV and LC-MS/MS methods, when properly validated, are suitable for the analysis of this compound. The choice of method should be guided by the specific application.

  • For routine quality control, release testing, and stability studies of the bulk drug substance, the RP-HPLC-UV method is often the more practical choice due to its robustness, lower cost, and simpler operation.

  • For applications requiring high sensitivity , such as the analysis of low-level impurities, cleaning validation, or bioanalytical studies, the LC-MS/MS method is unequivocally superior.

Successful cross-validation, as demonstrated by the statistical comparison of results from a homogenous sample set, provides documented evidence that both methods can be used reliably and interchangeably within their validated ranges. This flexibility is invaluable in a dynamic drug development environment, allowing for the seamless transfer of analytical tasks and ensuring the consistent quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-methoxyisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isonicotinic Acid Scaffold

Isonicotinic acid and its derivatives are a cornerstone in medicinal and agrochemical research, forming the structural basis for a wide range of biologically active compounds. The versatility of the pyridine ring, coupled with the reactivity of the carboxylic acid group, allows for extensive chemical modifications, leading to compounds with diverse therapeutic and commercial applications. Notably, isonicotinic acid derivatives have been developed as antimicrobial, anti-inflammatory, and antitubercular agents.

The focus of this guide, 2-chloro-5-methoxyisonicotinic acid, represents a critical intermediate in the synthesis of highly potent molecules, particularly in the agrochemical sector. The specific substitution pattern of a chlorine atom at the 2-position and a methoxy group at the 5-position imparts unique electronic and steric properties that are pivotal for high-affinity interactions with biological targets.

SAR Analysis: Unraveling the Impact of Structural Modifications

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine ring. The following sections dissect the SAR of this scaffold, with a primary focus on its role in the development of neonicotinoid insecticides, a class of neuro-active insecticides.

The Critical Role of the 2-Chloro Substituent

The presence of a chlorine atom at the 2-position of the pyridine ring is a recurring motif in many potent insecticides. This halogen atom serves multiple functions:

  • Inductive Effect: The electron-withdrawing nature of chlorine enhances the electrophilicity of the pyridine ring, which can be crucial for binding interactions with target proteins.

  • Metabolic Stability: The C-Cl bond is relatively stable to metabolic degradation, contributing to the overall in-vivo stability and duration of action of the molecule.

  • Steric Influence: The size of the chlorine atom can influence the preferred conformation of the molecule, promoting a geometry that is optimal for receptor binding.

Modulation of Activity by the 5-Position Substituent

The substituent at the 5-position of the isonicotinic acid ring plays a fine-tuning role in modulating the biological activity of the resulting analogs. While a methoxy group is the focus of this guide, other substituents have been explored, providing valuable SAR insights.

Substituent at 5-Position Observed Effect on Insecticidal Activity Rationale
Methoxy (-OCH3) High Potency The methoxy group is an electron-donating group, which can modulate the electronic properties of the pyridine ring, influencing binding affinity. Its size is also well-tolerated by the target's binding pocket.
Trifluoromethyl (-CF3) High Potency The strongly electron-withdrawing trifluoromethyl group significantly alters the electronic profile of the ring, often leading to enhanced activity. This group can also improve metabolic stability and membrane permeability.
Hydrogen (-H) Reduced Potency Removal of the substituent at the 5-position generally leads to a decrease in activity, highlighting the importance of substitution at this position for optimal target engagement.

The following diagram illustrates the key SAR points for the 2-chloro-5-substituted isonicotinic acid scaffold in the context of insecticidal activity.

SAR_summary cluster_scaffold 2-Chloro-5-Substituted Isonicotinic Acid Scaffold cluster_positions Key Positions for Modification cluster_substituents Substituent Effects Scaffold Isonicotinic Acid Analog pos2 2-Position Scaffold->pos2 Substitution at pos5 5-Position Scaffold->pos5 Substitution at Chloro Chloro (Cl) - Electron Withdrawing - Metabolic Stability pos2->Chloro Optimal: Methoxy Methoxy (-OCH3) - Electron Donating - Favorable Sterics pos5->Methoxy High Activity: CF3 Trifluoromethyl (-CF3) - Strongly Electron Withdrawing - Enhanced Stability pos5->CF3 High Activity: synthesis_workflow Start 2-chloro-5-methoxypyridine Nitration Nitration (H2SO4, HNO3) Start->Nitration Nitro_intermediate 2-chloro-5-methoxy-4-nitropyridine Nitration->Nitro_intermediate Reduction Reduction (H2, Pd/C) Nitro_intermediate->Reduction Amino_intermediate 4-amino-2-chloro-5-methoxypyridine Reduction->Amino_intermediate Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) Amino_intermediate->Sandmeyer Final_product This compound Sandmeyer->Final_product

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-methoxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-5-methoxyisonicotinic acid. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established laboratory safety principles and regulatory standards, explaining not just what to do, but why each step is critical.

Part 1: Hazard Assessment & Immediate Safety Protocols

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This dictates the necessary safety precautions and emergency response actions.

Hazard Identification
Hazard ClassificationDescriptionPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Systemic toxic effects may occur following exposure through any of these routes.
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Direct contact can lead to redness, inflammation, and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Contact with eyes can cause significant pain, redness, and potential damage if not promptly addressed.
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3][4]Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[3]
Hazardous Combustion Products Non-combustible, but containers may burn, emitting corrosive and toxic fumes.[1][2]Thermal decomposition can release Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, and Hydrogen chloride gas.[2][3]
Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

PPE ItemSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]Protects against eye irritation from airborne dust particles or accidental splashes.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a fully buttoned lab coat.Prevents skin contact, which can cause irritation.[2][3]
Respiratory Protection Use only in a well-ventilated area or chemical fume hood.[1][2] If dust generation is unavoidable, a NIOSH/MSHA approved respirator for particulates is required.[1][2]Prevents inhalation of dust, which can cause respiratory tract irritation.[2][3]
Emergency Procedures: Spills & Exposure

Immediate and correct response to an incident is crucial to mitigate harm.

Small Spill (Solid Material):

  • Alert Personnel: Inform colleagues in the immediate area.[1]

  • Ensure Ventilation: Work in a well-ventilated area or fume hood to minimize inhalation exposure.[1]

  • Don PPE: Wear all required PPE, including respiratory protection if necessary.[1]

  • Clean-Up: Use dry clean-up procedures. Gently sweep or shovel the material into a suitable, labeled container for disposal. AVOID generating dust.[1][2]

  • Decontaminate: Wash the spill area thoroughly with water and decontaminate all equipment used for cleanup.[1]

  • Disposal: Treat the collected spill material and any contaminated cleaning supplies as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]

  • Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][5]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a regulated process centered on the principle of waste segregation. This compound must be treated as halogenated organic solid waste .

The Causality of Waste Segregation

Proper segregation is the most critical step in laboratory waste management.[6] this compound contains chlorine, classifying it as a halogenated organic compound.[7][8] Mixing this waste with non-halogenated solvents or other waste streams is prohibited for two primary reasons:

  • Disposal Method: Halogenated wastes require a specific disposal pathway, typically high-temperature incineration with acid gas scrubbing, which is different and more costly than methods for non-halogenated solvents (like fuel blending).[8][9][10]

  • Safety & Compliance: Mixing incompatible waste streams can lead to dangerous chemical reactions.[11] It also violates federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[12]

Waste Collection & Storage Workflow

G cluster_prep Preparation cluster_handling Waste Transfer cluster_storage Storage & Disposal A 1. Select Container - Chemically compatible (HDPE) - Secure screw-top lid - Good condition B 2. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date A->B Label before use C 3. Don Full PPE (Gloves, Goggles, Lab Coat) B->C D 4. Transfer Solid Waste - In a fume hood - Minimize dust generation - Use a dedicated spatula/funnel C->D E 5. Securely Close Container Cap must be tightly sealed D->E Immediately after transfer F 6. Store in SAA - Designated Satellite Accumulation Area - Within secondary containment - Away from incompatible materials E->F G 7. Arrange for Pickup Contact institutional EH&S for disposal F->G When full or per schedule

Caption: Disposal Decision & Segregation Workflow.

Detailed Protocol Steps:

  • Container Selection: Obtain a dedicated hazardous waste container. It must be made of a compatible material, such as High-Density Polyethylene (HDPE), and have a secure, leak-proof screw-top cap.[12][13][14] Ensure the container is in good condition with no cracks or deterioration.[11]

  • Labeling: Before adding any waste, affix a hazardous waste label. The label must include the full chemical name ("this compound"), the words "Hazardous Waste," appropriate hazard pictograms (e.g., irritant, health hazard), and the date you first add waste (the "accumulation start date").[13]

  • Waste Transfer: In a chemical fume hood and while wearing full PPE, carefully transfer the solid waste into the labeled container. Use a dedicated spatula or funnel to avoid spillage and minimize dust formation.[1]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[11][13] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[11]

  • Storage: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[11][13] The SAA should provide secondary containment (e.g., a tray) and segregate the halogenated waste from incompatible materials like acids and bases.[11][12]

  • Disposal: Once the container is full or reaches the institutional time limit (e.g., 6-12 months), contact your facility's Environmental Health & Safety (EH&S) department to arrange for pickup and final disposal.[12][13]

Part 3: The Final Disposition: High-Temperature Incineration

Understanding the ultimate fate of this chemical waste reinforces the importance of the preceding protocols. Halogenated organic compounds are toxic and often non-biodegradable, posing a significant environmental risk if disposed of improperly via landfill or sewer systems.[9]

The approved and environmentally sound method for destroying this type of waste is high-temperature incineration .[7][9] This process involves:

  • Decomposition: The waste is injected into a specialized, refractory-lined furnace operating at very high temperatures. The heat breaks the chemical bonds, decomposing the organic molecule into its constituent elements.[9]

  • Conversion: In the presence of air and steam, the carbon, hydrogen, nitrogen, and chlorine are converted into simple gaseous byproducts, primarily carbon dioxide (CO₂), nitrogen (N₂), and hydrogen chloride (HCl).[9][10]

  • Scrubbing: The hot exhaust gas containing hydrogen chloride is passed through a scrubber system. Here, it is neutralized (typically with water or a basic solution), preventing the release of acidic and polluting gases into the atmosphere.[9][10]

This technologically advanced process ensures complete and permanent disposal, transforming a hazardous substance into harmless atmospheric components.[9] This is why your role in meticulous segregation is vital—it is the first and most crucial step in this highly controlled disposal chain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.